Pyrazolo[1,5-a]pyridin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-4-10-7(5-6)1-3-9-10/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWORWAKEFTHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717462 | |
| Record name | Pyrazolo[1,5-a]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101120-37-9 | |
| Record name | Pyrazolo[1,5-a]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyridin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Fundamental Chemical Properties of Pyrazolo[1,5-a]pyridin-5-amine
Abstract: This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of Pyrazolo[1,5-a]pyridin-5-amine (CAS No. 1101120-37-9). As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and drug development. Its structural similarity to purines makes the pyrazolo[1,5-a]pyridine scaffold a privileged core for developing therapeutic agents, particularly protein kinase inhibitors.[1][2] This document synthesizes critical data on its chemical identity, spectroscopic profile, and safe handling protocols, offering field-proven insights for laboratory applications.
Chemical Identity and Core Physicochemical Properties
This compound is a fused N-heterocyclic compound featuring a pyrazole ring fused to a pyridine ring, with an amine substituent at the 5-position.[3][4] This arrangement provides a rigid, planar scaffold with a versatile functional handle (the amine group) for further chemical modification.[1] Its purine-like structure is a key feature that drives its exploration in various biological applications.[2]
A summary of its core properties is presented below. It is important to note that while the molecular formula and weight are well-defined, experimental data such as melting point and solubility are not widely available in public literature and are typically found in supplier-specific documentation.
| Property | Value | Source |
| CAS Number | 1101120-37-9 | [3][5][6][7] |
| Molecular Formula | C₇H₇N₃ | [3][4] |
| Molecular Weight | 133.15 g/mol | [3][4] |
| Appearance | Typically a solid (powder/crystals) | Inferred from related compounds |
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | - |
| Solubility | Data not publicly available | - |
| IUPAC Name | This compound | [3] |
Spectroscopic Profile for Structural Elucidation
Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are proprietary to chemical suppliers, the expected spectral characteristics can be inferred from the parent scaffold and substituted analogs.[3][6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the fused ring system. The presence of the electron-donating amine group at C5 would typically shield adjacent protons, causing an upfield shift compared to the unsubstituted Pyrazolo[1,5-a]pyridine.[8] A broad singlet corresponding to the -NH₂ protons would also be present, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum will display seven distinct signals. The carbon atom C5, bonded to the nitrogen of the amine group, would experience a significant upfield shift due to the shielding effect of the nitrogen atom. Spectral data for the parent pyrazolo[1,5-a]pyrimidine scaffold provides reference points for the expected chemical shifts.[9][10]
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion (M⁺) peak corresponding to the molecular weight of 133.15. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₇H₇N₃. Fragmentation patterns would likely involve the loss of HCN or other small nitrogen-containing fragments.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations from the primary amine group, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H and C=N/C=C stretching vibrations will also be prominent in the fingerprint region.[11][12]
Synthesis, Reactivity, and Applications
The strategic importance of this compound lies in its utility as a versatile intermediate for creating diverse chemical libraries, particularly for drug discovery.
Synthesis of the Pyrazolo[1,5-a]pyridine Core
The synthesis of the core pyrazolo[1,5-a]pyridine scaffold is well-established and typically involves cyclization strategies. A predominant and highly effective method is the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles like alkenes or alkynes.[12] This approach allows for the construction of a wide variety of substituted pyrazolo[1,5-a]pyridine architectures under facile conditions.[13] Another key strategy involves the condensation of 3-aminopyrazole derivatives with 1,3-biselectrophilic compounds, which builds the pyrimidine portion of the fused ring system.[1][14]
Reactivity and Functionalization
The 5-amino group is the primary site of reactivity, serving as a nucleophile. This allows for a wide range of subsequent functionalization reactions essential for structure-activity relationship (SAR) studies in drug development:
-
Amide and Sulfonamide Formation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) yields the corresponding amides and sulfonamides.
-
Nucleophilic Aromatic Substitution (NAS): The amine can act as a nucleophile to displace leaving groups on other aromatic or heteroaromatic rings.[1]
-
Cross-Coupling Reactions: The amine can be converted into a halide or triflate, enabling participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or alkyl groups.[15]
Applications in Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold and its analogs are of immense interest in medicinal chemistry due to their wide spectrum of biological activities.[2][14] The related pyrazolo[1,5-a]pyrimidine core is found in several marketed drugs and is a well-known inhibitor of various protein kinases, which are critical targets in cancer therapy.[15][16]
Derivatives of this compound are explored for their potential as:
-
Protein Kinase Inhibitors: Many kinase inhibitors feature a nitrogen-rich heterocyclic core that mimics the adenine region of ATP, enabling them to bind competitively to the kinase active site. The pyrazolo[1,5-a]pyridine scaffold is ideal for this purpose.[14][15]
-
Anticancer Agents: Due to their role as kinase inhibitors, these compounds have demonstrated significant antiproliferative and cytotoxic effects in various cancer cell lines.[1][17]
-
Antiviral and Antimicrobial Agents: The scaffold has also been investigated for activity against various viruses and bacteria.[14][17]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound should be obtained from the supplier, general safety precautions for related aromatic amines and pyrazole derivatives should be strictly followed.[18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[18][20]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18][21]
-
Exposure Routes: Avoid contact with skin and eyes, as well as ingestion and inhalation.[18][19] In case of contact, rinse the affected area immediately with plenty of water.[18][20] If inhaled, move to fresh air.[18]
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[19][21]
Conclusion
This compound is a fundamentally important heterocyclic compound that serves as a high-value building block in modern medicinal chemistry. Its robust synthesis, versatile reactivity centered on the 5-amino group, and the proven biological relevance of its core scaffold make it a compound of significant interest for the development of novel therapeutics. Researchers and drug development professionals can leverage its properties to design and synthesize targeted libraries aimed at discovering next-generation drugs, particularly in oncology. A thorough understanding of its chemical properties and adherence to strict safety protocols are essential for its effective and safe application in the laboratory.
References
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Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]
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Al-Ostoot, F. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available from: [Link]
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Pospisil, P., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available from: [Link]
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Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]
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Al-Ostoot, F. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. Available from: [Link]
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Al-Warhi, T., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available from: [Link]
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Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available from: [Link]
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An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Indian Academy of Sciences. Available from: [Link]
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Pyrazolo(1,5-a)pyridine | C7H6N2 | CID 67507. PubChem. Available from: [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. Available from: [Link]
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Pyrazolo[1,5-a][9][18][22]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. MDPI. Available from: [Link]
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Pyrazolo[1,5-a]pyrimidine, 5-(3-methoxyphenyl)-3-[[2-(3-pyridinyl)-1-piperidinyl]carbonyl]-7-(trifluoromethyl)-. SpectraBase. Available from: [Link]
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pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 7-methyl-2-phenyl-, ethyl ester. SpectraBase. Available from: [Link]
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PYRAZOLO-[1,5-A]-PYRIMIDINE. SpectraBase. Available from: [Link]
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Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][9][18][22]triazines. ResearchGate. Available from: [Link]
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Spectroscopic data analysis of Pyrazolo[1,5-a]pyridin-5-amine
An In-Depth Technical Guide to the Spectroscopic Data Analysis of Pyrazolo[1,5-a]pyridin-5-amine
Authored by: A Senior Application Scientist
Foreword: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activity.[1][2] Its structural analogue, this compound, is a key intermediate and building block in medicinal chemistry and materials science. A thorough and unambiguous structural confirmation is paramount for any research and development endeavor. This guide provides an in-depth analysis of the multi-faceted spectroscopic data of this compound, moving beyond mere data reporting to explain the causality behind experimental choices and interpretation strategies. The protocols herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently characterize this important molecule.
Molecular Structure and Spectroscopic Overview
This compound is a bicyclic aromatic compound featuring a fused pyrazole and pyridine ring system, with an amine substituent at the C5 position. This specific arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint. Our analysis will integrate data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to build a complete and validated structural picture.
Figure 1. Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments provides an unambiguous assignment of every atom in the molecule.
Proton (¹H) NMR Spectroscopy
¹H NMR provides detailed information about the chemical environment, connectivity, and number of protons.
Expertise & Causality: The choice of a deuterated solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for aromatic amines. This is because the acidic amine protons (NH₂) are less likely to undergo rapid exchange with residual water in DMSO-d₆, allowing for their clear observation. Paramagnetic effects from the nitrogen atoms in the heterocyclic system will cause significant deshielding of adjacent protons.[3]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.[4]
-
Data Acquisition: Record the spectrum at ambient temperature (e.g., 298 K). Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
The electron-donating amino group at C5 significantly influences the chemical shifts of the pyridine ring protons, causing a general upfield shift (shielding) compared to the unsubstituted parent compound.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H7 | ~8.1-8.3 | d | J = 7-8 | Deshielded by adjacent ring nitrogen (N8). |
| H2 | ~7.9-8.1 | d | J = 2-3 | Typical pyrazole proton, coupled to H3. |
| H6 | ~7.0-7.2 | dd | J = 7-8, 2-3 | Coupled to both H7 and H5 (if H5 existed). |
| H3 | ~6.5-6.7 | d | J = 2-3 | Coupled to H2. |
| H4 | ~6.3-6.5 | d | J = 2-3 | Shielded by the adjacent NH₂ group. |
| NH₂ | ~5.5-6.5 | br s | - | Broad signal due to quadrupole effects and potential exchange. |
Note: Chemical shifts are predictive and based on data from similar pyrazolo[1,5-a]pyridine and pyrimidine systems. Exact values may vary.[5][6]
Diagram 1. Workflow for ¹H NMR Spectroscopic Analysis.
Carbon (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy maps the carbon skeleton of the molecule.
Expertise & Causality: A standard ¹³C experiment is proton-decoupled, meaning each unique carbon appears as a single line, simplifying the spectrum. The chemical shifts are highly sensitive to the electronic environment; carbons attached to nitrogen or the amino group will have distinct shifts. Due to the low natural abundance of ¹³C, more scans are required compared to ¹H NMR.
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: Use the same spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.
-
Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak (δ ~39.52 ppm).
| Carbon Assignment | Expected δ (ppm) | Rationale |
| C8a | ~150-155 | Quaternary carbon at the ring junction, deshielded by two nitrogens. |
| C5 | ~145-150 | Carbon bearing the NH₂ group, significantly deshielded. |
| C7 | ~140-145 | Pyridine carbon adjacent to nitrogen. |
| C3a | ~135-140 | Quaternary carbon at the ring junction. |
| C2 | ~130-135 | Pyrazole methine carbon. |
| C6 | ~110-115 | Pyridine methine carbon. |
| C4 | ~100-105 | Pyridine methine carbon, shielded by the adjacent NH₂ group. |
| C3 | ~95-100 | Pyrazole methine carbon, typically shielded in this system. |
Note: Assignments are predictive. Unambiguous assignment requires 2D NMR. Data is inferred from similar structures.[5][6][7]
2D NMR for Unambiguous Assignments
For a molecule with multiple aromatic signals, 2D NMR is essential for trustworthy assignments.[5]
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically over 2-3 bonds). It will confirm the H2-H3, H6-H7, and H4-H(NH₂) couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is the most reliable way to assign the protonated carbons (C2, C3, C4, C6, C7).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for assigning the quaternary carbons (C3a, C5, C8a) by observing correlations from nearby protons. For example, H7 should show a correlation to C5 and C8a.
Diagram 2. Logic of structural assignment using 1D and 2D NMR.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula, serving as a primary check of identity.
Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for this class of compounds. It is a "soft" ionization technique that typically yields the protonated molecular ion, [M+H]⁺, with minimal fragmentation.[1] This provides a clear and accurate determination of the monoisotopic molecular weight. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an ESI-MS system (e.g., a Q-TOF or Orbitrap for HRMS) via direct infusion or LC-MS.[8]
-
Data Acquisition: Acquire the spectrum in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. If using HRMS, compare the measured exact mass to the calculated mass to confirm the elemental formula.
| Ion Species | Calculated m/z (Monoisotopic) | Analysis |
| [M] (C₇H₇N₃) | 133.0640 | Molecular Formula |
| [M+H]⁺ | 134.0718 | Expected primary ion in ESI positive mode. |
Trustworthiness: The confirmation of the molecular formula via HRMS to within 5 ppm of the theoretical value is a gold standard for structural validation.
Diagram 3. High-Resolution Mass Spectrometry (HRMS) workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying key functional groups present in a molecule.
Expertise & Causality: The most informative region for this compound will be above 1500 cm⁻¹. The N-H stretching vibrations of the primary amine are particularly diagnostic, typically appearing as a pair of bands. The aromatic C=C and C=N stretching vibrations confirm the presence of the heterocyclic core.
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum (typically 32 scans at a resolution of 4 cm⁻¹).
-
Data Analysis: Ratio the sample spectrum against the background to generate the final absorbance/transmittance spectrum.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Ar-H |
| 1650 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1620 - 1450 | C=C and C=N Aromatic Ring Stretch | Pyrazolo[1,5-a]pyridine Core |
Note: Data inferred from characteristic functional group frequencies and spectra of similar aromatic amines.[9][10][11]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure and conjugation of the molecule.
Expertise & Causality: Aromatic systems like pyrazolo[1,5-a]pyridine exhibit strong absorption in the UV region due to π → π* electronic transitions. The presence of the electron-donating amine group (an auxochrome) is expected to cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to the unsubstituted parent heterocycle.[12] The choice of solvent can also influence λ_max.
-
Sample Preparation: Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., ethanol or acetonitrile). Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Use the pure solvent as a blank to zero the instrument. Record the absorption spectrum over a range of 200-600 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
| Solvent | Expected λ_max (nm) | Transition Type |
| Ethanol | ~250-280 nm, ~340-380 nm | π → π* |
Note: The absorption band between 340-440 nm in similar systems has been assigned to an intramolecular charge transfer process.[12][13]
Conclusion: A Synthesized, Cross-Validated Structural Analysis
No single spectroscopic technique provides the complete picture. The true power of this analysis lies in the synthesis of all data points. The mass spectrum confirms the elemental formula. The IR spectrum validates the presence of the key amine functional group. The UV-Vis spectrum provides information on the conjugated electronic system. Finally, a full suite of 1D and 2D NMR experiments allows for the definitive and unambiguous assignment of the complete molecular structure. This integrated approach ensures the highest level of scientific integrity and trustworthiness in the characterization of this compound.
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The Initial Biological Interrogation of Pyrazolo[1,5-a]pyridin-5-amine: A Technical Guide for Early-Stage Drug Discovery
Foreword: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Structure in Kinase-Directed Drug Discovery
The Pyrazolo[1,5-a]pyridine nucleus represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure and synthetic tractability make it a "privileged scaffold" for the design of targeted therapeutics.[1] Extensive research has demonstrated that derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold are potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[3][4][5] This guide provides a comprehensive framework for the initial biological screening of a novel derivative, Pyrazolo[1,5-a]pyridin-5-amine, with a strategic focus on elucidating its potential as a kinase inhibitor.
Strategic Imperative: A Tiered Approach to Biological Screening
An efficient and cost-effective screening cascade is paramount in early-stage drug discovery. For a novel compound like this compound, a tiered approach, progressing from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based assays, is logical. This strategy allows for the rapid identification of primary biological activity and helps to de-risk progression to more resource-intensive studies.
Our proposed screening funnel prioritizes the most probable mechanism of action for this scaffold: protein kinase inhibition.
Caption: A tiered screening cascade for this compound.
Tier 1: Primary Screening - Casting a Wide Net
The initial screening phase is designed to rapidly assess two fundamental properties of this compound: its potential to interact with a broad range of protein kinases and its general effect on cell viability.
Broad Kinase Panel: Identifying Potential Targets
Given the extensive literature on pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors, a broad kinase panel is the most logical starting point.[4][5][6] Commercial services offer comprehensive panels that can test the compound against hundreds of kinases at a single concentration (e.g., 10 µM).[7]
Causality of Experimental Choice: This approach is hypothesis-driven. Instead of a purely phenotypic screen, we are leveraging existing knowledge of the scaffold to quickly hone in on a probable target class. A broad panel maximizes the chances of finding a "hit" and can reveal both primary targets and potential off-target liabilities early in the process.[4] Radiometric assays are often considered the "gold standard" for in vitro kinase screening as they directly measure enzyme activity and are less prone to interference from test compounds.[8]
Self-Validating System: The results from a broad kinase panel are typically expressed as a percentage of inhibition relative to a control. A "hit" is generally defined as a compound that causes >50% inhibition. The inclusion of known kinase inhibitors as positive controls within the assay validates the experimental run.
Initial Cytotoxicity Assessment: The MTT Assay
Concurrent with kinase profiling, a preliminary assessment of cytotoxicity is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for evaluating a cell's metabolic activity, which serves as an indicator of cell viability.[9][10]
Causality of Experimental Choice: Understanding a compound's intrinsic cytotoxicity is crucial for interpreting data from subsequent cell-based assays. A highly cytotoxic compound might show apparent efficacy in a cell proliferation assay, but this effect would be non-specific. The MTT assay is a cost-effective and high-throughput compatible method for this initial assessment.[11]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Tier 2: Secondary Screening - From Biochemical Hits to Cellular Activity
Once primary hits are identified from the kinase panel, the next step is to confirm and characterize this activity in a more complex biological context.
Hit Confirmation and Potency Determination (IC50)
The first step is to confirm the hits from the single-point kinase screen by generating full dose-response curves to determine the IC50 value for each promising kinase. This provides a quantitative measure of the compound's potency.
Data Presentation: Exemplary Kinase Inhibition Data
| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) |
| CDK2/CycA | 95% | 75 |
| TRKA | 88% | 150 |
| PI3Kδ | 75% | 450 |
| EGFR | 15% | >10,000 |
| MEK1 | 8% | >10,000 |
Cellular Target Engagement: Phosphorylation Assays
A critical step is to determine if the compound can inhibit the target kinase within a cellular environment.[12] A cellular phosphorylation assay measures the phosphorylation of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation upon treatment with the compound provides strong evidence of on-target activity.
Causality of Experimental Choice: This assay bridges the gap between a biochemical finding and a cellular effect.[13] It confirms that the compound is cell-permeable and can engage its intended target in a physiological setting. Technologies like Western Blotting, ELISA, or specific cell-based assay kits can be employed for this purpose.[14]
Caption: Signaling pathway for a cellular phosphorylation assay.
Broad Anti-Proliferative Screening
To understand the potential therapeutic application, especially in oncology, the compound should be tested against a panel of diverse cancer cell lines.[15] This can reveal which cancer types are most sensitive to the compound and provide clues about the relevant signaling pathways.
Experimental Protocol: XTT Cell Proliferation Assay
The XTT assay is similar to the MTT assay but has the advantage that its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[9][16]
-
Cell Seeding: Seed various cancer cell lines in 96-well plates.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for 72 hours.
-
XTT Reagent Addition: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron coupling reagent. Add 50 µL of this mixture to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of the formazan product, typically at 450-500 nm.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
Tier 3: Elucidating the Mechanism of Action
Positive results in secondary screening warrant a deeper investigation into the compound's mechanism of action (MoA).[17][18]
ATP Competition Assay
A common mechanism for kinase inhibitors is to compete with ATP for binding to the kinase's active site.[4] An in vitro kinase assay can be performed in the presence of varying concentrations of both the inhibitor and ATP. If the inhibitor is ATP-competitive, its apparent IC50 will increase as the ATP concentration increases.
Causality of Experimental Choice: Understanding the binding mode is crucial for guiding future medicinal chemistry efforts to optimize potency and selectivity. This assay provides a straightforward method to determine if the compound binds to the highly conserved ATP-binding pocket.
Conclusion: A Pathway to a Promising Lead
This in-depth technical guide outlines a logical and scientifically rigorous strategy for the initial biological screening of this compound. By progressing through a tiered funnel of biochemical and cell-based assays, researchers can efficiently identify its primary biological targets, confirm its activity in a cellular context, and begin to elucidate its mechanism of action. This structured approach, grounded in the known biological precedence of the pyrazolo[1,5-a]pyridine scaffold, provides a clear and defensible path from a novel chemical entity to a promising lead compound for further drug development.
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
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Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. [Link]
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The Pyrazolo[1,5-a]pyridine Scaffold: A Technical Guide to Synthesis, Functionalization, and Therapeutic Applications
Abstract
The pyrazolo[1,5-a]pyridine core is a fused, nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2][3] Its rigid, planar structure and synthetic tractability make it a privileged scaffold for the design of novel therapeutics.[4][5] This guide provides an in-depth analysis of the pyrazolo[1,5-a]pyridine core, intended for researchers, medicinal chemists, and drug development professionals. We will explore the principal synthetic strategies for its construction, delve into its chemical reactivity and functionalization, and provide a comprehensive overview of its diverse biological activities, with a particular focus on its role in developing potent kinase inhibitors and other therapeutic agents. This document synthesizes field-proven insights with technical accuracy, offering detailed protocols, structure-activity relationship (SAR) analyses, and a forward-looking perspective on this versatile scaffold.
Introduction: The Rise of a Privileged Scaffold
Fused N-heterocyclic systems are cornerstones of modern drug discovery. Among them, the pyrazolo[1,5-a]pyridine scaffold, a fusion of pyrazole and pyridine rings, has emerged as a structure of significant interest.[1][2] First reported in 1948, its utility in medicinal chemistry has grown exponentially, driven by its versatile synthetic accessibility and its presence in numerous biologically active compounds.[2][3]
The unique electronic properties of the scaffold, arising from the π-excessive pyrazole ring fused to a π-deficient pyridine ring, confer stability and a rich reactivity profile, allowing for extensive structural modifications.[2] This versatility has enabled the development of compounds targeting a wide array of biological pathways, leading to agents with anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][6] Notably, the pyrazolo[1,5-a]pyrimidine framework is a key component in several approved drugs and clinical candidates, underscoring its therapeutic relevance.[1][5]
This guide will systematically deconstruct the key aspects of pyrazolo[1,5-a]pyridine chemistry and pharmacology, providing a foundational resource for scientists working to harness its potential.
Core Synthesis Strategies: Constructing the Bicyclic Framework
The construction of the pyrazolo[1,5-a]pyridine nucleus is achievable through several robust synthetic methodologies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. The most prevalent and efficient strategies involve cycloaddition reactions and intramolecular cyclizations.
[3+2] Cycloaddition Reactions
The most widely employed method for synthesizing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition of N-aminopyridinium ylides (acting as 1,3-dipoles) with various dipolarophiles like alkynes and alkenes.[7][8] This approach offers a convergent and highly versatile route to a wide range of substituted derivatives.
-
Mechanism: The reaction begins with the N-amination of a substituted pyridine. The resulting N-aminopyridine is then treated with a base to generate the N-iminopyridinium ylide in situ. This ylide subsequently undergoes a [3+2] cycloaddition with an electron-deficient alkyne or alkene, followed by an oxidative aromatization step to yield the final pyrazolo[1,5-a]pyridine product.
-
Key Advantages: This method is highly modular, allowing for diversity at multiple positions of the scaffold by simply varying the pyridine, the aminating agent, and the dipolarophile. Recent advancements have led to metal-free and room-temperature conditions, enhancing the method's green chemistry profile.[9]
Caption: General workflow for [3+2] cycloaddition synthesis.
Intramolecular Cyclization and Condensation Reactions
Alternative strategies often involve the condensation of pre-functionalized precursors. A common approach is the reaction of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents.[10] This method is particularly useful for synthesizing pyrazolo[1,5-a]pyrimidines, a closely related and highly bioactive scaffold, but variations exist for the pyridine analogue.[10][11]
Another powerful technique involves the thermal or metal-catalyzed cyclization of disubstituted azirines, which can be readily prepared from ketones.[12][13] This pathway provides access to specific substitution patterns that may be difficult to achieve via cycloaddition.
Table 1: Comparison of Key Synthetic Routes
| Method | Starting Materials | Typical Conditions | Advantages | Disadvantages | References |
| [3+2] Cycloaddition | N-Aminopyridines, Alkynes/Alkenes | Metal-free or Pd-catalyzed, Room temp to moderate heat | High modularity, Convergent, Good functional group tolerance | Regioselectivity can be an issue with unsymmetrical alkynes | [7][9][12] |
| Condensation | 5-Aminopyrazoles, β-Dicarbonyls | Acid or base catalysis, Reflux | Access to pyrimidine analogues, Readily available starting materials | Often requires harsher conditions, Less modularity than cycloaddition | [10][11] |
| Azirine Cyclization | Ketones (via oximes and azirines) | Thermal (170 °C) or FeCl₂ catalysis (75 °C) | Access to unique substitution patterns, Starts from simple ketones | Multi-step sequence, High temperatures may be required | [12][13] |
| Cross-Coupling | Halogenated Pyridines, Alkynes | Palladium catalysis | Builds the pyridine ring onto a pre-formed fragment | Limited to specific substitution patterns | [14][15] |
Chemical Reactivity and Strategic Functionalization
The pyrazolo[1,5-a]pyridine scaffold exhibits distinct reactivity at various positions, enabling its post-synthetic modification to create diverse chemical libraries for biological screening. Electrophilic substitution is generally disfavored, while palladium-catalyzed cross-coupling reactions are the workhorse for introducing complexity.
-
C3-Position: This position is electron-rich and susceptible to electrophilic attack, such as halogenation with N-bromosuccinimide (NBS).[12] The resulting 3-halo derivatives are excellent handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing the introduction of aryl, heteroaryl, and alkynyl groups.[10][12]
-
C7-Position: Functionalization at the C7 position is also common, often achieved through Suzuki coupling of a halogenated precursor.[14][15]
-
Other Positions: While less common, functionalization at other positions on the pyridine ring (C4, C5, C6) is also possible, typically by starting with a pre-functionalized pyridine ring before the core-forming cyclization reaction.[12]
The ability to selectively functionalize these positions is critical for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.
Biological Activities and Therapeutic Applications
The pyrazolo[1,5-a]pyridine scaffold is a versatile pharmacophore found in compounds with a broad spectrum of biological activities. Its ability to form key interactions with biological targets, particularly protein kinases, has made it a focal point of drug discovery efforts.
Protein Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[10][16] The pyrazolo[1,5-a]pyridine core acts as an excellent "hinge-binding" motif, mimicking the adenine region of ATP to occupy the enzyme's active site.[2][17]
Caption: Pharmacophore model for kinase inhibition.
Key Kinase Targets:
-
p38 MAP Kinase: Derivatives of this scaffold have been developed as potent inhibitors of p38 kinase, a key mediator in inflammatory responses.[12][13] SAR studies revealed that a p-fluorophenyl group at the C2-position is crucial for activity and metabolic stability, while amine substituents on the pyridine ring enhance potency.[12]
-
PI3 Kinase (PI3K): A novel series of pyrazolo[1,5-a]pyridines demonstrated high potency and selectivity for the p110α isoform of PI3K.[18] Compound 5x from this series showed an IC₅₀ of 0.9 nM and exhibited in vivo activity in a human xenograft model.[18]
-
Tropomyosin Receptor Kinase (Trk): The scaffold is central to several approved and clinical-stage Trk inhibitors for treating solid tumors with NTRK gene fusions, such as Larotrectinib and Entrectinib.[17][19] The pyrazolo[1,5-a]pyrimidine moiety forms a critical hydrogen bond interaction with the hinge residue Met592.[17]
Table 2: Selected Pyrazolo[1,5-a]pyridine-based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Key Activity | Key Structural Features | References |
| 2-Aryl-3-pyridyl series | p38 | IC₅₀ in nM range | 2-(p-F-phenyl); 3-(4-pyridyl); Amine on core | [12] |
| 3-Morpholino series | PI3Kα | IC₅₀ = 0.9 nM | 3-Morpholino; 5-indole substituent | [18] |
| Picolinamide series | TrkA | IC₅₀ = 1.7 nM | 3-Picolinamide; 5-(2,5-difluorophenyl)pyrrolidine | [17] |
| Larotrectinib | Pan-Trk | IC₅₀ < 10 nM | Fused pyrazole ring system | [17] |
Antimicrobial and Antitubercular Activity
The scaffold has been explored for its potential in combating infectious diseases. Several derivatives have shown promising activity against a range of bacterial and fungal pathogens.[20][21][22] Some compounds act as RNA polymerase inhibitors, with one derivative showing an IC₅₀ of 0.213 µg/ml, comparable to Rifampicin.[23] Furthermore, the pyrazolo[1,5-a]pyrimidin-7(4H)-one variant has been identified as a promising lead for antitubercular agents, targeting Mycobacterium tuberculosis (Mtb).[11]
Anti-inflammatory Properties
Beyond p38 inhibition, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated broad anti-inflammatory effects.[24] Studies have shown they can inhibit leukocyte functions, such as superoxide production and myeloperoxidase release, and interfere with platelet aggregation.[24] This suggests a multi-faceted mechanism of action that could be beneficial in treating complex inflammatory conditions.
CNS and Other Activities
The scaffold has also been successfully applied to targets within the central nervous system (CNS). Potent and orally active antagonists of the corticotropin-releasing factor 1 (CRF₁) receptor have been developed for treating stress-related disorders.[14][15] Additionally, various derivatives have been investigated as EP₁ receptor antagonists for overactive bladder, adenosine receptor antagonists, and agents for neurodegenerative diseases.[2][25][26]
Featured Experimental Protocol: Metal-Free Synthesis of a Functionalized Pyrazolo[1,5-a]pyridine
This protocol is adapted from the work of Ravi et al., describing an efficient, metal-free [3+2] cycloaddition.[9] This self-validating system relies on simple reagents and room temperature conditions, making it a trustworthy and accessible method.
Objective: To synthesize 2-benzoyl-3-phenylpyrazolo[1,5-a]pyridine.
Materials:
-
N-aminopyridinium iodide (1.0 mmol, 222 mg)
-
1,3-Diphenylpropane-1,3-dione (1.2 mmol, 269 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
N-Methyl-2-pyrrolidone (NMP) (3 mL)
-
Oxygen (balloon)
-
Ethyl acetate and hexane for chromatography
Step-by-Step Methodology:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add N-aminopyridinium iodide (1.0 mmol) and 1,3-diphenylpropane-1,3-dione (1.2 mmol).
-
Causality: The flask provides a controlled environment for the reaction. The stir bar ensures homogeneous mixing of reactants.
-
-
Solvent and Base Addition: Add NMP (3 mL) as the solvent, followed by potassium carbonate (2.0 mmol).
-
Causality: NMP is a polar aprotic solvent that effectively dissolves the reactants. K₂CO₃ acts as the base to deprotonate the N-aminopyridinium salt, generating the reactive ylide intermediate in situ.
-
-
Initiating the Reaction: Fit the flask with a condenser and place an oxygen-filled balloon at the top. Stir the reaction mixture vigorously at room temperature (25-30 °C).
-
Causality: Oxygen serves as the terminal oxidant for the final aromatization step, converting the dihydropyrazolo[1,5-a]pyridine intermediate to the stable aromatic product. This avoids the need for metal-based oxidants.
-
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a 3:7 ethyl acetate/hexane eluent. The reaction is typically complete within 8-12 hours.
-
Causality: TLC allows for the qualitative assessment of reactant consumption and product formation, ensuring the reaction is allowed to proceed to completion for maximal yield.
-
-
Workup and Extraction: Upon completion, quench the reaction by adding water (15 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Causality: Water is added to dissolve the inorganic salts (K₂CO₃, KI). Ethyl acetate is an organic solvent immiscible with water, used to selectively extract the desired organic product from the aqueous phase.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Causality: Anhydrous sodium sulfate removes residual water from the organic phase. Column chromatography separates the desired product from unreacted starting materials and side products based on polarity, yielding the pure compound.
-
Conclusion and Future Outlook
The pyrazolo[1,5-a]pyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry and drug development. Its synthetic accessibility, coupled with a rich and tunable reactivity profile, provides a robust platform for generating molecular diversity. The demonstrated success of this core in producing potent and selective inhibitors for a multitude of biological targets, especially protein kinases, highlights its continued importance.
Future research will likely focus on several key areas:
-
Novel Synthetic Methods: Development of more efficient, stereoselective, and environmentally benign synthetic routes will continue to be a priority.
-
Exploring New Chemical Space: Functionalizing the scaffold at less-explored positions will open new avenues for modulating biological activity and improving drug-like properties.
-
Tackling Drug Resistance: For applications in oncology and infectious diseases, designing next-generation pyrazolo[1,5-a]pyridine derivatives that can overcome known resistance mechanisms is a critical challenge.[17]
-
New Biological Targets: While kinase inhibition is a major strength, expanding the application of this scaffold to other target classes, such as epigenetic modifiers and protein-protein interaction modulators, holds significant promise.
References
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- Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Rel
- Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine deriv
- Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. Unknown Source.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
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- Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused deriv
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- Structures of the antimicrobial pyrazolo[1,5-a]pyrimidines and the...
- Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. MDPI.
- An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
- Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
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The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of Pyrazolo[1,5-a]pyridines
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Flatland of Heterocycles
In the ever-expanding universe of medicinal chemistry, certain molecular scaffolds emerge not merely as novel structures, but as platforms for profound therapeutic innovation. The Pyrazolo[1,5-a]pyridine core is one such ascendant scaffold. This fused heterocyclic system, elegant in its simplicity, offers a rigid and tunable framework for the design of highly selective and potent modulators of critical biological targets. This guide eschews a conventional, linear narrative. Instead, it is structured to mirror the process of discovery itself—from the foundational chemistry that gives birth to these molecules, to the intricate biological sequelae they elicit, and finally, to the practical methodologies that empower the modern researcher to explore their potential. Herein, we delve into the causality of experimental design, the inherent logic of robust protocols, and the authoritative data that underpins the burgeoning therapeutic promise of Pyrazolo[1,5-a]pyridines.
I. The Architectural Foundation: Synthesis of the Pyrazolo[1,5-a]pyridine Core
The therapeutic utility of any scaffold is intrinsically linked to its synthetic accessibility. The Pyrazolo[1,5-a]pyridine core, fortunately, can be constructed through several reliable strategies, allowing for diverse functionalization. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. A prevalent and versatile method involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[1] This approach offers a direct and efficient means to construct the fused ring system.
Workflow for a Representative Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a functionalized Pyrazolo[1,5-a]pyridine derivative.
Caption: Generalized workflow for Pyrazolo[1,5-a]pyridine synthesis.
Detailed Experimental Protocol: Synthesis of a Densely Functionalized Pyrazolo[1,5-a]pyridine
This protocol is adapted from a method described for the synthesis of polysubstituted Pyrazolo[1,5-a]pyridines and serves as a representative example.[2]
Objective: To synthesize a polysubstituted Pyrazolo[1,5-a]pyridine via a catalyst-free [3+2] cycloaddition.
Materials:
-
1-Amino-2-iminopyridine derivative (10 mmol)
-
Appropriate acetylene derivative (e.g., dimethyl acetylenedicarboxylate) (10 mmol)
-
Acetonitrile (30 mL)
-
Ethanol (for washing)
-
Round-bottom flask
-
Reflux condenser or sonicator
-
Magnetic stirrer/hotplate
-
Büchner funnel and filter paper
-
TLC plates and developing chamber
Procedure:
-
To a 50 mL round-bottom flask, add the 1-amino-2-iminopyridine derivative (10 mmol) and the acetylene derivative (10 mmol).
-
Add acetonitrile (30 mL) to the flask.
-
Method A (Thermal): Equip the flask with a reflux condenser and heat the mixture to reflux for 3 hours.
-
Method B (Sonochemical): Place the flask in a sonicator bath and sonicate for 20 minutes at 85 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol.
-
Dry the product under vacuum.
-
If necessary, recrystallize the product from a suitable solvent to obtain the pure polysubstituted Pyrazolo[1,5-a]pyridine.
-
Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.
Rationale for Method Selection: The choice between thermal heating and sonication allows for flexibility. Sonication can often accelerate the reaction and may lead to higher yields in a shorter time, representing a greener chemistry approach.[2]
II. Therapeutic Frontiers: Unlocking the Biological Potential
The rigid, planar structure of the Pyrazolo[1,5-a]pyridine scaffold makes it an ideal pharmacophore for interacting with the active sites of various enzymes, particularly protein kinases.[3] This has led to its exploration in several therapeutic areas, with oncology, infectious diseases, and inflammation being the most prominent.
A. Oncology: Targeting Dysregulated Kinase Signaling
A significant body of research highlights the potential of Pyrazolo[1,5-a]pyridine derivatives as potent and selective protein kinase inhibitors.[3] Kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[3]
1. Inhibition of Receptor Tyrosine Kinases (e.g., EGFR):
The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, and its overactivity is implicated in various cancers. Pyrazolo[1,5-a]pyridine derivatives have been designed to act as ATP-competitive inhibitors, blocking the downstream signaling cascade.[3]
Caption: Inhibition of the EGFR signaling pathway by a Pyrazolo[1,5-a]pyridine compound.
2. Inhibition of Intracellular Kinases (e.g., PI3K):
The Phosphoinositide 3-kinase (PI3K) pathway is another critical signaling node in cancer. Selective inhibitors based on the Pyrazolo[1,5-a]pyridine scaffold have been developed.[4]
Caption: Inhibition of the PI3K/Akt signaling pathway by a Pyrazolo[1,5-a]pyrimidine compound.
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro cytotoxic activity of representative Pyrazolo[1,5-a]pyrimidine compounds against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 6a | MCF-7 (Breast) | MTT | 10.80 ± 0.36 | [5] |
| 6b | MCF-7 (Breast) | MTT | 19.84 ± 0.49 | [5] |
| 6c | MCF-7 (Breast) | MTT | 12.11 ± 0.28 | [5] |
| 6a | Hep-2 (Larynx) | MTT | 8.85 ± 0.24 | [5] |
| 6b | Hep-2 (Larynx) | MTT | 12.76 ± 0.16 | [5] |
| 6c | Hep-2 (Larynx) | MTT | 9.92 ± 0.33 | [5] |
| 14a | HCT116 (Colon) | In vitro | 0.0020 | [6] |
B. Antimicrobial Activity
The Pyrazolo[1,5-a]pyridine scaffold has also demonstrated promising activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Quantitative Data on Antimicrobial Activity:
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative Pyrazolo[1,5-a]pyrimidine derivatives.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 14a | K. pneumoniae | 125 | |
| 14f | K. pneumoniae | 250 | |
| 14a | S. aureus | 125 | |
| 14f | S. aureus | 250 |
III. The Scientist's Toolkit: Validated Experimental Protocols
To facilitate the exploration of Pyrazolo[1,5-a]pyridine derivatives, this section provides detailed, step-by-step protocols for key in vitro assays.
A. In Vitro Kinase Inhibition Assay
This protocol describes a generalized, luminescence-based assay to determine the IC50 of a test compound against a specific protein kinase.
Workflow for Kinase Inhibition Assay
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the Pyrazolo[1,5-a]pyridine test compound in 100% DMSO.
-
Reaction Setup: In a 96-well plate, add the diluted compound or DMSO (vehicle control) to the appropriate wells. Add the kinase of interest to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate Reaction: Add the kinase substrate and ATP mixture to each well to start the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
B. Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell viability by measuring cellular protein content.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the Pyrazolo[1,5-a]pyridine compound and incubate for 72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate four to five times with slow-running tap water and allow it to air dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the bound dye.
-
Data Acquisition: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells to determine the IC50 value.
C. Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial compound.[4]
Detailed Protocol:
-
Compound Preparation: Prepare a two-fold serial dilution of the Pyrazolo[1,5-a]pyridine compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., ~5x10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
IV. Concluding Remarks and Future Directions
The Pyrazolo[1,5-a]pyridine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to potently and selectively modulate key biological targets, positions it at the forefront of drug discovery efforts in oncology, infectious diseases, and beyond. The methodologies and insights provided in this guide are intended to serve as a robust foundation for researchers seeking to explore and expand the therapeutic potential of this remarkable class of compounds. Future research will undoubtedly focus on the development of next-generation Pyrazolo[1,5-a]pyridine derivatives with enhanced pharmacokinetic profiles and novel mechanisms of action, further solidifying their place in the modern pharmacopeia.
V. References
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Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. (2024). BMC Chemistry, 18(1), 35. Retrieved from [Link]
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Iorkula, T. H., Osayawe, O. J.-K., Odogwu, D. A., Ganiyu, L. O., & Onyinyechi, O. L. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(9), 6065-6095. Retrieved from [Link]
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El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., & Abdel-Moneim, D. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(1), 103501. Retrieved from [Link]
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Singleton, J. D. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines (Doctoral dissertation, Brigham Young University). BYU ScholarsArchive. Retrieved from [Link]
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Iorkula, T. H., Osayawe, O. J.-K., Odogwu, D. A., Ganiyu, L. O., & Onyinyechi, O. L. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(9), 6065-6095. Retrieved from [Link]
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El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. Retrieved from [Link]
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El-Sayed, N. N. E., El-Gohary, N. S., & Abdel-Ghani, T. M. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 25(23), 5729. Retrieved from [Link]
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Castillo, J. C., Portilla, J., & Quiroga, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4949. Retrieved from [Link]
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Płoszaj, T., Stępień, G., Schwerk, T., Detmer, A., Scherer, M., Scholl, D., ... & Folpini, G. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(19), 6599. Retrieved from [Link]
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Mahajan, A. T., Shivani, Kumar Datusalia, A., Coluccini, C., Coghi, P., & Chaudhary, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Retrieved from [Link]
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Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine. (n.d.). PubChem. Retrieved from [Link]
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Lu, X., Wan, B., Liu, J., Franzblau, S. G., & You, Q. (2018). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS infectious diseases, 4(11), 1543-1553. Retrieved from [Link]
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Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. (n.d.). Longdom Publishing. Retrieved from [Link]
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Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.). ResearchGate. Retrieved from [Link]
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Examples of biologically active pyrazolo[1,5-a]pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
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PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013, December 5). PharmaTutor. Retrieved from [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (n.d.). ResearchGate. Retrieved from [Link]
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Abdelhamid, A. O., Zaki, Y. H., & Abdel-Aziz, S. A. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. Retrieved from [Link]
-
The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins proceeds in N-methylpyrrolidone as the solvent under metal-free conditions at room temperature. (2017). Synthesis, 49(11), 2513-2522. Retrieved from [Link]
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An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. (n.d.). ResearchGate. Retrieved from [Link]
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The Pyrazolo[1,5-a]pyridin-5-amine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Privileged Scaffolds
In the intricate landscape of drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient and successful medicinal chemistry campaigns. Coined to describe molecular frameworks capable of binding to multiple biological targets with high affinity, these structures serve as versatile templates for the development of novel therapeutics.[1][2] The pyrazolo[1,5-a]pyridine core, a fused heterocyclic system, is a prominent member of this esteemed class of privileged structures. Its inherent drug-like properties, synthetic tractability, and ability to engage in key interactions with various biological macromolecules have cemented its importance in contemporary drug design.
This technical guide delves into a specific and promising derivative of this scaffold: pyrazolo[1,5-a]pyridin-5-amine . While direct and extensive research on this precise core is emerging, its close structural relationship with the extensively studied pyrazolo[1,5-a]pyrimidine scaffold provides a strong foundation for understanding its potential as a valuable building block in medicinal chemistry. This guide will, therefore, explore the synthesis, therapeutic applications, and structure-activity relationships of the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine families, with a specific focus on how the introduction of a 5-amino group on the pyridine ring can be leveraged for therapeutic advantage.
The Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Scaffolds: A Comparative Overview
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine ring systems are isosteric, meaning they have a similar shape and electron configuration. This similarity often leads to comparable biological activities, as they can fit into the same binding sites of proteins. The pyrazolo[1,5-a]pyrimidine scaffold, in particular, is a well-established privileged structure found in numerous biologically active compounds and approved drugs.[3][4]
The key difference lies in the composition of the six-membered ring: a pyridine ring in the former and a pyrimidine ring in the latter. The presence of an additional nitrogen atom in the pyrimidine ring can influence the molecule's electronics, solubility, and hydrogen bonding capabilities. The introduction of a 5-amino group onto the pyrazolo[1,5-a]pyridine core is a strategic modification that can significantly impact its pharmacological profile. This amino group can act as a crucial hydrogen bond donor and acceptor, enhancing binding affinity to target proteins, and also serves as a versatile handle for further chemical derivatization.
Synthetic Strategies: Building the Core
The construction of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds generally relies on the cyclocondensation of an aminopyrazole precursor with a suitable 1,3-dielectrophilic partner. The specific nature of the dielectrophile determines the substitution pattern on the newly formed six-membered ring.
General Synthesis of the Pyrazolo[1,5-a]pyridine Scaffold
A common and efficient method for the synthesis of substituted pyrazolo[1,5-a]pyridines involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[5] This approach, often promoted by acetic acid and molecular oxygen, provides a green and atom-economical route to a variety of derivatives.
Experimental Protocol: Acetic Acid and O₂-Promoted Synthesis of a Substituted Pyrazolo[1,5-a]pyridine [5]
-
Reactant Preparation: A mixture of an N-amino-2-iminopyridine (1.0 mmol) and a β-ketoester (e.g., ethyl acetoacetate, 1.2 mmol) is prepared.
-
Solvent and Promoter: The reactants are dissolved in acetic acid (5.0 mL).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) under an oxygen atmosphere (e.g., using an oxygen-filled balloon) for a designated time (e.g., 12 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired pyrazolo[1,5-a]pyridine derivative.
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridines.
Therapeutic Applications: A Scaffold for Diverse Targets
The versatility of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds is evident in the wide range of biological targets they have been shown to modulate. A predominant area of application is in the development of kinase inhibitors for the treatment of cancer.
Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed in the design of inhibitors for a variety of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Derivatives of the pyrazolo[1,5-a]pyrimidine nucleus have been identified as potent inhibitors of CDK9, a key regulator of transcription.[4]
-
Phosphoinositide 3-Kinases (PI3Ks): The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop selective inhibitors of the p110α isoform of PI3K, a critical node in cancer cell growth and survival signaling.[6]
-
Tropomyosin Receptor Kinases (Trks): Several potent Trk inhibitors are based on the pyrazolo[1,5-a]pyrimidine core, with some showing promise in treating NTRK fusion-positive cancers.[7]
The pyrazolo[1,5-a]pyridine scaffold has also been explored for kinase inhibition, with derivatives showing potent activity against various kinases.[8] The introduction of a 5-amino group on the pyrazolo[1,5-a]pyridine ring is anticipated to provide a key interaction point within the ATP-binding site of many kinases, particularly with the hinge region, thus enhancing inhibitory potency and selectivity.
Caption: Therapeutic potential of the this compound scaffold.
Other Therapeutic Areas
Beyond oncology, derivatives of these scaffolds have shown promise in other therapeutic areas, including:
-
Antitubercular Agents: Pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as potential leads for the development of new drugs against Mycobacterium tuberculosis.[9]
-
Antiviral Agents: Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antiviral activity.[10]
-
Central Nervous System (CNS) Disorders: The pyrazolo[1,5-a]pyrimidine scaffold is present in compounds with anxiolytic properties.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The development of potent and selective drug candidates requires a thorough understanding of the structure-activity relationships (SAR) of the chemical scaffold. For the pyrazolo[1,5-a]pyrimidine and related scaffolds, extensive SAR studies have been conducted, providing valuable insights for the design of new derivatives.
Key SAR Insights for Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors:
| Position of Substitution | General Observations |
| C3-Position | Substitution at this position can significantly impact potency and selectivity. Bulky aromatic groups are often well-tolerated and can extend into solvent-exposed regions of the binding pocket. |
| C5-Position | Modifications at this position can influence interactions with the ribose-binding pocket of the ATP-binding site. |
| C7-Position | This position is crucial for establishing interactions with the hinge region of the kinase. Amino-containing substituents are frequently employed to form key hydrogen bonds. |
While specific SAR data for the this compound scaffold is limited, the principles derived from its pyrimidine isostere are highly applicable. The 5-amino group on the pyridine ring is analogous to the 7-amino group on the pyrimidine ring in its potential to interact with the kinase hinge region. Derivatization of this amino group with various substituents would be a key strategy to modulate potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. Its structural analogy to the well-validated pyrazolo[1,5-a]pyrimidine core suggests a high potential for the development of novel therapeutic agents across a range of diseases, particularly in the realm of kinase inhibition for cancer therapy.
Future research efforts should focus on:
-
Development of efficient and regioselective synthetic routes to access a diverse library of this compound derivatives.
-
Systematic exploration of the SAR at all positions of the scaffold, with a particular emphasis on the derivatization of the 5-amino group.
-
Screening of these compounds against a broad panel of biological targets to identify novel activities and therapeutic opportunities.
-
In-depth investigation of the mechanism of action of the most promising hits to validate their therapeutic potential.
By leveraging the wealth of knowledge from the closely related pyrazolo[1,5-a]pyrimidine scaffold and applying modern drug design principles, the this compound core is poised to become a valuable addition to the medicinal chemist's toolkit for the discovery of next-generation therapeutics.
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An In-depth Technical Guide to the Physicochemical Properties of Pyrazolo[1,5-a]pyridin-5-amine
Abstract: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities.[1] As a purine isostere, this scaffold is a cornerstone in the development of targeted therapeutics, particularly protein kinase inhibitors for cancer treatment.[2][3] This guide provides a detailed examination of Pyrazolo[1,5-a]pyridin-5-amine, a key derivative of this class. We will delve into its core physicochemical properties, offering both established data and field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's characteristics to inform synthesis, screening, and formulation efforts.
Core Molecular Profile
This compound is characterized by a fused bicyclic system where a pyrazole ring is joined to a pyridine ring. The exocyclic amine at the C5 position is a critical functional group that significantly influences the molecule's polarity, basicity, and potential for hydrogen bonding, thereby dictating its behavior in biological systems.
Table 1: Key Physicochemical Identifiers for this compound
| Property | Value | Source |
| CAS Number | 1101120-37-9 | [4][5] |
| Molecular Formula | C₇H₇N₃ | [4][6] |
| Molecular Weight | 133.15 g/mol | [4][6] |
| Predicted logP | 0.3 - 0.5 | Calculation-based estimate |
| Predicted pKa | 4.5 - 5.5 (Conjugate Acid) | Calculation-based estimate |
| Appearance | White to off-white solid | General observation for similar compounds |
| Storage | 2-8°C, sealed in dry, dark place | [4] |
Solubility Profile: A Gateway to Application
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. The structure of this compound—with its aromatic core and polar amine group—presents a classic case of pH-dependent solubility.
Theoretical Basis
The fused aromatic rings confer a hydrophobic character, suggesting low solubility in aqueous media at neutral pH. However, the basic nitrogen atoms (primarily the exocyclic amine) can be protonated in acidic conditions to form a water-soluble salt.[7][8] Therefore, solubility is expected to be low in water and non-polar organic solvents but significantly higher in acidic aqueous solutions and polar aprotic solvents like DMSO and DMF.
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to classify the solubility of the compound, which is a foundational step for any further analytical or biological work.
Materials:
-
This compound
-
Small test tubes (13x100 mm)
-
Vortex mixer
-
Solvents: Deionized Water, 5% w/v HCl, 5% w/v NaOH, Dimethyl Sulfoxide (DMSO), Ethanol.
Procedure:
-
Sample Preparation: Weigh approximately 5 mg of the compound into separate, labeled test tubes.
-
Solvent Addition: Add 1 mL of the first solvent (e.g., Deionized Water) to the corresponding test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for 30 seconds.
-
Observation: Visually inspect the tube for any undissolved solid against a dark background.
-
Classification:
-
Repeat: Repeat steps 2-5 for each of the remaining solvents. For water-insoluble compounds, proceeding to test solubility in 5% HCl is a key step to identify basic amines.[7][10]
Self-Validation: The expected outcome is solubility in 5% HCl and DMSO, with limited solubility in water and 5% NaOH. This confirms the basic nature of the amine functionality.
pKa: Quantifying Basicity
The acid dissociation constant (pKa) of the conjugate acid of this compound is essential for predicting its ionization state at physiological pH (7.4). This, in turn, affects its ability to cross cell membranes and interact with target proteins. The primary basic center is the exocyclic amine, although the pyridine and pyrazole nitrogens also contribute to the overall electronic character.
Causality Behind Experimental Choice
While potentiometric titration is a classic method, it can be challenging for compounds with low water solubility.[11] Spectrophotometric or NMR-based methods are superior alternatives as they can be performed in mixed-solvent systems and require smaller amounts of material.[11][12] The protocol below details an NMR-based titration, which leverages the change in chemical shift of protons near the ionization site as a function of pH.
Experimental Protocol: pKa Determination by ¹H NMR Titration
Materials:
-
This compound (~10-15 mg)
-
D₂O (Deuterium Oxide)
-
0.1 M DCl in D₂O
-
0.1 M NaOD in D₂O
-
NMR tubes
-
pH meter calibrated for D₂O (or apply a correction factor of pD = pH + 0.4)
-
NMR Spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation: Dissolve the compound in ~0.6 mL of D₂O in an NMR tube. If solubility is insufficient, a co-solvent like DMSO-d₆ can be used, though it may influence the pKa value.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the solution. This will represent the neutral or partially protonated form.
-
Acidification: Add a small aliquot (e.g., 2 µL) of 0.1 M DCl, mix thoroughly, and measure the pD of the solution. Acquire another ¹H NMR spectrum.
-
Titration (Acidic to Basic): Continue adding aliquots of DCl to lower the pD in steps (e.g., ~0.5 pD units) until the chemical shifts of the aromatic protons no longer change significantly. This represents the fully protonated state.
-
Titration (Basic Direction): From the most acidic point, titrate the solution by adding aliquots of 0.1 M NaOD, acquiring an NMR spectrum and measuring the pD at each step. Continue until the chemical shifts return to a stable state on the basic side.
-
Data Analysis:
-
Identify a proton whose chemical shift (δ) shows a significant change during the titration.
-
Plot the chemical shift (δ) versus the pD.
-
Fit the data to the Henderson-Hasselbalch equation (or a sigmoidal curve). The pKa is the pD value at the inflection point of the curve.[12]
-
Diagram 1: General Workflow for Physicochemical Profiling
Caption: A logical workflow for characterizing a novel amine-containing API.
LogP: Measuring Lipophilicity for Drug-Likeness
The n-octanol/water partition coefficient (logP) is the industry standard measure of a compound's lipophilicity.[13] This parameter is a cornerstone of predictive ADME (Absorption, Distribution, Metabolism, Excretion) models and is a key component of frameworks like Lipinski's "Rule of Five".[14] A balanced logP is crucial; too high, and the compound may have poor solubility and high metabolic turnover; too low, and it may not effectively cross lipid membranes.
Experimental Protocol: Shake-Flask Method with HPLC Quantification
The shake-flask method is the "gold standard" for logP determination due to its direct measurement principle.[13] Modern practice couples this with HPLC for accurate, low-concentration quantification in each phase.[15]
Materials:
-
This compound
-
1-Octanol (HPLC grade, pre-saturated with buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)
-
Separatory funnels or glass vials with screw caps
-
Mechanical shaker or orbital shaker
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Phase Preparation: For 24 hours prior to the experiment, vigorously mix 1-octanol and the pH 7.4 buffer to ensure mutual saturation of the phases. Allow them to separate completely.[15]
-
Stock Solution: Prepare a stock solution of the compound in the pH 7.4 buffer.
-
Partitioning: In a vial, combine a precise volume of the octanol-saturated buffer containing the compound with an equal volume of the buffer-saturated 1-octanol.
-
Equilibration: Shake the vial gently for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure a clean separation of the aqueous and organic layers.
-
Sampling: Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases for analysis.
-
Quantification:
-
Prepare a calibration curve for the compound using the HPLC system.
-
Inject the samples from the aqueous and octanol phases and determine their respective concentrations ([C]aq and [C]org) from the calibration curve.
-
-
Calculation: Calculate the partition coefficient (P) and logP using the following formulas:
-
P = [C]org / [C]aq
-
logP = log₁₀(P)
-
Diagram 2: Impact of Physicochemical Properties on Drug Development
Caption: The relationship between key properties and their downstream development implications.
Spectral Properties: Structural Confirmation
Spectroscopic analysis provides the definitive structural confirmation of the compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrazole rings. The chemical shifts will be influenced by the electron-donating nature of the amine group. The NH₂ protons will typically appear as a broad singlet, the position of which can vary with solvent and concentration.[16][17]
-
¹³C NMR: The carbon NMR will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbons attached to nitrogen will be shifted downfield.[16][18]
-
IR Spectroscopy: The infrared spectrum will provide key functional group information. Expect to see characteristic N-H stretching vibrations for the primary amine in the 3300-3500 cm⁻¹ region and strong absorptions from C=C and C=N bond stretching within the aromatic rings around 1500-1650 cm⁻¹.[16][18]
Conclusion and Future Directions
This compound is a heterocyclic compound of significant interest to the pharmaceutical sciences. Its physicochemical properties—governed by the interplay between a hydrophobic aromatic core and a basic amine functionality—are central to its behavior in both chemical and biological systems. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this molecule and its analogs. A thorough understanding of its solubility, pKa, and lipophilicity is not merely an academic exercise; it is a prerequisite for the rational design of screening assays, the interpretation of structure-activity relationships (SAR), and the development of viable drug formulations. Future work should focus on building a comprehensive experimental database of these properties for a wider range of pyrazolo[1,5-a]pyridine derivatives to refine predictive models and accelerate the discovery of new therapeutic agents.
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- PubMed Central (PMC). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
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The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic History of Pyrazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine core is a prominent nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns have established it as a "privileged scaffold" in modern drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery and synthetic evolution of pyrazolo[1,5-a]pyridines. We will explore the seminal moments in its history, from its first mention to its current status as a cornerstone in the development of targeted therapeutics. The core of this guide is a detailed examination of the key synthetic methodologies, with a focus on the causality behind experimental choices and the mechanistic underpinnings of these transformations. This guide is intended to serve as a valuable resource for researchers and scientists, offering both a historical perspective and practical insights into the synthesis and application of this important class of compounds.
Introduction: The Emergence of a Versatile Heterocycle
The story of pyrazolo[1,5-a]pyridine begins in 1948, with the first reported study of this unique ring system.[1][2] For several decades, it remained a subject of academic curiosity. However, the latter half of the 20th century and the dawn of the 21st century witnessed a surge of interest from the medicinal chemistry community.[3] This newfound attention was driven by the discovery that the pyrazolo[1,5-a]pyridine scaffold is a key structural motif in a multitude of biologically active molecules.[4][5]
These compounds have demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, antitumor, antimicrobial, antifungal, and antiviral properties.[2] Their ability to act as potent and selective inhibitors of various protein kinases, such as PI3K and Tropomyosin receptor kinases (Trks), has positioned them at the forefront of cancer therapy research.[6][7][8][9] Furthermore, derivatives of this scaffold have been developed as antagonists for crucial receptors like the aryl hydrocarbon receptor (AHR) and the neuropeptide Y1 receptor (NPY Y1R), highlighting their therapeutic potential in immunology and metabolic disorders.[10][11] The versatility and biological significance of the pyrazolo[1,5-a]pyridine core underscore the importance of understanding its synthetic history and the various methodologies developed for its construction.[3]
The Synthetic Arsenal: Key Methodologies for Constructing the Pyrazolo[1,5-a]pyridine Core
The construction of the pyrazolo[1,5-a]pyridine ring system has been a subject of extensive research, leading to the development of several elegant and efficient synthetic strategies. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials. This section will delve into the most pivotal of these methodologies, explaining the underlying chemical principles and providing practical insights.
The Workhorse: [3+2] Cycloaddition Reactions
The most prevalent and versatile approach to the synthesis of pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition reaction.[4][12][13] This powerful strategy involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). In the context of pyrazolo[1,5-a]pyridine synthesis, the key 1,3-dipole is an N-iminopyridinium ylide, which is typically generated in situ from an N-aminopyridine derivative.
Causality Behind the Choice: The [3+2] cycloaddition is favored for its high degree of regioselectivity and its ability to construct the bicyclic core in a single, often high-yielding, step. The reaction tolerates a wide range of functional groups on both the ylide and the dipolarophile, allowing for the synthesis of a diverse library of substituted pyrazolo[1,5-a]pyridines.
Mechanistic Insights: The reaction proceeds through a concerted or stepwise pathway involving the nucleophilic attack of the ylide onto the electron-deficient dipolarophile. The nature of the substituents on both components influences the reaction rate and regioselectivity.
Caption: A generalized workflow for the synthesis of Pyrazolo[1,5-a]pyridines via [3+2] cycloaddition.
Experimental Protocol: Synthesis of Functionalized Pyrazolo[1,5-a]pyridines via Oxidative [3+2] Cycloaddition [12]
This protocol describes a metal-free, room-temperature synthesis of functionalized pyrazolo[1,5-a]pyridines.
-
Reactant Preparation: In a round-bottom flask, dissolve the N-aminopyridine (1.0 mmol) and the α,β-unsaturated carbonyl compound or electron-withdrawing olefin (1.2 mmol) in N-methylpyrrolidone (NMP) (3 mL).
-
Reaction Initiation: Stir the reaction mixture vigorously at room temperature under an oxygen atmosphere (balloon).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.
Intramolecular Cyclization Strategies
Another important class of synthetic methods involves the intramolecular cyclization of suitably functionalized pyridine precursors. These methods offer a high degree of control over the final substitution pattern.
Key Precursors and Their Rationale:
-
Ethynylpyridines: The intramolecular cyclization of ethynylpyridines provides a direct route to the pyrazolo[1,5-a]pyridine core.[4][14] The choice of this precursor is based on the ability of the ethynyl group to undergo cyclization onto a nitrogen atom, often facilitated by a transition metal catalyst or under thermal conditions.
-
Transient Nitrenes: The generation of a transient nitrene intermediate adjacent to a pyridine ring can lead to an intramolecular C-H insertion or electrocyclization to form the pyrazole ring.[4][14] This approach, while powerful, often requires careful control of reaction conditions to avoid side reactions.
Caption: Two major intramolecular cyclization routes for the synthesis of the pyrazolo[1,5-a]pyridine scaffold.
Cross-Dehydrogenative Coupling (CDC) Reactions
More recently, cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful and atom-economical method for C-C and C-N bond formation. In the context of pyrazolo[1,5-a]pyridine synthesis, this strategy has been employed to couple N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[4][5]
Advantages of CDC: This approach avoids the need for pre-functionalization of the starting materials, leading to a more streamlined and environmentally friendly process. The reactions can often be carried out under catalyst-free conditions, using molecular oxygen as the terminal oxidant.[4][5]
Plausible Mechanism: The reaction is believed to proceed through an initial nucleophilic addition of the enol form of the dicarbonyl compound to the activated N-amino-2-iminopyridine. The resulting adduct then undergoes oxidative dehydrogenation and subsequent cyclization/dehydration to afford the final product.[4]
Data Summary: A Comparative Overview of Synthetic Methods
| Synthetic Strategy | Key Precursors | Advantages | Limitations | Key References |
| [3+2] Cycloaddition | N-aminopyridines, alkynes, alkenes, enaminones | High versatility, good yields, mild reaction conditions, broad substrate scope. | Regioselectivity can be an issue in some cases. | [4][12][13][15] |
| Intramolecular Cyclization | Ethynylpyridines, pyridine-based nitrene precursors | High regiocontrol, access to specific substitution patterns. | Precursor synthesis can be multi-step, harsh reaction conditions may be required. | [4][14] |
| Cross-Dehydrogenative Coupling | N-amino-2-iminopyridines, 1,3-dicarbonyl compounds | High atom economy, avoids pre-functionalization, often catalyst-free. | Substrate scope may be more limited compared to cycloaddition methods. | [4][5] |
Conclusion and Future Perspectives
The journey of the pyrazolo[1,5-a]pyridine scaffold, from its initial discovery to its current prominence, is a testament to the power of synthetic chemistry in driving advancements in medicine and materials science. The development of robust and versatile synthetic methodologies, particularly the [3+2] cycloaddition, has been instrumental in unlocking the full potential of this remarkable heterocyclic system.
Looking ahead, the field is poised for further innovation. The development of more sustainable and efficient synthetic methods, such as those employing green chemistry principles and novel catalytic systems, will continue to be a major focus. Furthermore, the exploration of new biological targets for pyrazolo[1,5-a]pyridine-based compounds will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of diseases. The rich synthetic history of this scaffold provides a solid foundation for these future endeavors, ensuring that the pyrazolo[1,5-a]pyridine core will remain a central player in the landscape of heterocyclic chemistry for years to come.
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- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.Journal of Medicinal Chemistry, 2024.
- Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temper
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.ACS Omega, 2019.
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A Technical Guide to Identifying and Validating Kinase Targets for Pyrazolo[1,5-a]pyridin-5-amine
Introduction: The Promise of the Pyrazolo[1,5-a]pyridine Scaffold
The Pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities.[1][2] Derivatives of this core have demonstrated potential as anticancer, anti-inflammatory, and antiviral agents.[2] A significant body of research highlights their potent activity as protein kinase inhibitors (PKIs), making them critical frameworks for developing targeted therapies.[1][3] Notably, compounds featuring the pyrazolo[1,5-a]pyrimidine or the isomeric pyrazolo[1,5-a]pyridine core are present in clinically approved or late-stage kinase inhibitors, such as the Tropomyosin Receptor Kinase (Trk) inhibitor Entrectinib and the RET kinase inhibitor Selpercatinib.[4]
Given this precedent, a novel compound series based on the Pyrazolo[1,5-a]pyridin-5-amine core represents a promising starting point for the discovery of new, selective kinase inhibitors. This guide provides a comprehensive, field-proven workflow for drug development professionals to systematically identify, validate, and characterize the kinase targets of such a compound series. We will move from broad, high-throughput screening to rigorous cellular validation and mechanistic studies, explaining the causality behind each experimental choice to ensure a robust and translatable dataset.
Part I: Primary Target Identification via Broad-Spectrum Kinase Profiling
The initial objective is to cast a wide net across the human kinome to identify which of the over 500 kinases may be inhibited by the lead compound. This "kinome scan" is the most efficient method to generate an unbiased landscape of potential targets and initial selectivity.[5][6] Biochemical assays are preferred for this primary screen due to their high throughput and direct measurement of enzyme inhibition.[5]
Rationale for Broad Kinase Screening
A broad, multi-kinase panel screen provides critical early insights. Firstly, it identifies the most potent "on-target" interactions, which will become the focus of the subsequent validation cascade. Secondly, it reveals potential "off-target" activities, which are crucial for predicting potential toxicities and side effects later in development.[5][7] Service providers like Eurofins Discovery (KINOMEscan®) offer comprehensive panels that survey hundreds of kinases.[8][9][10]
Protocol 1: High-Throughput In Vitro Biochemical Kinase Screen
A common and robust method for primary screening is a competition binding assay or an activity-based assay that measures the consumption of ATP.[11][12] The KINOMEscan® platform, for example, utilizes a proprietary active site-directed competition binding assay where inhibition is measured by quantifying the amount of kinase that binds to an immobilized ligand via qPCR.[13]
Methodology Outline (Competition Binding Assay Principle):
-
Assay Preparation: A library of human kinases is individually expressed and tagged (e.g., with DNA for qPCR readout).
-
Immobilization: An active-site directed ligand for each specific kinase is immobilized on a solid support.
-
Competition Reaction: In separate wells, each kinase is incubated with the immobilized ligand and the test compound (this compound) at a fixed concentration (typically 1-10 µM).
-
Binding & Wash: Kinases that are not inhibited by the test compound will bind to the immobilized ligand. Unbound kinase (displaced by the test compound) is washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified. A lower signal indicates that the test compound successfully competed for the active site.[13]
-
Data Analysis: Results are often expressed as "% Control" or "% Inhibition". A low % Control value signifies a strong interaction or "hit".
Data Presentation & Hit Selection
The primary screening data should be organized to clearly identify the most promising hits. Hits are typically defined as kinases showing >90% inhibition at the screening concentration.
Table 1: Representative Kinase Panel Screening Data for Compound PYR5A-01 (1 µM)
| Kinase Target | Kinase Family | % Inhibition | Hit Status |
|---|---|---|---|
| PIK3CA (p110α) | Lipid Kinase (PI3K) | 99.2% | Primary Hit |
| mTOR | PIKK | 97.5% | Primary Hit |
| MAPK1 (ERK2) | CMGC | 95.1% | Primary Hit |
| TRKA | TK | 81.3% | Secondary Interest |
| CDK2 | CMGC | 65.0% | Non-Hit |
| ABL1 | TK | 22.4% | Non-Hit |
| SRC | TK | 15.8% | Non-Hit |
| ... (400+ others) | ... | <10% | Non-Hit |
This is illustrative data. Based on this, PIK3CA, mTOR, and MAPK1 are prioritized for validation.
Part II: Secondary Validation in a Cellular Context
A positive result in a biochemical assay is a critical first step, but it does not guarantee that the compound will engage the target in the complex environment of a living cell.[14] Cellular target engagement assays are therefore essential to confirm that the compound can cross the cell membrane, reach its target, and bind to it under physiological conditions.[15]
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that relies on the principle of ligand-induced thermal stabilization.[16][17] When a compound binds to its target protein, the protein becomes more stable and resistant to heat-induced denaturation.[18][19]
Methodology:
-
Cell Treatment: Culture an appropriate cell line (e.g., a cancer cell line known to rely on the PI3K or MAPK pathway) and treat with a dose-range of the test compound or vehicle (DMSO) for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.[18]
-
Cell Lysis: Lyse the cells to release their contents (e.g., via freeze-thaw cycles or detergents).
-
Separation: Centrifuge the lysates at high speed (~20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble, non-denatured proteins. Quantify the amount of the specific target protein (e.g., PIK3CA) remaining in the soluble fraction using Western Blot or ELISA.[20]
-
Data Analysis: Plot the percentage of soluble protein against temperature. A shift of the melting curve to a higher temperature in the compound-treated samples confirms target engagement. An isothermal dose-response can also be performed at a fixed temperature to calculate an EC50.[20]
Protocol 3: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).[21][22] It requires engineering the cells to express the target kinase fused to NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds the kinase acts as the energy acceptor.[23][24]
Methodology:
-
Cell Preparation: Transfect cells with a plasmid encoding the target kinase-NanoLuc® fusion protein (e.g., PIK3CA-Nluc).
-
Assay Plating: Plate the transfected cells in a white, opaque 96- or 384-well plate.
-
Compound Treatment: Add a dilution series of the test compound to the cells.
-
Tracer & Substrate Addition: Add the specific fluorescent tracer and the NanoLuc® substrate (e.g., furimazine) to the wells.[24]
-
BRET Measurement: Read the plate on a luminometer capable of detecting two distinct wavelengths (one for the donor, one for the acceptor).
-
Data Analysis: The BRET ratio is calculated. When the test compound binds to the kinase, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.[25] This dose-dependent decrease is used to calculate an intracellular IC50, representing the compound's potency at its target in a live cell.[24]
Table 2: Cellular Target Engagement & Potency Data for PYR5A-01
| Target Kinase | Assay Method | Endpoint | Result | Confirmation |
|---|---|---|---|---|
| PIK3CA | CETSA | ΔTagg (°C) at 10 µM | +5.2 °C | Engaged |
| PIK3CA | NanoBRET™ | IC50 (nM) | 85 nM | Engaged |
| mTOR | CETSA | ΔTagg (°C) at 10 µM | +4.1 °C | Engaged |
| mTOR | NanoBRET™ | IC50 (nM) | 150 nM | Engaged |
| MAPK1 | CETSA | ΔTagg (°C) at 10 µM | +0.3 °C | Not Engaged |
| MAPK1 | NanoBRET™ | IC50 (nM) | >10,000 nM | Not Engaged |
This illustrative data validates PIK3CA and mTOR as genuine intracellular targets, while MAPK1, despite being a hit in the biochemical screen, does not show engagement in a cellular context and is deprioritized.
Part III: Mechanistic and Functional Characterization
With validated intracellular targets, the next step is to understand how the compound inhibits the kinase and what the functional consequences are for the cell.
Protocol 4: Enzyme Kinetics to Determine Mechanism of Action (MoA)
Understanding whether the inhibitor is ATP-competitive, non-competitive, or uncompetitive is crucial for guiding medicinal chemistry efforts.[11] This is determined by measuring the inhibitor's potency (IC50) at various ATP concentrations.
Methodology:
-
Assay Setup: Use a biochemical kinase activity assay (e.g., ADP-Glo™).
-
ATP Titration: Set up multiple parallel experiments. In each experiment, keep the kinase and substrate concentration constant but vary the concentration of ATP (e.g., from 0.1x Km to 10x Km).
-
Inhibitor Titration: For each ATP concentration, perform a full dose-response curve for the inhibitor (PYR5A-01) to determine its IC50.
-
Data Analysis: Plot the determined IC50 values against the ATP concentration used in each experiment.
-
ATP-Competitive: The IC50 value will increase linearly with increasing ATP concentration. This indicates the compound binds in the same pocket as ATP.
-
Non-Competitive: The IC50 value will remain constant regardless of the ATP concentration.
-
Uncompetitive: The IC50 value will decrease as the ATP concentration increases.
-
Signaling Pathway Analysis
Inhibiting a kinase should lead to a measurable change in its downstream signaling pathway.[26] Western blotting is the gold-standard technique to probe the phosphorylation status of key downstream substrates.[27][28]
// Nodes RTK [label="RTK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K (p110α)\nTarget of PYR5A-01", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=1.5]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; pAKT [label="p-AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1\nTarget of PYR5A-01", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=1.5]; p70S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; pp70S6K [label="p-p70S6K", fillcolor="#FBBC05", fontcolor="#202124"]; Prolif [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [color="#5F6368"]; PIP2 -> PIP3 [style=invis]; // for layout PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> pAKT [color="#5F6368"]; AKT -> pAKT [style=invis]; pAKT -> mTORC1 [color="#5F6368"]; mTORC1 -> pp70S6K [color="#5F6368"]; p70S6K -> pp70S6K [style=invis]; pp70S6K -> Prolif [color="#5F6368"]; } DOT Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth.
Protocol 5: Western Blot for Downstream Pathway Modulation
This protocol will assess if PYR5A-01 inhibits the PI3K/AKT/mTOR pathway by measuring the phosphorylation of AKT (a direct PI3K substrate) and p70S6K (a downstream mTOR substrate).[29]
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HCT-116) and allow them to attach. Starve the cells (serum-free media) for 12-24 hours to reduce basal pathway activity. Pretreat with a dose-range of PYR5A-01 for 2 hours.
-
Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to robustly activate the PI3K pathway.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[30]
-
Quantification & SDS-PAGE: Determine protein concentration (BCA assay), normalize samples, and separate proteins by size using SDS-PAGE.
-
Transfer and Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-AKT (Ser473), total AKT, p-p70S6K (Thr389), total p70S6K, and a loading control (e.g., GAPDH).[31][32]
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal. A dose-dependent decrease in the p-AKT/AKT and p-p70S6K/p70S6K ratios indicates on-target pathway inhibition.[30]
Protocol 6: Cell-Based Phenotypic Assays
The final step is to link target engagement and pathway modulation to a functional cellular outcome. Since the PI3K/AKT/mTOR pathway is a master regulator of cell growth and proliferation, an anti-proliferative assay is a logical choice.[33]
Methodology (Cell Viability/Proliferation Assay):
-
Cell Seeding: Seed a cancer cell line with a known dependency on the PI3K pathway (e.g., PIK3CA-mutant MCF-7) into 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of PYR5A-01 and incubate for 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity) to each well.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of the compound concentration. Fit the data with a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This in-depth guide outlines a systematic, multi-tiered strategy for identifying and validating the kinase targets of a novel this compound series. By progressing from a broad biochemical screen to rigorous cellular target engagement and functional pathway analysis, researchers can build a high-confidence data package. The hypothetical data presented suggests that PYR5A-01 is a potent, cell-active inhibitor of the PI3K/mTOR pathway.
Successful completion of this workflow provides a strong rationale for subsequent lead optimization, in vivo xenograft studies, and further preclinical development. This self-validating system, which links biochemical activity to cellular engagement and a final phenotypic outcome, ensures that decisions are based on a robust and mechanistically-grounded understanding of the compound's biological activity.
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- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
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- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
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Methodological & Application
Synthetic Protocols for the Functionalization of Pyrazolo[1,5-a]pyridin-5-amine: An Application Guide for Researchers
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, owing to its structural resemblance to purines and its wide spectrum of biological activities, including roles as kinase inhibitors and anti-inflammatory agents.[1][2] The strategic functionalization of this core, particularly the introduction and subsequent modification of an amino group at the C5-position, opens up a vast chemical space for the development of novel therapeutic agents. This guide provides detailed application notes and protocols for the synthetic functionalization of Pyrazolo[1,5-a]pyridin-5-amine, designed for researchers, scientists, and professionals in drug development. The protocols herein are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reproducibility and success in the laboratory.
Strategic Overview of Functionalization
The functionalization of this compound can be approached through several key synthetic strategies. The presence of the amino group and the inherent electronic nature of the fused ring system dictate the primary avenues for chemical modification. This guide will focus on three principal areas of functionalization:
-
Direct N-Functionalization of the 5-Amino Group: This approach involves the direct modification of the exocyclic amino group through reactions such as acylation and sulfonylation to introduce a diverse range of substituents.
-
Electrophilic Aromatic Substitution on the Heterocyclic Core: The electron-rich pyrazole moiety of the scaffold is susceptible to electrophilic attack, allowing for the introduction of functional handles like halogens and nitro groups, primarily at the C3-position.
-
Palladium-Catalyzed Cross-Coupling Reactions: The introduction of a halogen onto the scaffold provides a versatile handle for subsequent carbon-carbon and carbon-heteroatom bond formation via well-established cross-coupling methodologies, such as the Suzuki-Miyaura reaction.
Direct N-Functionalization of the 5-Amino Group
The exocyclic amino group at the C5-position is a prime site for introducing molecular diversity. Its nucleophilic character allows for straightforward reactions with various electrophiles.
N-Acylation
The formation of an amide bond via N-acylation is a robust and widely used transformation in medicinal chemistry to modulate the physicochemical properties of a lead compound.
Protocol: General Procedure for N-Acylation
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF)) is added a base (1.2-2.0 eq.), such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: The acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) is added dropwise to the solution at 0 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-acylated product.[3]
| Reagent/Condition | Parameter | Rationale |
| Solvent | DCM, DMF, THF | Aprotic solvents to avoid reaction with the acylating agent. |
| Base | TEA, DIPEA, Pyridine | To neutralize the HCl generated during the reaction. |
| Temperature | 0 °C to rt | Initial cooling to control the exothermic reaction, then rt for completion. |
| Stoichiometry | Acylating agent (1.1 eq.) | A slight excess ensures complete consumption of the starting amine. |
N-Sulfonylation
Sulfonamides are important pharmacophores that can act as hydrogen bond donors and acceptors, influencing the binding affinity and pharmacokinetic profile of a drug candidate.
Protocol: General Procedure for N-Sulfonylation
-
Reaction Setup: In a round-bottom flask, this compound (1.0 eq.) is dissolved in pyridine or a mixture of DCM and pyridine. The solution is cooled to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: The sulfonyl chloride (1.1 eq.) is added portion-wise to the cooled solution.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4-12 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The mixture is then extracted with ethyl acetate. The combined organic layers are washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography or recrystallization to yield the pure sulfonamide.[4]
Electrophilic Aromatic Substitution on the Heterocyclic Core
The pyrazolo[1,5-a]pyridine ring system is susceptible to electrophilic attack, with the C3-position being the most electronically favored site for substitution, analogous to the well-studied pyrazolo[1,5-a]pyrimidine system.[5][6]
Halogenation
The introduction of a halogen atom at the C3-position provides a crucial synthetic handle for further diversification through cross-coupling reactions.
Protocol: C3-Bromination using N-Bromosuccinimide (NBS)
-
Reaction Setup: To a solution of the substituted this compound (1.0 eq.) in a suitable solvent such as DMF or acetonitrile (MeCN) is added N-bromosuccinimide (NBS, 1.05 eq.) at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 1-4 hours. For less reactive substrates, the temperature can be increased to 50-80 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is poured into water, and the resulting precipitate is collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent. The organic layer is then washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to afford the 3-bromo-pyrazolo[1,5-a]pyridin-5-amine derivative.[7][8]
| Reagent/Condition | Parameter | Rationale |
| Halogenating Agent | NBS, NCS, NIS | Readily available and easy to handle electrophilic halogen sources. |
| Solvent | DMF, MeCN, DCM | Polar aprotic solvents are generally effective for these reactions. |
| Temperature | rt to 80 °C | Reaction temperature can be adjusted based on substrate reactivity. |
A milder and more environmentally friendly approach for halogenation involves the use of potassium halides with a hypervalent iodine(III) reagent in an aqueous medium.[6]
Nitration
Nitration of the pyrazolo[1,5-a]pyridine core, typically at the C3-position, introduces a versatile nitro group that can be subsequently reduced to an amine or used in other transformations.
Protocol: C3-Nitration
-
Preparation of Nitrating Agent: A mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid is prepared at 0 °C.
-
Reaction Setup: The this compound derivative (1.0 eq.) is dissolved in concentrated sulfuric acid at 0 °C.
-
Nitration Reaction: The pre-cooled nitrating mixture is added dropwise to the solution of the substrate while maintaining the temperature below 5 °C.
-
Reaction Monitoring and Work-up: The reaction is stirred at 0-5 °C for 1-2 hours. Upon completion, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to give the 3-nitro product.[5]
Palladium-Catalyzed Cross-Coupling Reactions
The halogenated this compound intermediates are valuable precursors for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-pyrazolo[1,5-a]pyridin-5-amine
-
Reaction Setup: A mixture of the 3-bromo-pyrazolo[1,5-a]pyridin-5-amine (1.0 eq.), the corresponding boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq.), and a base (e.g., aqueous sodium carbonate, potassium carbonate, or cesium carbonate, 2.0-3.0 eq.) is placed in a reaction vessel.
-
Solvent and Degassing: A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, is added. The reaction mixture is then further degassed by bubbling with an inert gas for 10-15 minutes.
-
Reaction Conditions: The reaction mixture is heated to 80-110 °C under an inert atmosphere for 4-24 hours.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to afford the desired 3-substituted this compound.[9][10][11]
| Component | Parameter | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhosPdG2 | Choice of catalyst and ligand can significantly impact reaction efficiency. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid and facilitates the transmetalation step. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of organic solvent and water is often optimal for solubility and reactivity. |
Conclusion
The synthetic protocols detailed in this guide provide a robust framework for the functionalization of the this compound scaffold. By employing a combination of direct N-functionalization, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, researchers can access a wide array of novel derivatives for evaluation in drug discovery programs. The presented methodologies are based on established chemical principles and can be adapted to a variety of substrates with careful optimization of reaction conditions. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]
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Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... RSC Advances. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
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Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal. [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]
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Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. ResearchGate. [Link]
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Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
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Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
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The synthesis of acylated pyrazolo[1,5‐a]pyridine derivatives from... ResearchGate. [Link]
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Pyrazolo[1,5-a][5][6][10]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate. [Link]
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Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. [Link]
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a]quinolinyl, and Pyrazolo[5,1- a]isoquinolinyl Sulfonyl Fluorides via a [3 + 2] Annulation. PubMed. [Link]
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Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives. ResearchGate. [Link]
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Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed Central. [Link]
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Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][9]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. [Link]
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Application of Pyrazolo[1,5-a]pyridin-5-amine in Cancer Research: A Technical Guide
This guide provides a comprehensive overview of the application of Pyrazolo[1,5-a]pyridin-5-amine and its derivatives in cancer research. This class of heterocyclic compounds has emerged as a privileged scaffold in medicinal chemistry, primarily due to its potent and often selective inhibition of various protein kinases implicated in oncogenesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and data interpretation guidelines.
Introduction: The Rationale for Targeting Kinases with Pyrazolo[1,5-a]pyridines
Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The Pyrazolo[1,5-a]pyridine core, a bioisostere of purine, serves as an effective hinge-binding motif, enabling it to competitively bind to the ATP-binding pocket of various kinases.[2] This interaction blocks the phosphorylation of downstream substrates, thereby inhibiting aberrant signaling pathways that drive tumor growth and survival. The versatility of the pyrazolo[1,5-a]pyridine scaffold allows for synthetic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]
Mechanism of Action: ATP-Competitive Inhibition
This compound derivatives primarily function as ATP-competitive inhibitors. The nitrogen atoms within the bicyclic ring system form hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine base of ATP.[2] Substituents on the pyrazolo[1,5-a]pyridine core can be strategically designed to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring selectivity for certain kinases over others. This targeted inhibition of oncogenic kinases leads to the downregulation of their downstream signaling pathways, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.
Caption: Simplified signaling pathways targeted by this compound derivatives.
Synthetic Strategies
The synthesis of the Pyrazolo[1,5-a]pyridine core can be achieved through various methods, with the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds being a common and efficient approach.[4] Further functionalization can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse substituents and explore the structure-activity relationship (SAR).
Protocol 1: Synthesis of a 7-Amino-Pyrazolo[1,5-a]pyridine Derivative
This protocol describes a general procedure for the synthesis of a 7-amino-pyrazolo[1,5-a]pyridine derivative, which can be adapted based on the desired substituents.
Materials:
-
N-amino-2-iminopyridine
-
1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Acetic acid
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of N-amino-2-iminopyridine (1 equivalent) in ethanol, add the 1,3-dicarbonyl compound (1.1 equivalents).
-
Add acetic acid (2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
In Vitro Evaluation: Assessing Anticancer Activity
A series of in vitro assays are essential to characterize the anticancer properties of novel this compound derivatives. These assays aim to determine the compound's potency, selectivity, and mechanism of action at a cellular level.
In Vitro Kinase Inhibition Assay
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific target kinase. The ADP-Glo™ Kinase Assay is a widely used luminescent-based method that quantifies the amount of ADP produced during the kinase reaction.
Protocol 2: ADP-Glo™ Kinase Inhibition Assay
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound test compound
-
DMSO (cell culture grade)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 5 µL of the diluted test compound, a known inhibitor (positive control), and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]
-
Add 10 µL of the kinase enzyme solution to all wells.
-
Incubate the plate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP (at a concentration close to the Kₘ for the specific kinase) and the substrate.[1]
-
Incubate for 60 minutes at 30°C.[1]
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and recording luminescence according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Cell Viability and Cytotoxicity Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[5][6] This assay is crucial for determining the cytotoxic effects of the test compounds on cancer cell lines.
Protocol 3: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
This compound test compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.
Western Blot Analysis
Rationale: Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of a this compound derivative on the phosphorylation status of downstream targets of the inhibited kinase.[7] This provides mechanistic insight into the compound's cellular activity.
Protocol 4: Western Blotting for Phospho-Protein Analysis
Materials:
-
Cancer cell line of interest
-
This compound test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
Imaging system
Procedure:
-
Seed cells and treat them with the test compound at various concentrations for a specified time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[7]
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
Caption: Experimental workflow for the evaluation of this compound derivatives.
In Vivo Evaluation: Xenograft Models
Rationale: To assess the antitumor efficacy of a promising this compound derivative in a living organism, a human tumor xenograft model in immunocompromised mice is commonly used.[8][9]
Protocol 5: Human Tumor Xenograft Study
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line of interest
-
This compound test compound
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound (dissolved in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Measure the tumor volume with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.
Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Activity of Representative Pyrazolo[1,5-a]pyridine Derivatives
| Compound | Target Kinase | Kinase IC₅₀ (nM) | Cell Line | Cell Viability GI₅₀/IC₅₀ (nM) | Reference |
| 5x | p110α | 0.9 | HCT-116 | - | [10] |
| 20e | PI3Kγ | 4.0 | - | - | [11] |
| 20e | PI3Kδ | 9.1 | - | - | [11] |
| 5j | - | - | HeLa | 6,400 | [12] |
| 5k | - | - | MCF-7 | 2,030 | [12] |
Note: The table above is a representative example. Researchers should populate such tables with their own experimental data.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to selectively inhibit key oncogenic kinases provides a strong rationale for their continued investigation. Future research should focus on optimizing the scaffold to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying clinical candidates. Further exploration of their efficacy in combination with other anticancer agents may also unveil synergistic therapeutic strategies. The protocols and guidelines presented in this document provide a solid framework for the systematic evaluation of this important class of kinase inhibitors.
References
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]
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Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]
-
MTT Cell Assay Protocol. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
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Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed Central. Available at: [Link]
-
Pyrazolo[1,5-a][1][3][4]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]
-
Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. Available at: [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. Semantic Scholar. Available at: [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]
-
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. Available at: [Link]
-
Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed. Available at: [Link]
-
Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]
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Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. ResearchGate. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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General Protocol for Western Blotting. Bio-Rad. Available at: [Link]
-
Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. Available at: [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. Available at: [Link]
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Western blot analysis of cancer and normal cell lines. Cells were... ResearchGate. Available at: [Link]
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Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. Available at: [Link]
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Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. PubMed Central. Available at: [Link]
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Application Notes & Protocols: A Guide to the Development of Pyrazolo[1,5-a]pyridin-5-amine-Based Kinase Inhibitors
Abstract
The Pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors.[1][2][3] Its rigid, planar structure and versatile substitution points make it an ideal starting point for exploring the chemical space of the ATP-binding site of various kinases.[4][5] This guide provides a comprehensive overview of the methods and protocols essential for the design, synthesis, and biological evaluation of novel kinase inhibitors based on the Pyrazolo[1,5-a]pyridin-5-amine core. We will cover the synthetic rationale, provide detailed protocols for biochemical and cellular assays, and discuss the principles of structure-activity relationship (SAR) optimization, offering researchers a practical framework for advancing their drug discovery programs.
The Pyrazolo[1,5-a]pyridine Scaffold: A Foundation for Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.[6][7] Small molecule inhibitors that target the ATP-binding site of kinases have become a cornerstone of modern targeted therapy. The Pyrazolo[1,5-a]pyrimidine scaffold, a close bioisostere of the adenine core of ATP, has been extensively explored for this purpose.[6][7][8] The related Pyrazolo[1,5-a]pyridine core offers a distinct yet equally promising framework, providing unique vectors for chemical modification to achieve high potency and selectivity.[1][3]
The general strategy for developing inhibitors from this scaffold follows a well-defined, iterative cycle. This process begins with the chemical synthesis of a library of analogs, followed by rigorous biological testing to establish a structure-activity relationship (SAR), which then informs the design of the next generation of compounds.
Caption: Overall workflow for Pyrazolo[1,5-a]pyridine kinase inhibitor development.
Chemical Synthesis of the Core Scaffold
The synthesis of the Pyrazolo[1,5-a]pyridine core can be achieved through several routes, with one of the most efficient being the oxidative [3+2] cycloaddition of N-aminopyridines with suitable coupling partners.[9] This method allows for the construction of the fused bicyclic system with good control over regioselectivity.
Protocol 2.1: Synthesis of Ethyl 5-amino-2-methyl-7-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
This protocol provides a representative example of a multi-step synthesis to generate a functionalized this compound derivative, which can serve as a key intermediate for further diversification.
Scientific Rationale: The synthesis begins with the reaction of 5-amino-3-methylpyrazole with diethyl malonate to form the pyrimidine ring, followed by chlorination to activate the 5 and 7 positions for subsequent nucleophilic substitution. This approach provides a versatile intermediate for building a compound library.[10] A similar logic applies to building the pyridine-fused analogs. For the direct synthesis of a substituted pyrazolo[1,5-a]pyridine, a cross-dehydrogenative coupling reaction provides an efficient route.[11]
Materials:
-
N-Amino-2-imino-6-phenylpyridine
-
Ethyl acetoacetate (1,3-dicarbonyl compound)
-
Acetic Acid (AcOH)
-
Molecular Oxygen (O2, from air)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
Step-by-Step Procedure:
-
To a solution of N-Amino-2-imino-6-phenylpyridine (1.0 mmol) in acetic acid (10 mL), add ethyl acetoacetate (1.2 mmol).
-
Heat the reaction mixture to reflux (approximately 118°C) under an air atmosphere (using a reflux condenser open to the air).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (50 mL) and neutralize carefully with a saturated sodium bicarbonate solution.
-
The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield the final compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[11]
Scientist's Note: The use of acetic acid as the solvent and the presence of molecular oxygen are crucial for promoting the cross-dehydrogenative coupling and subsequent cyclization. This one-pot method is efficient for generating highly substituted pyrazolo[1,5-a]pyridines.[11]
Biochemical Evaluation: Assessing Kinase Inhibition
The first step in evaluating a new compound is to determine its ability to inhibit the enzymatic activity of the target kinase in a purified, cell-free system. This provides a direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Protocol 3.1: In Vitro Kinase Activity Assay (ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[12] Kinase activity is directly proportional to ADP production. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted into ATP, and a luciferase/luciferin reaction generates a light signal proportional to the initial amount of ADP.[13] This "glow-type" signal is stable, providing flexibility for batch processing.[14]
Materials:
-
Target Kinase (e.g., SRC, ABL, EGFR)
-
Kinase-specific substrate peptide
-
ATP (at a concentration near the Km for the kinase)
-
Test Inhibitors (serially diluted in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Plate-reading luminometer
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of your this compound inhibitors in 100% DMSO. In a 384-well plate, add 50 nL of each inhibitor concentration. Include wells with DMSO only for "no inhibition" (100% activity) and wells without kinase for "background" (0% activity) controls.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
In the assay plate, add 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes. The optimal time may vary by kinase and should be determined empirically.
-
-
ADP Detection:
-
Equilibrate the plate and reagents to room temperature.[15]
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[15]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates the luminescent signal.
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.[13]
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data by setting the DMSO-only control as 100% activity and the no-kinase control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[16]
Cellular Evaluation: Potency and Viability
While biochemical assays measure direct target inhibition, cellular assays are critical for determining if a compound can enter cells, engage its target in a complex biological environment, and exert a functional effect.
Protocol 4.1: Cell Viability Assay (CellTiter-Glo®)
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the number of viable cells in culture by measuring ATP, which indicates the presence of metabolically active cells.[14][17] The assay involves adding a single reagent directly to the cells, which causes lysis and generates a luminescent signal proportional to the ATP concentration.[18] This "add-mix-measure" format is ideal for high-throughput screening.[14]
Materials:
-
Cancer cell line relevant to the kinase target
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)
-
Test Inhibitors (serially diluted)
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well cell culture plates
-
Plate-reading luminometer
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Add serially diluted inhibitors to the wells. Include DMSO-only controls. The final DMSO concentration should typically be ≤0.5%.
-
Incubation: Incubate the plates for 72 hours (or a time course relevant to the cell line) in a standard cell culture incubator (37°C, 5% CO2).
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[17][19]
-
Add 100 µL of CellTiter-Glo® Reagent to each well (equal to the volume of media in the well).[19]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of inhibitor concentration and fit the curve to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).
Protocol 4.2: Cellular Target Engagement (NanoBRET®)
Principle: Establishing that a compound binds its intended kinase inside a living cell is a critical validation step. The NanoBRET® Target Engagement Assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure this interaction directly.[20][21] The assay utilizes cells expressing the target kinase fused to a NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds the kinase is added, and when it binds the NanoLuc®-fused kinase, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that binds the kinase will compete with the tracer, reducing the BRET signal in a dose-dependent manner.[22][23]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Vector expressing the target kinase fused to NanoLuc®
-
Appropriate NanoBRET® tracer and substrate (Promega)
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding 96-well or 384-well plates
Step-by-Step Procedure (Outline):
-
Transfection: Transfect cells with the Kinase-NanoLuc® fusion vector and seed them into assay plates.
-
Compound Dosing: Add serial dilutions of the test compound to the cells and incubate.
-
Tracer/Substrate Addition: Add the NanoBRET® tracer and Nano-Glo® Substrate to the wells.
-
Signal Measurement: Incubate for approximately 2 hours at 37°C. Measure donor emission (460nm) and acceptor emission (610nm) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50, which reflects target engagement. This method can also be adapted to measure compound residence time in live cells.[20][23]
Structure-Activity Relationship (SAR) and Lead Optimization
SAR is the cornerstone of medicinal chemistry, linking the chemical structure of a compound to its biological activity. By systematically modifying the this compound scaffold and observing the effects on biochemical and cellular potency, researchers can build a predictive model to guide the design of more effective inhibitors.[6]
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.
Key Optimization Strategies:
-
Hinge-Binding: The pyrazolo-pyridine core typically forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site. Modifications should preserve these interactions.[5]
-
Exploring Pockets: Substituents at the 2, 3, and 7 positions can be varied to explore different hydrophobic and hydrophilic pockets within the active site, enhancing potency and selectivity.[24]
-
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve metabolic stability, reduce toxicity, or alter pharmacokinetic properties without sacrificing potency.[25][26][27][28] For example, a metabolically labile ester might be replaced with a more stable amide.
-
Solubility and Permeability: Adding polar groups (e.g., morpholine, piperazine) can improve aqueous solubility and other drug-like properties, which is critical for oral bioavailability.[5][24]
Hypothetical SAR Data Table
The table below illustrates a hypothetical SAR for a series of this compound analogs targeting Kinase X.
| Compound | R1 (C2-position) | R2 (C7-position) | Kinase X IC50 (nM) [a] | HCT116 EC50 (nM) [b] |
| 1 (Core) | -CH3 | -Phenyl | 850 | >10,000 |
| 2 | -CH3 | 4-Fluoro-phenyl | 420 | 8,500 |
| 3 | -CH3 | 4-Methoxy-phenyl | 250 | 5,100 |
| 4 | -Cyclopropyl | 4-Methoxy-phenyl | 110 | 2,200 |
| 5 | -Cyclopropyl | 4-(Morpholin-4-yl)phenyl | 15 | 280 |
| 6 | -Cyclopropyl | 3-Fluoro-4-(morpholin-4-yl)phenyl | 8 | 150 |
| [a] Biochemical potency determined by ADP-Glo™ assay. | ||||
| [b] Cellular potency determined by CellTiter-Glo® assay after 72h treatment. |
SAR Interpretation:
-
Adding electron-donating groups to the R2-phenyl ring improves potency (Compound 1 vs. 3).
-
Replacing the small methyl at R1 with a larger cyclopropyl group significantly enhances activity (Compound 3 vs. 4), suggesting a favorable interaction in a nearby hydrophobic pocket.
-
Introducing a solubilizing morpholine group at R2 dramatically improves both biochemical and cellular potency (Compound 4 vs. 5), indicating that improved physical properties may enhance target engagement.
-
Fine-tuning with a fluorine atom further boosts activity (Compound 5 vs. 6), potentially through favorable polar interactions.[24]
Kinome Selectivity Profiling
A critical step in optimization is to ensure the lead compound is selective for its intended target. Broad-spectrum inhibition can lead to off-target toxicity. Kinome profiling services screen an inhibitor against a large panel of kinases (often >300) to generate a selectivity profile.[29][30][31][32] This data is crucial for identifying potential liabilities and guiding further chemical modifications to improve the selectivity window.
Conclusion
The development of this compound-based kinase inhibitors is a systematic, multi-disciplinary process that integrates synthetic chemistry with rigorous biological evaluation. By leveraging the versatile chemistry of this scaffold and employing robust biochemical and cellular assays, researchers can efficiently navigate the SAR landscape. The protocols and strategies outlined in this guide, from initial synthesis and biochemical screening with ADP-Glo™ to cellular validation with CellTiter-Glo® and NanoBRET®, provide a validated roadmap for identifying potent, selective, and cell-active lead compounds for further preclinical development.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 13. promega.com [promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
- 20. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 21. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 22. Kinase Target Engagement | Kinase Affinity Assay [promega.kr]
- 23. news-medical.net [news-medical.net]
- 24. mdpi.com [mdpi.com]
- 25. New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 29. KinomePro - Pamgene [pamgene.com]
- 30. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 31. assayquant.com [assayquant.com]
- 32. Kinome Profiling - Oncolines B.V. [oncolines.com]
A Detailed, Step-by-Step Synthesis of Pyrazolo[1,5-a]pyridin-5-amine from N-Aminopyridinium Ylides
An Application Note for Medicinal and Process Chemistry
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant biological activity.[1][2] Its unique electronic and steric properties have made it a focal point in medicinal chemistry for developing novel therapeutics, including protein kinase inhibitors for cancer treatment.[2][3] The versatile nature of this scaffold allows for extensive functionalization, enabling fine-tuning of its pharmacological profile.[1]
Among the various synthetic routes, the [3+2] cycloaddition of N-aminopyridinium ylides stands out as a powerful and convergent strategy.[4] This approach offers high regioselectivity and efficiency, providing access to a wide array of substituted pyrazolo[1,5-a]pyridines under relatively mild conditions.[5][6]
This application note provides a comprehensive, step-by-step guide for the synthesis of Pyrazolo[1,5-a]pyridin-5-amine, a key intermediate for further derivatization. We will delve into the underlying reaction mechanism, provide detailed experimental protocols from precursor preparation to final product, and explain the scientific rationale behind critical procedural choices.
The Core Chemistry: A Mechanistic Overview
The synthesis hinges on a 1,3-dipolar cycloaddition reaction, a cornerstone of heterocyclic chemistry.[7] In this process, an in situ generated N-aminopyridinium ylide, which acts as a 1,3-dipole, reacts with a suitable dipolarophile to form the five-membered pyrazole ring fused to the original pyridine structure.[8][9]
The key mechanistic steps are:
-
Formation of the 1,3-Dipole: The process begins with the deprotonation of an N-aminopyridinium salt by a base (e.g., triethylamine). This generates the highly reactive N-aminopyridinium ylide intermediate.
-
[3+2] Cycloaddition: The ylide rapidly engages with an electron-deficient alkene (the dipolarophile). To achieve the target 5-amino functionality, a dipolarophile containing a nitrile group, such as 2-chloroacrylonitrile, is employed. The reaction proceeds in a concerted, pericyclic fashion, establishing the core bicyclic ring system.
-
Aromatization: The initial cycloadduct is a non-aromatic dihydropyrazolo[1,5-a]pyridine. Aromatization occurs through the elimination of a leaving group (e.g., HCl from the 2-chloroacrylonitrile adduct). In many modern protocols, an oxidant like Phenyliodine diacetate (PhI(OAc)₂) is added to promote this final step, ensuring high conversion to the stable aromatic product.[5][6][10]
-
Functional Group Transformation: The resulting pyrazolo[1,5-a]pyridine-5-carbonitrile is then subjected to a standard chemical reduction to yield the final target, this compound.
Below is a diagram illustrating the chemical transformation pathway.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
-
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents are hazardous and should be handled with care.
Part A: Synthesis of N-Aminopyridinium Salt
This protocol details the N-amination of pyridine using O-mesitylsulfonylhydroxylamine (MSH), a common and effective aminating agent.[10]
Materials and Reagents:
-
Pyridine (1.0 equiv.)
-
O-Mesitylsulfonylhydroxylamine (MSH) (1.0 equiv.)
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Prepare a solution of MSH in dichloromethane (approx. 0.13 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the MSH solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.0 equiv.) to the cooled MSH solution while stirring.
-
Continue stirring at 0 °C for 10-15 minutes. A precipitate will form.
-
Remove the flask from the ice bath and allow it to stir at room temperature for an additional 1 hour.
-
Remove the solvent via rotary evaporation.
-
Wash the resulting solid residue with n-hexane to remove any non-polar impurities.
-
Collect the solid product by filtration and dry it under vacuum. The N-aminopyridinium salt is typically used in the next step without further purification.[10]
Scientist's Note (Causality): MSH is an excellent electrophilic aminating agent. The electron-rich pyridine nitrogen attacks the electron-deficient nitrogen of MSH, leading to the formation of the N-N bond and displacement of the mesitylsulfonate leaving group. Conducting the initial addition at 0 °C helps to control the exothermicity of the reaction.
Part B: Synthesis of Pyrazolo[1,5-a]pyridine-5-carbonitrile
This step employs the PhI(OAc)₂-promoted regioselective cycloaddition of the N-aminopyridinium salt with an electron-deficient alkene.[6][10]
Materials and Reagents:
-
N-Aminopyridinium salt (from Part A, 1.0 equiv.)
-
2-Chloroacrylonitrile (1.2 equiv.)
-
Phenyliodine(III) diacetate (PhI(OAc)₂) (1.5 equiv.)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Acetonitrile (CH₃CN) (to make a 0.05 M solution)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere, ice bath
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the N-aminopyridinium salt (1.0 equiv.) and suspend it in acetonitrile (to 0.05 M).
-
Add 2-chloroacrylonitrile (1.2 equiv.) to the suspension.
-
Add PhI(OAc)₂ (1.5 equiv.) to the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (2.0 equiv.) dropwise to the cooled, stirring suspension.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the N-aminopyridinium salt is fully consumed (typically 2-4 hours).
-
Once complete, pour the reaction mixture into crushed ice. A precipitate should form.
-
Collect the crude product by vacuum filtration, washing with cold water.
-
Purify the crude solid by column chromatography on silica gel, using a petroleum ether/ethyl acetate gradient (e.g., starting from 20:1).[10]
Scientist's Note (Causality): Triethylamine acts as the base to deprotonate the N-aminopyridinium salt, generating the reactive ylide in situ. PhI(OAc)₂ is a mild oxidant that facilitates the final aromatization step, likely by oxidizing the dihydropyridine intermediate, leading to higher yields and a cleaner reaction profile compared to spontaneous air oxidation.[5][6] The use of 2-chloroacrylonitrile is strategic; the chlorine serves as an excellent leaving group during the elimination/aromatization step.
Part C: Reduction to this compound
This protocol outlines a standard lithium aluminum hydride (LiAlH₄) reduction of the nitrile to the primary amine.
Materials and Reagents:
-
Pyrazolo[1,5-a]pyridine-5-carbonitrile (from Part B, 1.0 equiv.)
-
Lithium aluminum hydride (LiAlH₄) (approx. 2-3 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄), solid
-
Water, 15% NaOH solution
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere, ice bath
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, suspend LiAlH₄ (2-3 equiv.) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the pyrazolo[1,5-a]pyridine-5-carbonitrile (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight, or gently reflux for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Cool the reaction back down to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% aqueous NaOH solution (X mL)
-
Water (3X mL)
-
-
Stir the resulting granular precipitate for 30 minutes, then add solid anhydrous sodium sulfate and stir for another 15 minutes.
-
Filter the solid off and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Scientist's Note (Causality): LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The Fieser workup (sequential addition of water, base, water) is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of granular, easily filterable aluminum salts.
Summary of Reaction Parameters
The versatility of this cycloaddition allows for various substitutions on the starting pyridine ring. The table below summarizes typical outcomes based on literature precedents.[6]
| Pyridine Substituent | Position | Typical Yield | Regioselectivity |
| 4-OMe (electron-donating) | C4 | Good to Excellent | Excellent |
| 4-NMe₂ (electron-donating) | C4 | Good | Excellent |
| 4-Me (electron-donating) | C4 | Excellent | Excellent |
| 4-I (electron-withdrawing) | C4 | Moderate | Excellent |
| 4-CN (electron-withdrawing) | C4 | Moderate | Excellent |
| 3-Br (electron-withdrawing) | C3 | Good | Excellent |
| 3-CO₂Me (electron-withdrawing) | C3 | Excellent | Excellent |
Yields are generalized from reported data and can vary based on specific reaction conditions.[6]
Visualizing the Reaction Mechanism
The core [3+2] cycloaddition mechanism is a concerted process that dictates the final regiochemistry of the product.
Caption: The [3+2] cycloaddition mechanism.
Conclusion
The synthesis of this compound via the [3+2] cycloaddition of N-aminopyridinium ylides is a robust and highly adaptable method. It provides a reliable pathway to a valuable building block for drug discovery and development. By understanding the underlying mechanism and the rationale for each experimental step, researchers can effectively troubleshoot and optimize this protocol for their specific needs, enabling the exploration of novel chemical space centered around this important heterocyclic core.
References
- N-Iminopyridinium ylide-directed, cobalt-catalysed coupling of sp2 C–H bonds with alkynes. Chemical Communications (RSC Publishing).
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- N-Iminopyridinium ylide-directed, cobalt-catalysed coupling of sp2 C–H bonds with alkynes.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers (RSC Publishing).
- PhI(OAc)2-Promoted Regioselective Cycloaddition of N-Aminopyridinium Ylides with Electron-Deficient Alkenes. Who we serve.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- PhI(OAc)2-Promoted Regioselective Cycloaddition of N-Aminopyridinium Ylides with Electron-Deficient Alkenes. Thieme E-Books & E-Journals.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC - PubMed Central.
- Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. Scite.ai.
- 1,3-Dipolar cycloaddition. Wikipedia.
- [3 + 2] cycloaddition of N‐aminopyridinium salts and β‐nitrostyrene. ResearchGate.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes & Protocols: Leveraging the Pyrazolo[1,5-a]pyridine Scaffold for the Development of Potent and Selective PI3Kδ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting PI3Kδ
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, survival, and differentiation.[1] This pathway's dysregulation is a known driver in numerous pathologies, including cancer and autoimmune diseases. The Class I PI3K family, comprising isoforms α, β, γ, and δ, has been a focal point of therapeutic development. While the α and β isoforms are expressed ubiquitously, the δ (delta) and γ (gamma) isoforms are predominantly found in hematopoietic cells.[1] This restricted expression profile makes PI3Kδ a highly attractive therapeutic target for immunological and hematological disorders.
PI3Kδ is integral to the function of immune cells, particularly B-cells, where it plays a critical role in their activation, proliferation, and survival.[1] Hyperactivation of the PI3Kδ pathway is implicated in B-cell malignancies and autoimmune conditions like rheumatoid arthritis and lupus.[1][2] Consequently, the development of selective PI3Kδ inhibitors represents a promising strategy to modulate the immune response with potentially fewer side effects than pan-PI3K inhibitors.[3] The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds have emerged as privileged structures in the design of potent and selective kinase inhibitors, including for PI3Kδ.[4][5][6] This document provides a detailed guide on the application of the pyrazolo[1,5-a]pyridine core in the discovery and preclinical development of novel PI3Kδ inhibitors.
The PI3Kδ Signaling Cascade
Activation of cell surface receptors, such as the B-cell receptor (BCR), triggers the recruitment and activation of PI3Kδ. The enzyme then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits downstream effectors, most notably the kinase AKT, to the plasma membrane, leading to its activation and the subsequent phosphorylation of a cascade of proteins that drive cell survival and proliferation.
Part 1: Chemical Synthesis of the Pyrazolo[1,5-a]pyridine Core
The synthesis of pyrazolo[1,5-a]pyridine derivatives is adaptable and allows for the introduction of diversity at several positions, which is crucial for optimizing potency and selectivity. A common and effective route involves a cycloaddition reaction.
Protocol 1: General Synthesis of the Pyrazolo[1,5-a]pyridine Scaffold
This protocol outlines a general two-step synthesis for creating the core pyrazolo[1,5-a]pyridine structure, which can then be further functionalized.
Step 1: N-amination of Pyridine
-
Reactants: Substituted pyridine, N-aminating agent (e.g., O-mesitylenesulfonylhydroxylamine - MSH).
-
Procedure: Dissolve the substituted pyridine in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add the N-aminating agent portion-wise over 15-20 minutes while maintaining the temperature.
-
Rationale: This step creates an N-aminopyridinium salt, which is a key intermediate. The choice of aminating agent can influence reaction efficiency and safety. MSH is often preferred for its stability.
-
Work-up: After the reaction is complete (monitored by TLC), the resulting salt often precipitates and can be collected by filtration.
Step 2: 1,3-Dipolar Cycloaddition
-
Reactants: N-aminopyridinium salt from Step 1, an alkyne (e.g., ethyl propiolate), and a mild base (e.g., potassium carbonate).
-
Procedure: Suspend the N-aminopyridinium salt in a solvent like dimethylformamide (DMF). Add the base, followed by the dropwise addition of the alkyne. Heat the reaction mixture (e.g., to 80°C) and stir until the starting material is consumed.[7]
-
Rationale: The base deprotonates the N-aminopyridinium salt to form a pyridinium ylide. This ylide then undergoes a 1,3-dipolar cycloaddition with the alkyne to form the pyrazolo[1,5-a]pyridine ring system.[7] The substituents on the alkyne will determine the substitution pattern on the pyrazole portion of the final molecule.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel.
Part 2: Structure-Activity Relationship (SAR) and Optimization
The development of selective PI3Kδ inhibitors from the pyrazolo[1,5-a]pyridine scaffold is guided by understanding the key molecular interactions within the ATP-binding pocket of the enzyme. SAR studies on the closely related pyrazolo[1,5-a]pyrimidine scaffold provide invaluable insights that can be translated to the pyridine core.[4]
Key Interaction Points in the PI3Kδ Active Site:
-
Hinge Region: The N1 atom of the pyrazole ring often forms a crucial hydrogen bond with the backbone amide of Val-828 in the hinge region of the kinase.[4]
-
Affinity Pocket: Substituents at the C5 position can form additional interactions. For example, indole groups at this position can create a hydrogen bond with Asp-787, enhancing selectivity for the δ isoform.[4]
-
Solvent-Exposed Region: Modifications at other positions, such as C7 on the pyrimidine ring (analogous to C7 on the pyridine ring), often involve bulky, polar groups like morpholine. These groups can interact with residues near the solvent-exposed region and improve physicochemical properties. The morpholine oxygen, for instance, can also form a hydrogen bond with Val-828.[4]
SAR Summary Table:
| Position on Scaffold | Typical Substituent | Rationale / Impact on Activity |
| C3 | Aryl groups, carboxamides | Can be modified to tune selectivity and physical properties. Carboxamides can form additional H-bonds.[7] |
| C5 | Indole, Benzimidazole | Occupies the affinity pocket; crucial for potency and δ-isoform selectivity.[4] |
| C7 | Morpholine, Piperazine | Interacts with the hinge region and solvent-exposed area; improves solubility and potency.[4] |
| Linker Groups | Varied linkers | The nature of the linker between the core and other substituents can significantly impact isoform selectivity, ranging from pan-PI3K to δ-selective.[5] |
By systematically modifying these positions, researchers can fine-tune the inhibitor's profile to achieve high potency against PI3Kδ while minimizing activity against other isoforms like PI3Kα and PI3Kβ, thereby reducing potential toxicities.[5]
Part 3: Biological Evaluation Protocols
A tiered approach is essential for evaluating novel inhibitors, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a physiological context.
Protocol 2: In Vitro PI3Kδ Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity. It is a robust method for determining the IC50 value of an inhibitor.
Materials:
-
Recombinant human PI3Kδ (p110δ/p85α)
-
PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)
-
Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
Test compounds (Pyrazolo[1,5-a]pyridine derivatives) serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Substrate (Promega)
-
384-well low-volume plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Add 0.5 µL of serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Enzyme/Lipid Addition: Prepare a mixture of PI3Kδ enzyme and PIP2 substrate in kinase buffer. Add 4 µL of this mixture to each well.
-
Initiate Reaction: Add 0.5 µL of ATP solution (e.g., 250µM) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration and thus to kinase activity. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cellular Assay for PI3K Pathway Inhibition (Western Blot for Phospho-AKT)
This assay determines if the inhibitor can block PI3Kδ signaling within a cellular context by measuring the phosphorylation of its primary downstream effector, AKT.
Materials:
-
A suitable cell line with active PI3Kδ signaling (e.g., B-cell lymphoma lines like VL51 or KARPAS1718).
-
Cell culture medium and supplements.
-
Test compounds.
-
Stimulant (e.g., anti-IgM to activate the B-cell receptor).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Culture: Plate cells and allow them to adhere or grow to a suitable confluency. Serum-starve the cells for 12-24 hours if necessary to reduce basal pathway activation.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine inhibitor (and a vehicle control) for 2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a stimulant like anti-IgM for 5-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AKT. The level of inhibition is determined by the ratio of phospho-AKT to total AKT.
Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of the inhibitor on cell proliferation and survival, which is a key downstream consequence of PI3K pathway inhibition.
Materials:
-
Cancer cell lines (e.g., hematological cell lines).
-
Complete culture medium.
-
Test compounds.
-
96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to acclimate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a defined period, typically 72 hours, under standard cell culture conditions.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.
Conclusion
The pyrazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel PI3Kδ inhibitors. Its synthetic tractability allows for systematic exploration of the structure-activity relationship, guided by an understanding of the key interactions within the PI3Kδ active site. By employing a robust cascade of biochemical and cellular assays, researchers can effectively identify and optimize potent and selective inhibitors. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals aiming to leverage this chemical scaffold for the creation of next-generation therapies targeting PI3Kδ-driven diseases.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]
-
Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm (RSC Publishing). Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
-
Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. PubMed. Available at: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Celon Pharma. Available at: [Link]
-
PI3Kδ and primary immunodeficiencies. National Center for Biotechnology Information. Available at: [Link]
-
Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. National Center for Biotechnology Information. Available at: [Link]
-
Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. National Center for Biotechnology Information. Available at: [Link]
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- 1. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Amine Group of Pyrazolo[1,5-a]pyridin-5-amine
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridine Scaffolds
The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms create a unique electronic landscape, making it an attractive core for the development of novel therapeutic agents and functional materials.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.[1] The ability to strategically functionalize this core is paramount to modulating its physicochemical properties and biological targets.
This guide focuses specifically on the synthetic manipulation of the C5-amine group of Pyrazolo[1,5-a]pyridin-5-amine. This exocyclic amine presents a versatile handle for introducing a diverse array of substituents, thereby enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties. We will delve into the key chemical transformations of this amine group, providing not only detailed, step-by-step protocols but also the underlying chemical principles that govern these reactions.
Chemical Reactivity and Strategic Considerations
The pyrazolo[1,5-a]pyridine ring system is characterized by a π-excessive pyrazole ring fused to a π-deficient pyridine ring.[3] This electronic dichotomy dictates the regioselectivity of various reactions. While the pyrazole moiety is more susceptible to electrophilic attack, the pyridine part is prone to nucleophilic substitution, particularly at positions 5 and 7 when appropriately activated.[3][4] The amine group at the C5 position, being a nucleophile itself, readily participates in reactions with a wide range of electrophiles.
Our strategic approach to functionalizing this compound will leverage this inherent nucleophilicity. We will explore three primary classes of reactions:
-
N-Acylation: The formation of amides, carbamates, and ureas to introduce carbonyl-containing moieties.
-
N-Alkylation & N-Arylation: The formation of secondary and tertiary amines via substitution and cross-coupling reactions.
-
Diazotization and Subsequent Transformations: Conversion of the amine to a diazonium salt, a versatile intermediate for introducing a variety of functional groups.
The following sections will provide detailed protocols for these transformations, grounded in established chemical principles and adapted for the specific substrate.
PART 1: N-Acylation of this compound
N-acylation is a fundamental and highly reliable method for modifying primary amines. The resulting amide bond is generally stable and can participate in hydrogen bonding, which is often crucial for molecular recognition in biological systems.
Protocol 1.1: General Procedure for N-Acylation using Acyl Chlorides
This protocol describes the reaction of this compound with an acyl chloride in the presence of a non-nucleophilic base.
Workflow Diagram:
Caption: Workflow for N-acylation of this compound.
Materials:
| Reagent/Material | Purpose | Typical Amount (for 0.5 mmol scale) |
| This compound | Starting material | 0.5 mmol, 1.0 eq. |
| Acyl chloride (e.g., Acetyl chloride) | Acylating agent | 0.6 mmol, 1.2 eq. |
| Triethylamine (TEA) or DIPEA | Base to scavenge HCl byproduct | 1.0 mmol, 2.0 eq. |
| Dichloromethane (DCM) or THF | Anhydrous aprotic solvent | 5 mL |
| Saturated aq. NaHCO₃ solution | Quenching and neutralization | 10 mL |
| Brine | Washing | 10 mL |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent | ~1 g |
| Silica gel | Stationary phase for chromatography | As needed |
| Eluent (e.g., Hexane/Ethyl Acetate) | Mobile phase for chromatography | As needed |
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and the chosen anhydrous aprotic solvent (e.g., DCM).
-
Add the base (e.g., triethylamine, 2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified N-acyl this compound by NMR, IR, and mass spectrometry.
Causality and Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the acyl chloride.
-
Anhydrous Solvent: Essential for the same reason as the inert atmosphere.
-
Base: The reaction generates HCl as a byproduct. A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is required to neutralize the acid without competing with the primary amine for the acyl chloride.
-
Cooling to 0 °C: The acylation reaction is often exothermic. Initial cooling helps to control the reaction rate and prevent potential side reactions.
-
Purification: Column chromatography is typically necessary to remove any unreacted starting material, excess reagents, and byproducts.
PART 2: N-Alkylation and N-Arylation
Introducing alkyl or aryl substituents on the amine can significantly impact the molecule's lipophilicity, steric profile, and electronic properties.
Protocol 2.1: Reductive Amination for N-Alkylation
Reductive amination is a robust method for forming C-N bonds and is a milder alternative to direct alkylation with alkyl halides, which can suffer from over-alkylation.
Workflow Diagram:
Caption: Workflow for N-alkylation via reductive amination.
Materials:
| Reagent/Material | Purpose | Typical Amount (for 0.5 mmol scale) |
| This compound | Starting material | 0.5 mmol, 1.0 eq. |
| Aldehyde or Ketone | Alkyl source | 0.6 mmol, 1.2 eq. |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild reducing agent | 0.75 mmol, 1.5 eq. |
| Dichloroethane (DCE) or Dichloromethane (DCM) | Anhydrous solvent | 5 mL |
| Acetic Acid (optional) | Catalyst for imine formation | 1-2 drops |
| Saturated aq. NaHCO₃ or K₂CO₃ solution | Quenching and neutralization | 10 mL |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent | ~1 g |
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.2 eq.) in an anhydrous solvent like DCE or DCM.
-
If necessary, add a catalytic amount of acetic acid (1-2 drops) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq.) in one portion. The mixture may effervesce.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous NaHCO₃ or K₂CO₃ solution.
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality and Experimental Choices:
-
Sodium triacetoxyborohydride: This is a mild and selective reducing agent that will reduce the in situ formed iminium ion much faster than the starting aldehyde or ketone. This selectivity prevents the formation of alcohol byproducts.
-
Acetic Acid Catalyst: The formation of the imine/iminium ion intermediate is often acid-catalyzed.
Protocol 2.2: Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[5] It allows for the coupling of amines with aryl halides or triflates, a transformation that is otherwise challenging.[5]
Logical Relationship Diagram:
Caption: Key components for a successful Buchwald-Hartwig amination.
Materials:
| Reagent/Material | Purpose | Typical Amount (for 0.5 mmol scale) |
| This compound | Amine coupling partner | 0.5 mmol, 1.0 eq. |
| Aryl halide or triflate | Aryl source | 0.6 mmol, 1.2 eq. |
| Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Palladium source | 1-5 mol % |
| Phosphine ligand (e.g., XPhos, BINAP) | Stabilizes and activates the catalyst | 2-10 mol % |
| Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) | Activates the amine | 1.5-2.5 eq. |
| Anhydrous, deoxygenated solvent (e.g., Toluene) | Reaction medium | 5 mL |
Step-by-Step Protocol:
-
To a Schlenk tube or microwave vial, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Add the this compound and the aryl halide.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction to 80-120 °C for 4-24 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality and Experimental Choices:
-
Palladium Catalyst and Ligand: This is the heart of the reaction. The choice of ligand is crucial and often needs to be optimized for a specific substrate pair. Bulky, electron-rich phosphine ligands are commonly used.[6][7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. The choice of base can significantly impact the reaction outcome.
-
Anhydrous and Deoxygenated Conditions: The palladium(0) species in the catalytic cycle is sensitive to oxygen.
PART 3: Diazotization and Subsequent Transformations
The conversion of the primary amine to a diazonium salt opens up a different avenue of functionalization, allowing for the introduction of a wide range of substituents that are not accessible through direct nucleophilic or electrophilic reactions.
Protocol 3.1: Sandmeyer-type Reaction for Halogenation
This protocol outlines the conversion of the amine to a halide (Cl, Br) via a diazonium salt intermediate.
Materials:
| Reagent/Material | Purpose | Typical Amount (for 1.0 mmol scale) |
| This compound | Starting material | 1.0 mmol, 1.0 eq. |
| Hydrochloric Acid (conc.) or Hydrobromic Acid (48%) | Acid medium and halide source | 3-4 mL |
| Sodium Nitrite (NaNO₂) | Diazotizing agent | 1.1 mmol, 1.1 eq. |
| Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr) | Catalyst for Sandmeyer reaction | 1.2 mmol, 1.2 eq. |
| Saturated aq. NaHCO₃ solution | Neutralization | As needed |
| Dichloromethane (DCM) | Extraction solvent | 30 mL |
Step-by-Step Protocol:
-
Suspend this compound (1.0 eq.) in the corresponding concentrated acid (e.g., HCl for chlorination) in a beaker and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.). Stir for 30 minutes at 0-5 °C. The formation of the diazonium salt is often indicated by a clear solution.
-
In a separate flask, dissolve the copper(I) halide (1.2 eq.) in the corresponding concentrated acid and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) halide solution. Vigorous evolution of N₂ gas is expected.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and neutralize by the careful addition of saturated aqueous NaHCO₃.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with water, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography.
Causality and Experimental Choices:
-
Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is critical for their formation and handling.[8]
-
Copper(I) Catalyst: The copper(I) salt facilitates the substitution of the diazonium group with the halide in the Sandmeyer reaction.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the chemical exploration of this compound. The functionalization of the C5-amine group is a powerful strategy for generating diverse libraries of compounds for screening in drug discovery programs and for the development of novel materials. The choice of reaction will depend on the desired final product, with acylation, alkylation, arylation, and diazotization all offering unique advantages. Further exploration could involve more complex coupling partners, the development of one-pot multi-step syntheses, and the investigation of the resulting derivatives in various biological and material science applications.
References
-
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
Abdel-Wahab, B. F., Abdel-Ghaffar, A. M., & Mohamed, H. A. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1169-1191. [Link]
-
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]
-
Yadav, P., & Singh, R. (2025). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Lee, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1348–1355. [Link]
-
Baranczak, A., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. [Link]
-
Butler, R. N. (1975). Diazotization of heterocyclic primary amines. Chemical Reviews, 75(2), 241-257. [Link]
- Pinter, G. A. (1999). Diazotization of amines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold [mdpi.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
Application Notes and Protocols for the Copper-Mediated Synthesis of Pyrazolo[1,5-a]pyridines
Introduction: The Significance of Pyrazolo[1,5-a]pyridines and the Elegance of Copper Catalysis
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2] The development of efficient and versatile synthetic methodologies to access this important chemical space is, therefore, a critical endeavor for researchers in academia and the pharmaceutical industry.
Traditionally, the synthesis of pyrazolo[1,5-a]pyridines has relied on multi-step sequences, often involving the preparation of N-aminopyridine precursors which may not be commercially available, thus hampering the overall efficiency of the process.[3] In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the construction of complex molecular architectures. Among these, copper-mediated synthesis has garnered significant attention due to the low cost, natural abundance, and unique reactivity of copper catalysts.[4][5]
This application note provides a detailed protocol for the copper-mediated synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates, a valuable subclass of this heterocyclic family. The presented methodology, adapted from the work of Adimurthy and coworkers, offers a straightforward and efficient route from readily available starting materials, highlighting the power of copper catalysis in forging complex C-C and N-N bonds in a single operation.[6] We will delve into the experimental setup, provide a step-by-step protocol with causal explanations, discuss the interpretation of analytical data, and present a plausible reaction mechanism. Furthermore, a troubleshooting guide is included to assist researchers in overcoming common experimental challenges.
Experimental Workflow: A Visual Guide
Caption: A schematic overview of the experimental workflow for the copper-mediated synthesis of pyrazolo[1,5-a]pyridines.
Materials and Methods
Reagents and Equipment
-
Starting Materials:
-
Ethyl 2-(pyridin-2-yl)acetate (or other substituted pyridyl esters)
-
Benzonitrile (or other substituted nitriles)
-
-
Catalysts:
-
Copper(II) acetate (Cu(OAc)₂)
-
Copper(I) bromide (CuBr)
-
-
Solvent:
-
Dimethyl sulfoxide (DMSO)
-
-
Work-up and Purification:
-
Ethyl acetate
-
Deionized water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane and ethyl acetate (for elution)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
-
Detailed Experimental Protocol
This protocol describes the synthesis of a representative compound, ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate.
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(pyridin-2-yl)acetate (1.0 mmol, 1.0 equiv), benzonitrile (5.0 mmol, 5.0 equiv), copper(II) acetate (0.2 mmol, 20 mol%), and copper(I) bromide (0.2 mmol, 20 mol%).
-
Rationale: The use of a combination of Cu(II) and Cu(I) salts is crucial for the catalytic cycle.[3] While the exact roles are still under investigation, it is proposed that the Cu(II) species acts as an oxidant and the Cu(I) species is involved in the key bond-forming steps. Benzonitrile is used in excess as it serves as both a reactant and a solvent.
-
Add dimethyl sulfoxide (DMSO, 3 mL) to the flask.
-
Rationale: DMSO is a polar aprotic solvent that effectively dissolves the reactants and catalysts, facilitating the reaction.[7] Its high boiling point is also suitable for the reaction temperature.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Place the reaction flask in a pre-heated oil bath at 65 °C.
-
Rationale: The reaction is conducted at a mild temperature of 65 °C to promote the desired transformation while minimizing potential side reactions.[6]
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
TLC Monitoring: Take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Elute with a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light. The reaction is complete when the starting pyridyl ester spot has been consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into deionized water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Rationale: The product is organic-soluble and will be extracted into the ethyl acetate layer, while the inorganic salts and DMSO will remain in the aqueous layer.
-
Combine the organic layers and wash with saturated brine solution (20 mL).
-
Rationale: The brine wash helps to remove any remaining water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Column Chromatography: Pack a column with silica gel in hexane. Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20%). Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the pure pyrazolo[1,5-a]pyridine-3-carboxylate.
-
Results and Discussion
Expected Yield and Characterization
Following the protocol described above, the synthesis of various substituted pyrazolo[1,5-a]pyridine-3-carboxylates can be achieved in moderate to good yields. The electronic nature of the substituents on the benzonitrile has been observed to influence the reaction outcome, with electron-withdrawing groups generally providing better yields.[6]
Table 1: Examples of Synthesized Pyrazolo[1,5-a]pyridine-3-carboxylates
| Entry | Pyridyl Ester | Benzonitrile | Product | Yield (%) |
| 1 | Ethyl 2-(pyridin-2-yl)acetate | Benzonitrile | Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | 62 |
| 2 | Ethyl 2-(pyridin-2-yl)acetate | 4-Chlorobenzonitrile | Ethyl 2-(4-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate | 75 |
| 3 | Ethyl 2-(pyridin-2-yl)acetate | 4-Methylbenzonitrile | Ethyl 2-(p-tolyl)pyrazolo[1,5-a]pyridine-3-carboxylate | 58 |
| 4 | Ethyl 2-(pyridin-2-yl)acetate | 4-Methoxybenzonitrile | Ethyl 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylate | 55 |
| 5 | Ethyl 2-(pyridin-2-yl)acetate | Thiophene-2-carbonitrile | Ethyl 2-(thiophen-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate | 68 |
Data adapted from Mohan et al., Org. Biomol. Chem., 2015, 13, 3143-3146.[6]
The structure of the synthesized compounds should be confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate is expected to show characteristic signals for the aromatic protons of the pyrazolo[1,5-a]pyridine core and the phenyl substituent, as well as the ethyl ester group (a quartet and a triplet).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the quaternary carbons of the heterocyclic core and the carbonyl carbon of the ester.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group and the aromatic C-H and C=C bonds.
Proposed Reaction Mechanism
The copper-mediated synthesis of pyrazolo[1,5-a]pyridines is believed to proceed through a cascade of reactions involving the oxidative linkage of C-C and N-N bonds. A plausible mechanism is depicted below.
Caption: A plausible catalytic cycle for the copper-mediated synthesis of pyrazolo[1,5-a]pyridines.
Mechanistic Steps:
-
Enolate Formation and C-C Bond Formation: The reaction is initiated by the deprotonation of the α-carbon of the pyridyl ester, likely facilitated by a base or the copper catalyst itself, to form an enolate. This enolate then undergoes a copper-mediated coupling with a molecule of benzonitrile to form a new C-C bond, generating a key intermediate.
-
Coordination and N-N Bond Formation: A second molecule of benzonitrile coordinates to the copper center. This is followed by an intramolecular cyclization involving the pyridine nitrogen and the nitrogen of the coordinated benzonitrile, leading to the crucial N-N bond formation and the construction of the pyrazole ring.
-
Reductive Elimination and Catalyst Regeneration: The final pyrazolo[1,5-a]pyridine product is released from the copper center via reductive elimination. The resulting Cu(I) species is then re-oxidized to Cu(II) to complete the catalytic cycle. The presence of an external oxidant, likely atmospheric oxygen, is implied in this step.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | Ensure the copper salts are of high purity and handled under anhydrous conditions where necessary. |
| Low reaction temperature | Confirm the reaction temperature is maintained at 65 °C. | |
| Insufficient reaction time | Continue monitoring the reaction by TLC until the starting material is consumed. | |
| Deactivation of the catalyst | The presence of impurities in the starting materials or solvent can poison the catalyst. Purify starting materials if necessary. | |
| Formation of Multiple Byproducts | Side reactions due to higher temperature | Reduce the reaction temperature slightly (e.g., to 60 °C). |
| Decomposition of starting materials or product | Ensure the reaction is not heated for an extended period after completion. | |
| Difficult Purification | Co-elution of product with impurities | Optimize the solvent system for column chromatography. A shallow gradient or the use of a different solvent system (e.g., dichloromethane/methanol) may improve separation. |
| Product is insoluble | If the product precipitates from the reaction mixture, it may be isolated by filtration and washed with a suitable solvent. |
Conclusion
The copper-mediated synthesis of pyrazolo[1,5-a]pyridines represents a significant advancement in the preparation of this important class of heterocyclic compounds. The protocol detailed in this application note provides a practical and efficient method for accessing these valuable molecules from readily available starting materials. By understanding the underlying principles of the reaction mechanism and being aware of potential experimental challenges, researchers can effectively utilize this methodology to synthesize a diverse range of pyrazolo[1,5-a]pyridine derivatives for applications in drug discovery and materials science.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-mediated synthesis of pyrazolo[1,5-a]pyridines through oxidative linkage of C–C/N–N bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in Pyrazolo[1,5-a]pyridine synthesis
Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important heterocyclic scaffold, providing in-depth, evidence-based troubleshooting strategies and practical protocols. Our goal is to move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
FAQ 1: Which is the most suitable synthetic strategy for my target Pyrazolo[1,5-a]pyridine?
The choice of synthetic route is critical and depends on the desired substitution pattern and the availability of starting materials. The three most common strategies are:
-
[3+2] Cycloaddition of N-iminopyridinium ylides with alkynes or alkenes: This is a powerful and frequently employed method for constructing the pyrazolo[1,5-a]pyridine core.[1][2] It offers a high degree of flexibility in introducing substituents on the pyrazole and pyridine rings.
-
Condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents: This is a classical and reliable method, particularly for accessing pyrazolo[1,5-a]pyrimidines, a related and often co-researched scaffold, but the principles are applicable.[3] The regioselectivity of this reaction can be a key consideration.[3]
-
Multi-component reactions: These reactions, often involving an aminopyrazole, an aldehyde, and an activated methylene compound, offer the advantage of building molecular complexity in a single step.[3]
The selection of the optimal route should be guided by a thorough analysis of the target molecule's structure and a review of the relevant literature for similar analogs.
Troubleshooting Guides
Issue 1: Low or No Product Yield in [3+2] Cycloaddition Reactions
Question: I am attempting a [3+2] cycloaddition between an N-aminopyridine and an alkyne/alkene to synthesize a pyrazolo[1,5-a]pyridine, but I am observing very low yields or no product formation. What are the likely causes and how can I troubleshoot this?
Causality and Troubleshooting:
Low yields in [3+2] cycloaddition reactions for pyrazolo[1,5-a]pyridine synthesis can often be attributed to suboptimal reaction conditions, inefficient generation of the key N-iminopyridinium ylide intermediate, or instability of the starting materials. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield in [3+2] Cycloaddition
Caption: Competing reaction pathways leading to the formation of regioisomers in the synthesis of pyrazolo[1,5-a]pyridines.
Strategies to Improve Regioselectivity:
-
Choice of Reagents:
-
The structure of the β-dicarbonyl compound can direct the regiochemistry of the reaction. [3]For example, using a β-ketoester versus a 1,3-diketone can favor the formation of one isomer over another.
-
In [3+2] cycloadditions, the electronic nature of the substituents on the alkyne or alkene plays a crucial role. Strongly electron-withdrawing groups can direct the regioselectivity of the addition.
-
-
Reaction Conditions:
-
Solvent: The solvent can influence the stability of the transition states leading to different regioisomers. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol).
-
Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction. Running the reaction at a lower temperature may favor the formation of the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.
-
Catalyst: In acid- or base-catalyzed condensations, the nature and concentration of the catalyst can influence the regiochemical outcome. For instance, a bulky Lewis acid might sterically direct the reaction towards a specific isomer. Some protocols have demonstrated excellent regioselectivity using specific mediators like TEMPO or PIDA. [4][5]
-
-
Protecting Groups:
-
If one of the reactive sites on the aminopyrazole or dicarbonyl compound can be temporarily blocked with a protecting group, this can force the reaction to proceed with the desired regioselectivity. The protecting group can then be removed in a subsequent step.
-
Issue 3: Difficulty in Product Purification
Question: My reaction seems to have worked, but I am struggling to isolate a pure product. What are the best practices for purifying pyrazolo[1,5-a]pyridines?
Causality and Troubleshooting:
Purification challenges often arise from the presence of unreacted starting materials, isomeric byproducts, or other side products with similar polarities to the desired compound. A multi-step purification strategy may be necessary.
General Purification Protocol:
-
Initial Work-up:
-
After the reaction is complete, perform a standard aqueous work-up to remove inorganic salts and highly polar impurities. This typically involves quenching the reaction, extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane), washing with water and/or brine, and drying the organic layer.
-
-
Recrystallization:
-
If the product is a solid, recrystallization is often the most effective method for obtaining highly pure material. [2]Common solvent systems for recrystallization of pyrazolo[1,5-a]pyridines include ethanol, acetonitrile, or mixtures such as ethanol/dioxane or ethanol/DMF. [2]A solvent screen is recommended to find the optimal conditions.
-
-
Column Chromatography:
-
If recrystallization is not effective or if the product is an oil, column chromatography is the next step. [6] * Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A gradient elution is often most effective. Start with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The exact solvent system will depend on the polarity of your specific pyrazolo[1,5-a]pyridine derivative. A good starting point for method development is to use TLC to screen different solvent systems.
-
-
Characterization:
Experimental Protocols
General Protocol for a [3+2] Cycloaddition Synthesis of a Pyrazolo[1,5-a]pyridine Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the N-amino-2-iminopyridine (1.0 mmol) in an appropriate solvent (e.g., ethanol, 10 mL) in a round-bottom flask, add the β-ketoester or β-diketone (1.0 mmol). [1]2. Add acetic acid (6.0 mmol, 6.0 equiv). [1]3. Stir the reaction mixture at 130 °C under an oxygen atmosphere (1 atm) for the required time (monitor by TLC). [1]4. Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrazolo[1,5-a]pyridine.
References
-
Al-Shiekh, M. A., El-Emam, M. S., El-Sayed, R. A., & Al-Ghorbani, M. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7182–7193. [Link]
-
Terungwa, A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1835-1865. [Link]
-
Patil, P. B., Pore, D. M., Patil, M. V., & Lohar, T. R. (2025). A sustainable hydrotrope-assisted multicomponent synthesis of pyrazolopyridines. ResearchGate. [Link]
-
Reddy, B. V. S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13833–13844. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
-
Wang, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454–1459. [Link]
-
Reddy, B. V. S., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry, 86(18), 12547–12558. [Link]
-
Cheli, V. T., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4694–4698. [Link]
-
Various Authors. (2025). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]
-
Cheli, V. T., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. ACS Publications. [Link]
-
Hylsová, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4993. [Link]
-
Al-Ghorbani, M., et al. (2016). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Journal of Chemical Sciences, 128(8), 1335-1344. [Link]
-
Sikdar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(18), 12586-12590. [Link]
-
Reddy, B. V. S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13833–13844. [Link]
-
Li, Z., et al. (2021). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 8(12), 2978-2983. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8271. [Link]
-
Khairullina, A. R., et al. (2022). Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Molecules, 27(22), 7935. [Link]
-
Al-Shiekh, M. A., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7182–7193. [Link]
-
Chebanov, V. A., et al. (2007). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines and related products. Tetrahedron, 63(5), 1229-1242. [Link]
-
Dandawate, P. R., et al. (2005). Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum. [Link]
-
Redon, S., & Vanelle, P. (2024). Simple and green synthesis of 3‐acyl‐pyrazolo [1,5‐ a ]pyridines: [3+2] through cycloaddition of N ‐aminopyridines and enaminones. Journal of Heterocyclic Chemistry. [Link]
-
Reddy, B. V. S., et al. (2021). Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Organic & Biomolecular Chemistry, 19(33), 7234-7243. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8271. [Link]
-
Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing. [Link]
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- 5. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis & Purification of Pyrazolo[1,5-a]pyridin-5-amine
Welcome to the technical support center for the synthesis and purification of Pyrazolo[1,5-a]pyridin-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The following content provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to help you overcome common challenges and improve the purity of your final compound.
Introduction: The Challenge of Purity
Pyrazolo[1,5-a]pyridines are a class of nitrogen-fused heterocyclic compounds that serve as crucial structural motifs in medicinal chemistry due to their wide range of biological activities. As analogues of purines, they can function as antimetabolites in biochemical pathways, and various derivatives have shown promise as anti-inflammatory, anti-cancer, and anti-viral agents.[1][2] The introduction of an amine group at the C5 position creates a key building block for further functionalization.
However, the synthesis of this compound is not without its challenges. Researchers often face issues with reaction specificity, formation of side products, and difficulties in purification, all of which can impact yield and, critically, the purity of the final compound. This guide provides field-proven insights and validated protocols to address these specific issues directly.
Core Synthesis Pathway: An Overview
One of the most common and robust methods for constructing the pyrazolo[1,5-a]pyridine core is through the [3+2] cycloaddition reaction. This involves the reaction of an N-aminopyridinium ylide with a suitable dipolarophile. The general workflow is outlined below.
Caption: General workflow for Pyrazolo[1,5-a]pyridine synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct Q&A to address the specific problems you may encounter during your synthesis and purification workflow.
Q1: My reaction is sluggish, and the final yield is low. TLC analysis shows multiple spots, including what appears to be unreacted starting material. What's going wrong?
A1: This is a classic issue that often points to suboptimal reaction conditions or reagent quality. Here’s how to troubleshoot:
-
Causality - The "Why": The formation of the key N-aminopyridinium ylide intermediate is often the rate-limiting step and is highly sensitive to moisture and air. Incomplete formation of this ylide leads to a cascade of problems, including consumption of the starting materials in non-productive side reactions.
-
Self-Validating Protocol Steps:
-
Reagent Quality: Ensure your aminating agent is fresh and your solvents are anhydrous. Moisture can quench the reactive intermediates.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxidative degradation of the ylide and other sensitive reagents.
-
Temperature Control: Some cycloaddition reactions are exothermic. If the reaction is proceeding too slowly, a modest increase in temperature may be required. Conversely, if you are seeing decomposition, cooling the reaction may be necessary. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) to determine the optimal temperature.[3]
-
Reaction Monitoring: A reaction that is not monitored is a reaction destined for problems. Run TLC checks every 30-60 minutes. If the starting material is not being consumed, it points to an issue with the initial activation/ylide formation step.
-
Q2: I've isolated my crude product, but the NMR spectrum is complex. I suspect I have a mixture of regioisomers. How can I confirm this and improve selectivity?
A2: Regioisomer formation is a common challenge in the synthesis of substituted heterocyclic systems.[4] The nucleophilic attack can sometimes occur at different positions, leading to structural isomers that are often difficult to separate.
-
Causality - The "Why": The electronics of both the pyridinium ylide and the dipolarophile dictate the regioselectivity of the cycloaddition. Steric hindrance can also play a significant role. Different isomers, such as pyrazolo[3,4-b]pyridines, can sometimes form depending on the reaction conditions.[4]
-
Self-Validating Protocol Steps:
-
Advanced NMR: Use 2D NMR techniques like HMBC and NOESY to confirm the connectivity and spatial relationships of the protons and carbons. This is the most definitive way to identify regioisomers.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can often separate isomers, which will show identical mass-to-charge ratios but different retention times.
-
Controlling Selectivity:
-
Catalyst Choice: For related syntheses, Lewis acid or base catalysts have been shown to influence reaction pathways.[5] Experimenting with catalytic amounts of different acids or bases may favor the formation of one isomer over another.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition. Try running the reaction in a range of solvents (e.g., toluene, DMF, acetonitrile) to see if it impacts the isomeric ratio.
-
Microwave Synthesis: Microwave-assisted synthesis has been reported to improve regioselectivity and lead to cleaner products with shorter reaction times for related pyrazolo[1,5-a]pyrimidine systems.[5][6]
-
-
Q3: My crude product is a dark, sticky oil that is difficult to handle and won't crystallize. How can I proceed with purification?
A3: The presence of a dark, oily crude product often indicates the formation of polymeric side products or residual high-boiling solvents. The goal is to induce precipitation of your desired compound or perform a preliminary cleanup.
-
Causality - The "Why": Overheating the reaction or extended reaction times can lead to polymerization and decomposition, resulting in tarry impurities. Acidic or basic conditions can also sometimes promote side reactions that produce these complex mixtures.
-
Self-Validating Protocol Steps:
-
Trituration: This is the first and often most effective step. Add a small amount of a solvent in which your product is expected to be insoluble but the oily impurities are soluble (e.g., cold diethyl ether, hexanes, or a mixture). Stir or sonicate the mixture vigorously. This will often cause the desired product to precipitate as a solid, which can then be filtered.
-
Silica Plug Filtration: If trituration fails, dissolve the oil in a minimum amount of a polar solvent (like dichloromethane or ethyl acetate) and pass it through a short column ("plug") of silica gel. Elute with the same solvent. This will remove baseline impurities and colored polymeric material, often yielding a cleaner, solidifiable product upon solvent evaporation.
-
Re-evaluation of Workup: Ensure your aqueous workup (if any) is neutralizing the reaction mixture properly. Extreme pH can contribute to product degradation.
-
Caption: Troubleshooting workflow for product purification.
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is a fundamental technique for separating compounds with similar polarities, such as regioisomers or closely related byproducts.[3]
Materials:
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Sand
-
Eluent (e.g., Hexane/Ethyl Acetate gradient)
-
Crude product
Step-by-Step Methodology:
-
Column Packing: Secure the column vertically. Add a small plug of cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Top the silica with another layer of sand.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin eluting with the non-polar solvent system. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 95:5 to 80:20 Hexane:EtOAc) to elute compounds with higher polarity. This controlled increase is crucial for separating compounds with close Rf values.
-
Fraction Analysis: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.
| Solvent System (v/v) | Typical Application |
| Hexane / Ethyl Acetate | Standard choice for moderately polar compounds. Start with low EtOAc % and increase. |
| Dichloromethane / Methanol | For more polar compounds. A small amount of MeOH (1-5%) greatly increases polarity. |
| Toluene / Acetone | An alternative system that can sometimes provide different selectivity. |
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent method for purifying solid compounds, especially at a larger scale.[1][7] It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Materials:
-
Crude solid product
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled. For pyrazolo[1,5-a]pyridine derivatives, ethanol or ethanol/dioxane mixtures have been used successfully.[1][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
| Potential Solvents | Comments |
| Ethanol (EtOH) | A good starting point for many pyrazolo[1,5-a]pyridine derivatives.[1][7] |
| Isopropanol (IPA) | Similar properties to ethanol, can sometimes offer better results. |
| Acetonitrile (MeCN) | A more polar option, useful if the compound is poorly soluble in alcohols. |
| Toluene | A non-polar option for less polar compounds. |
| Water | Can be used as an anti-solvent with a miscible organic solvent like EtOH or IPA. |
Frequently Asked Questions (FAQs)
Q4: What are the best analytical methods to confirm the purity and identity of my final product? A4: A combination of techniques is essential for unambiguous characterization.
-
¹H and ¹³C NMR: Provides information about the chemical structure and is the primary method for assessing purity by looking for impurity signals.[1][7]
-
LC-MS: Confirms the molecular weight of the compound and provides a highly sensitive measure of purity (often >99% is required for biological testing).
-
HPLC: A quantitative method to determine purity by measuring the area under the curve of the product peak relative to impurities.[8]
-
Melting Point: A sharp melting point range is a good indicator of a pure crystalline solid.
Q5: Are there any "greener" or more efficient synthetic methods I should consider? A5: Yes, modern synthetic chemistry is moving towards more efficient and environmentally friendly methods.
-
One-Pot/Multicomponent Reactions: These strategies combine several reaction steps into a single operation without isolating intermediates. This saves time, reduces solvent waste, and can often lead to higher overall yields.[6][9]
-
Microwave-Assisted Synthesis: As mentioned earlier, using microwave irradiation can dramatically reduce reaction times, improve yields, and sometimes enhance selectivity, leading to cleaner crude products that are easier to purify.[5][6]
Q6: How should I properly store purified this compound? A6: Amine-containing heterocyclic compounds can be sensitive to air and light. For long-term storage, keep the solid product in a sealed vial under an inert atmosphere (argon or nitrogen), protected from light, and stored in a freezer (-20 °C) or refrigerator.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
-
Gloc, M. J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3379. Available from: [Link]
-
Al-Najjar, B. O., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(4), 7182–7193. Available from: [Link]
-
Al-Najjar, B. O., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available from: [Link]
-
Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available from: [Link]
-
Deshmukh, S., et al. (2018). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Journal of Chemical Sciences, 130(10). Available from: [Link]
-
Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(25), 17973-18002. Available from: [Link]
-
Zaki, Y. H., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51. Available from: [Link]
-
Quiroga, J., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3290. Available from: [Link]
-
ResearchGate. (n.d.). Pyrazolo[1,5-a][1][10][11]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Retrieved from [Link]
-
Mojzych, M., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][7][10][12]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(19), 6667. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(3,4-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]
-
Zaki, Y. H., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Available from: [Link]
Sources
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation of 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(3,4-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Aqueous Solubility of Pyrazolo[1,5-a]pyridin-5-amine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Pyrazolo[1,5-a]pyridine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with this important class of compounds. The Pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics[1]. However, the fused aromatic nature of this scaffold often leads to poor aqueous solubility, creating significant hurdles for both in vitro biological assays and in vivo pharmacokinetic studies.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome these solubility issues. We will explore both chemical modification and formulation-based strategies, explaining the scientific principles behind each approach to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses fundamental questions you should consider before attempting to modify your compound.
Q1: Why do my Pyrazolo[1,5-a]pyridin-5-amine derivatives have such low water solubility?
A1: The limited aqueous solubility of this scaffold typically stems from a combination of two key physicochemical factors:
-
High Lipophilicity: The fused heterocyclic ring system is predominantly aromatic and nonpolar. While the pyrazole and pyridine rings contain nitrogen atoms capable of hydrogen bonding, the overall carbon-rich structure contributes to a high LogP value, favoring partitioning into lipids over water[2].
-
High Crystal Lattice Energy: The planar structure of the Pyrazolo[1,5-a]pyridine core allows for efficient packing in the solid state. Strong intermolecular forces, such as π-π stacking and hydrogen bonding (especially involving the 5-amine group), create a highly stable crystal lattice. A large amount of energy is required to break this lattice apart, which disfavors the dissolution process[3].
Q2: What are the essential baseline measurements I should perform before trying to improve solubility?
A2: To choose the right strategy, you must first quantify the problem. The following three measurements are critical:
-
Intrinsic Aqueous Solubility (S₀): This is the equilibrium solubility of the free, un-ionized form of your compound in water. It is typically measured at a pH where the compound is neutral. This value represents your fundamental starting point.
-
pKa: The this compound scaffold contains basic nitrogen atoms[2][4]. Knowing the pKa—the pH at which the compound is 50% ionized—is crucial for determining if pH modification or salt formation will be effective strategies[5].
-
LogP/LogD: This measures the compound's lipophilicity. LogP is the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH (e.g., physiological pH 7.4), accounting for both ionized and un-ionized forms. A high LogP/D value (typically >3) often correlates with low aqueous solubility.
Q3: What are the main categories of techniques I can use to enhance solubility?
A3: The available strategies can be broadly divided into two categories[6]:
-
Chemical Modifications: These approaches alter the covalent structure of the molecule itself. Key methods include salt formation, creating prodrugs, and adding permanently polar or ionizable functional groups to the core scaffold[6][7]. These are often employed during the lead optimization phase of drug discovery.
-
Physical & Formulation Modifications: These methods change the physical form of the compound or its immediate environment without altering the chemical structure. This includes techniques like pH adjustment, using co-solvents, complexation with cyclodextrins, and creating amorphous solid dispersions[6][7][8]. These are common for developing both in vitro assay conditions and final drug formulations.
Section 2: Troubleshooting Guide: Chemical Modification Strategies
If your compound's intrinsic properties are the limiting factor, direct chemical modification may be the most robust solution.
Issue 1: My compound is a weak base, but pH adjustment isn't enough. How can I leverage salt formation?
Causality: For a weakly basic drug, converting it to a salt can dramatically increase aqueous solubility and dissolution rate[9][10]. The salt form readily dissociates in water, releasing the protonated (charged) and highly water-soluble form of your compound. However, successful and stable salt formation is not guaranteed. It is governed by the pKa difference between your basic compound and the acidic counter-ion.
Expert Guidance (The "ΔpKa Rule"): A general guideline for forming a stable salt is that the pKa of the conjugate acid of your base (your compound) should be at least 2-3 units higher than the pKa of the acidic counter-ion (ΔpKa = pKa(base) - pKa(acid) > 2)[5][10]. This ensures a high degree of proton transfer from the acid to the base, resulting in a stable ionic interaction rather than a cocrystal or physical mixture.
Decision Workflow for Salt Formation
Caption: Decision tree for selecting counter-ions for salt screening.
Table 2.1: Common Pharmaceutically Acceptable Acid Counter-ions for Basic Drugs
| Counter-ion | Acid Name | pKa of Acid | Typical Properties of Salt |
| Chloride | Hydrochloric Acid | ~ -7.0 | Often highly soluble, can be hygroscopic |
| Mesylate | Methanesulfonic Acid | ~ -1.9 | Good solubility, often forms stable crystalline salts |
| Sulfate | Sulfuric Acid | ~ -3.0 | Good solubility, can form hydrates |
| Tartrate | Tartaric Acid | 2.98, 4.34 | Good solubility, chiral, useful for resolutions |
| Citrate | Citric Acid | 3.13, 4.76, 6.40 | Good solubility, can act as a buffer |
| Fumarate | Fumaric Acid | 3.03, 4.44 | Often less soluble but can form stable, non-hygroscopic salts |
Protocol 2.1: Small-Scale Parallel Salt Screening
-
Preparation: Dissolve 5-10 mg of your this compound derivative (free base) in a suitable organic solvent (e.g., methanol, ethanol, acetone) in multiple vials.
-
Counter-ion Addition: To each vial, add a stoichiometric equivalent (1.0 eq) of a different acid counter-ion solution (e.g., HCl in isopropanol, methanesulfonic acid in acetone).
-
Equilibration: Seal the vials and allow them to equilibrate. This may involve stirring or shaking at different temperatures (e.g., room temperature, 4°C, 50°C with subsequent cooling) for 24-72 hours to induce precipitation.
-
Isolation & Drying: If a solid precipitate forms, isolate it by centrifugation, decant the supernatant, and dry the solid under vacuum.
-
Initial Characterization: Analyze the resulting solids. Use techniques like XRPD (X-ray Powder Diffraction) to confirm crystallinity and check for new patterns distinct from the free base.
-
Solubility Assessment: Determine the aqueous solubility of the most promising crystalline hits and compare it to the free base.
Issue 2: Salt formation failed or my molecule is non-ionizable. How can a prodrug strategy help?
Causality: A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound[11][12]. The prodrug approach allows you to append a highly soluble "promoiey" to your parent molecule, effectively using this carrier to overcome solubility limitations[13][14]. This is one of the most successful strategies for dramatically increasing aqueous solubility, with reports of up to 400,000-fold increases[13].
Expert Guidance: The key is to attach a polar, and often ionizable, promoiety to a suitable functional group on your parent molecule. For this compound derivatives, the 5-amine group is an excellent handle for creating amide, carbamate, or N-Mannich base prodrugs[14]. If your derivative has a hydroxyl group, phosphate or ester prodrugs are a classic choice. Phosphate esters are particularly effective as they are highly polar and negatively charged at physiological pH[13].
Prodrug Strategy Overview
Caption: General concept of a carrier-linked prodrug for solubility enhancement.
Table 2.2: Comparison of Solubilizing Promoieties
| Promoiey Type | Linkage | Typical Solubility Increase | Key Features |
| Phosphate | Ester | 100 to >10,000-fold | Highly effective; negatively charged at pH 7.4; cleaved by alkaline phosphatases.[13] |
| Amino Acid | Amide, Ester | 10 to 1,000-fold | Can target transporters; tunable properties based on amino acid choice.[12] |
| Polyethylene Glycol (PEG) | Carbonate, Ester | 5 to 100-fold | Amphiphilic nature improves solubility; can also improve PK properties.[15] |
| Piperazine | Ester | ~10-fold | Adds a basic, ionizable handle.[13] |
Protocol 2.2: Example Synthesis of an Amino Acid Prodrug via Amide Coupling
This protocol is a general example and must be adapted for your specific derivative.
-
Protection (if necessary): If other reactive groups are present, protect them using standard protecting group chemistry.
-
Activation: Dissolve a suitable N-protected amino acid (e.g., Boc-glycine) in an anhydrous solvent like DMF or CH₂Cl₂. Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir for 15-30 minutes to form the activated ester.
-
Coupling: Add a solution of your this compound derivative to the activated amino acid solution. Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Workup: Perform a standard aqueous workup to remove excess reagents. Purify the coupled product by column chromatography.
-
Deprotection: Remove the N-protecting group (e.g., using TFA for a Boc group) to yield the final, more soluble amino acid prodrug, which can be isolated as a salt (e.g., TFA or HCl salt).
-
Confirmation: Confirm the structure by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Issue 3: I want to improve solubility by modifying the core scaffold. Where should I make changes?
Causality: Beyond prodrugs, you can permanently alter the physicochemical properties of the scaffold itself. Structure-Activity Relationship (SAR) studies for kinase inhibitors have shown that certain positions on heterocyclic scaffolds are solvent-exposed and can be modified without losing target potency[16]. Introducing polar or ionizable functional groups at these positions can disrupt crystal packing and increase hydrogen bonding with water, thereby improving solubility.
Expert Guidance: Based on co-crystal structures or computational modeling, identify regions of your molecule that point out towards the solvent rather than into a protein's binding pocket. For many pyrazolo-fused heterocycles, substituents on the pyrazole ring are often solvent-exposed[16]. Replacing a nonpolar group (like a methyl or phenyl) at such a position with a polar, ionizable group can be highly effective.
Strategic Modification of the Pyrazolo[1,5-a]pyridine Scaffold
Caption: Key positions on the scaffold for introducing solubility-enhancing groups.
Table 2.3: Impact of Scaffold Modification on Solubility (Hypothetical Example based on Literature[16])
| Position | Original Group (R) | New Group (R') | Effect on Solubility | Rationale |
| 2 | -CH₃ | -CH₂OH | Modest Increase | Adds H-bond donor/acceptor. |
| 2 | -CH₃ | -COOH | Significant Increase | Ionizable at pH > pKa; strong H-bond donor. |
| 2 | -CH₃ | -CH₂-N(CH₃)₂ | Significant Increase | Ionizable at pH < pKa; adds a basic handle. |
| 7 | -H | -F | No/Minor Change | Increases polarity slightly but not ionizability. |
Section 3: Troubleshooting Guide: Physical & Formulation Strategies
These methods are ideal for improving solubility for in vitro assays or for developing preclinical formulations without altering the parent molecule.
Issue 4: My compound keeps crashing out of solution when I dilute my DMSO stock into aqueous assay buffer.
Causality: This is a classic problem for "brick dust" compounds. DMSO is an excellent solubilizing agent, but when the DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. The compound's concentration may exceed its thermodynamic solubility limit in the final buffer composition, causing it to precipitate.
Expert Guidance: The goal is to increase the kinetic or thermodynamic solubility in the final assay buffer.
-
Co-solvents: Adding a small percentage of a water-miscible organic solvent can increase solubility by reducing the polarity of the aqueous medium[17]. However, high concentrations can interfere with biological assays.
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400).
-
Caution: Always keep the final organic solvent concentration below a level that affects your assay's integrity (typically <1%, and always consistent across all wells, including controls).
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate your lipophilic compound, forming a water-soluble inclusion complex[18]. This is a very effective method for increasing apparent solubility without using organic solvents[19][20].
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used due to their high solubility and low toxicity.
-
Workflow for Optimizing Assay Dilution
Sources
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Minimizing side products in the cyclization of N-aminopyridinium ylides
Welcome to the technical resource center for researchers, chemists, and drug development professionals working with N-aminopyridinium ylides. The [3+2] cycloaddition of these versatile 1,3-dipoles is a powerful method for synthesizing pyrazolo[1,5-a]pyridine scaffolds, which are privileged structures in medicinal chemistry.[1] However, the high reactivity of the ylide intermediates can lead to a variety of side products, complicating purification and reducing yields.
This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to help you minimize side products and optimize your cyclization reactions. We will explore the causality behind common experimental challenges and offer robust, evidence-based protocols to enhance the efficiency and selectivity of your syntheses.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the fundamentals of N-aminopyridinium ylide chemistry.
Q1: What is the primary mechanism for the desired cyclization, and what makes N-aminopyridinium ylides suitable for it?
A: The primary desired pathway is a [3+2] cycloaddition reaction. N-aminopyridinium ylides are a class of azomethine imines, which act as 1,3-dipoles.[2] They are typically generated in situ by deprotonating the corresponding N-aminopyridinium salt with a base.[3] The ylide then reacts with a dipolarophile, usually an electron-deficient alkene or alkyne, to form a five-membered heterocyclic ring.[4][5] The aromatic nature of the pyridinium ring provides stability to the ylide, making it an excellent and manageable precursor for constructing fused N-heterocycles like pyrazolo[1,5-a]pyridines.[6][7]
Q2: What are the most common classes of side products observed in these reactions?
A: Side product formation is the most significant challenge. Common issues include:
-
Dimerization of the Ylide: In the absence of a sufficiently reactive dipolarophile, the ylide can react with itself.
-
Rearrangement Products: Under photochemical conditions, N-iminopyridinium ylides can undergo electrocyclization to form 1H-1,2-diazepine isomers.[8]
-
Oxidation Byproducts: Less sterically hindered reaction intermediates can be susceptible to aerobic oxidation, leading to fully aromatized but undesired nitro-indolizine derivatives, for example.[7]
-
Michael Addition Products: If the cyclization step is slow, the reaction may stall after the initial Michael-type addition of the ylide to the alkene, especially if the intermediate is stabilized.
-
Poor Regioselectivity: When using unsymmetrical dipolarophiles, two different regioisomers can be formed, complicating purification and reducing the yield of the desired product.
Q3: How do thermal versus photochemical conditions affect the reaction outcome?
A: The energy source profoundly impacts the reaction pathway.
-
Thermal Conditions: Ground-state reactions, typically promoted by heat, favor the [3+2] cycloaddition pathway to yield pyrazolo[1,5-a]pyridines. This is the most common and desired method for this synthesis.
-
Photochemical Conditions: Upon UV excitation, N-iminopyridinium ylides enter an excited singlet state. From here, they can undergo a disrotatory electrocyclization to form diazanorcaradiene intermediates, which then rearrange to seven-membered 1H-1,2-diazepines.[8] This is a competing, and often undesired, reaction pathway that must be considered if the reaction is sensitive to light.
Q4: What is the role of a catalyst or oxidant in these cyclizations?
A: While many reactions proceed under metal-free conditions[4], catalysts and oxidants can be used to control selectivity and improve yields.
-
Lewis Acid Catalysts: Catalysts like Nickel(II) bromide can facilitate the annulation, presumably by activating the reaction partners.[9]
-
Copper and Rhodium Catalysts: Transition metals are known to control regioselectivity in ylide rearrangements by forming metal-coordinated intermediates.[10] In some cases, copper salts are used to promote C-H activation or coupling reactions involving the ylide as a directing group, which represents a different reaction class altogether.[11][12]
-
Oxidants: Hypervalent iodine reagents like Phenyliodine diacetate (PIDA) or PhI(OAc)₂ can mediate the cycloaddition, promoting the oxidative [3+2] pathway to afford the desired multifunctionalized pyrazolo[1,5-a]pyridine products under mild conditions.[4][13]
Section 2: Troubleshooting Guide: From Low Yields to Unwanted Isomers
This guide provides specific, actionable solutions to common experimental problems.
Problem 1: My reaction yield is very low, and I recover mostly unreacted starting materials.
-
Probable Cause 1: Inefficient Ylide Generation. The N-aminopyridinium salt requires a base for deprotonation to form the reactive ylide. If the base is too weak, not sufficiently soluble, or sterically hindered, ylide formation will be inefficient.
-
Solution: Switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like K₂CO₃ or Cs₂CO₃, depending on the solvent and substrate. Ensure the base is dry and added under an inert atmosphere.
-
-
Probable Cause 2: Poor Reactivity of the Dipolarophile. The [3+2] cycloaddition is most efficient with electron-deficient alkenes (e.g., those bearing -CN, -CO₂R, or -COR groups). If your dipolarophile is not sufficiently electron-poor, the reaction rate will be very slow.
-
Solution 1: If possible, switch to a dipolarophile with stronger electron-withdrawing groups.
-
Solution 2: Introduce a Lewis acid catalyst to activate the dipolarophile, making it more electrophilic.
-
Solution 3: Increase the reaction temperature moderately (e.g., from room temperature to 40-60 °C), but monitor closely for decomposition or side product formation.
-
Problem 2: I'm observing a significant amount of an unexpected isomer with a seven-membered ring.
-
Probable Cause: Unintended Photochemical Rearrangement. As discussed in FAQ3, N-aminopyridinium ylides are photosensitive and can rearrange to 1H-1,2-diazepines upon exposure to UV light (including ambient laboratory light over long reaction times).[8]
-
Solution 1 (Mandatory): Protect your reaction from light at all stages. Wrap the reaction flask in aluminum foil and minimize exposure during workup and analysis.
-
Solution 2: Reduce the reaction time if possible by moderately increasing the temperature or concentration, which limits the duration of light exposure.
-
Problem 3: My NMR spectrum is complex, showing multiple products. How can I improve regioselectivity?
-
Probable Cause: Competing Addition Pathways. With unsymmetrical alkenes, the 1,3-dipole can add in two different orientations, leading to regioisomers. This outcome is governed by a combination of steric and electronic factors (frontier molecular orbitals) of both the ylide and the dipolarophile.
-
Solution 1: Modify the Dipolarophile. The electronics of the dipolarophile are paramount. Often, a strongly electron-withdrawing and sterically accessible group will direct the cycloaddition to a single regioisomer.
-
Solution 2: Modify the Ylide. Adding steric bulk to the pyridine ring of the ylide can influence the approach of the dipolarophile, favoring one regioisomer over the other.
-
Solution 3: Solvent Effects. The polarity of the solvent can influence the transition state of the cycloaddition. Screen a range of solvents from nonpolar (e.g., Toluene) to polar aprotic (e.g., Acetonitrile, DMF) to see if regioselectivity is improved.
-
Solution 4: Catalyst Control. This is an advanced but powerful strategy. The choice of catalyst and associated ligands can completely reverse the inherent regioselectivity of a reaction by creating a new, sterically demanding transition state.[14][15] While specific to N-aminopyridinium ylides, exploring different Lewis acids or transition metal catalysts could be beneficial.
-
Problem 4: I'm getting a byproduct that appears to be an oxidized version of my desired product.
-
Probable Cause: Aerobic Oxidation of an Intermediate. After the initial cycloaddition, an intermediate dihydropyrazolo[1,5-a]pyridine is formed. This intermediate must lose H₂ to aromatize to the final product. This elimination can sometimes be slow, and if the intermediate is stable enough, it can be intercepted and oxidized by atmospheric oxygen.[7]
-
Solution 1: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) from start to finish. Degas your solvents before use.
-
Solution 2: Introduce a dedicated oxidant to control this step. Reagents like PhI(OAc)₂ are used explicitly to promote an oxidative cycloaddition, ensuring a clean and direct conversion to the aromatized product.[13] This turns a potential side reaction into the main desired pathway.
-
Section 3: Optimized Protocols & Methodologies
Protocol 1: General Metal-Free [3+2] Cycloaddition
This protocol is a robust starting point for the synthesis of functionalized pyrazolo[1,5-a]pyridines, adapted from established metal-free methodologies.[4]
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the N-aminopyridine salt (1.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent & Reagents: Add dry, degassed acetonitrile (to make a 0.05 M solution). Begin stirring. To this suspension, add the electron-deficient alkene (1.2 equiv.).
-
Oxidant Addition: Add PhI(OAc)₂ (1.5 equiv.) in one portion.
-
Reaction: Stir the reaction mixture at room temperature (or heat to 40-60 °C if no reaction is observed) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to isolate the desired pyrazolo[1,5-a]pyridine product.
Section 4: Data Interpretation & Visualization
Table 1: Influence of Reaction Parameters on Cyclization Outcome
| Parameter | Common Setting | Potential Problem | Recommended Change & Rationale |
| Base | Triethylamine (Et₃N) | Incomplete reaction, low yield | Switch to DBU or K₂CO₃. A stronger base ensures more efficient in situ generation of the reactive ylide. |
| Solvent | Dichloromethane (DCM) | Poor regioselectivity, side products | Screen solvents like Acetonitrile (ACN), Toluene, or N-Methylpyrrolidone (NMP). Solvent polarity can stabilize different transition states, altering the regiochemical outcome.[4] |
| Temperature | Room Temp (25 °C) | Slow or no reaction | Increase to 40-80 °C. Provides activation energy but must be balanced against potential for decomposition or undesired thermal rearrangements. |
| Atmosphere | Air | Formation of oxidized byproducts | Use a Nitrogen or Argon atmosphere. Prevents aerobic oxidation of the dihydro- intermediate before aromatization.[7] |
| Additives | None | Low yield, slow reaction | Add an oxidant like PhI(OAc)₂ (1.5 equiv). Promotes oxidative aromatization, preventing side reactions and driving the reaction to completion.[13] |
Diagrams: Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for addressing common experimental issues.
Caption: Fig. 1: Desired [3+2] Cycloaddition vs. Competing Side Reactions.
Caption: Fig. 2: Troubleshooting Workflow for Cyclization Reactions.
Section 5: References
-
Castillo, J. C., Estupiñán, D., Nogueras, M., Cobo, J., & Portilla, J. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513–2522. Available from: [Link]
-
Garrido-Castro, A. F., Insuasty, B., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4789. Available from: [Link]
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Abdel-Wahab, B. F., Shaaban, M. R., & El-Sayed, M. A. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13837–13846. Available from: [Link]
-
Worly, B., & Daugulis, O. (2020). N-Aminopyridinium Ylide-Directed, Copper-Promoted Chalcogenation of Arene C–H Bonds. The Journal of Organic Chemistry, 85(20), 13069–13079. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]
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Wang, Z., et al. (2022). Synthesis of Pyrazolo[1,5-a]pyridinyl, Pyrazolo[1,5-a]quinolinyl, and Pyrazolo[5,1-a]isoquinolinyl Sulfonyl Fluorides via a [3 + 2] Annulation. The Journal of Organic Chemistry, 87(15), 10148–10158. Available from: [Link]
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Chen, Y., et al. (2024). Cyclization of sulfoxonium ylides with 2-aminopyridines towards imidazo[1,2-a]pyridines. Tetrahedron Letters, 142, 155438. Available from: [Link]
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Worly, B., Stasinitopoulos, A., & Daugulis, O. (2019). N-Aminopyridinium Ylide-Directed, Copper-Promoted Amination of sp2 C–H Bonds. The Journal of Organic Chemistry, 84(19), 12729–12736. Available from: [Link]
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Streith, J. (1991). The Photochemistry of N-Iminopyridinium Ylides in Retrospect. From a Simple Concept to Some Applications. CHIMIA, 45(3), 65-76. Available from: [Link]
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Worly, B., & Daugulis, O. (2020). N-Aminopyridinium Ylide-Directed, Copper-Promoted Chalcogenation of Arene C-H Bonds. The Journal of Organic Chemistry, 85(20), 13069-13079. Available from: [Link]
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ResearchGate. (n.d.). General pathway of [3+2]‐cycloaddition of pyridinium ylide. [Image]. Available from: [Link]
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ResearchGate. (n.d.). Mechanochemical [3 + 2] cycloaddition of N‐aminopyridinium salts and nitriles. [Image]. Available from: [Link]
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ResearchGate. (n.d.). [3 + 2] Cyclization of N‐aminopyridinium salts with various unsaturated hydrocarbons. [Image]. Available from: [Link]
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Wang, Y., et al. (2024). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. Chemistry – An Asian Journal. Available from: [Link]
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Pathigoolla, A., et al. (2021). Catalyst-Controlled Regiodivergence in Rearrangements of Indole-Based Onium Ylides. ChemRxiv. Available from: [Link]
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ResearchGate. (n.d.). Development of [3+2] cycloadditions of N–N pyridinium ylides via EnT-induced pathway. [Image]. Available from: [Link]
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Jaber, D. M., et al. (2011). Control of selectivity in the generation and reactions of oxonium ylides. Chemical Communications, 47(27), 7623-7625. Available from: [Link]
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Bakherad, M., et al. (2021). [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. Bioorganic Chemistry, 115, 105193. Available from: [Link]
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Chen, J-R., et al. (2023). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules, 28(14), 5485. Available from: [Link]
-
University of Wisconsin. (n.d.). The [3+2] Cycloaddition Reaction. [Lecture Notes]. Available from: [Link]
-
Heinrich, M. R. (2015). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 134-137. Available from: [Link]
-
Roiser, L., Zielke, K., & Waser, M. (2018). Ammonium Ylide Mediated Cyclization Reactions. Asian Journal of Organic Chemistry, 7(5), 852-864. Available from: [Link]
-
Huang, X., & Tang, Y. (2008). Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes. Accounts of Chemical Research, 41(8), 987-999. Available from: [Link]
-
Pareek, A., & Wani, T. A. (2024). The cyclization and functionalization reactions involving N-phenacylpyridinium salts. Monatshefte für Chemie - Chemical Monthly. Available from: [Link]
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LibreTexts Chemistry. (2024). 29.4: Photochemical Electrocyclic Reactions. Available from: [Link]
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Cornella, J., et al. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Nature Communications, 15(1), 5432. Available from: [Link]
-
Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(16), 2507-2510. Available from: [Link]
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Usui, T., et al. (1999). Regioselectivity control in alkylation reactions of indolyl ambident anion. Journal of the Chemical Society, Perkin Transactions 1, (20), 3051-3056. Available from: [Link]
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Śliwa, W. (2010). Cycloaddition Reactions of Pyridinium Ylides and Oxidopyridiniums. ChemInform, 28. Available from: [Link]
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Kakehi, A. (2010). Reactions of Pyridinium N-Ylides and Their Related Pyridinium Salts. ChemInform, 28. Available from: [Link]
-
Roiser, L., Zielke, K., & Waser, M. (2018). Ammonium Ylide Mediated Cyclization Reactions. Asian Journal of Organic Chemistry, 7(5), 852-864. Available from: [Link]
-
ResearchGate. (n.d.). An example of intramolecular cyclization presumably proceeding via the... [Image]. Available from: [Link]
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Stability and proper storage conditions for Pyrazolo[1,5-a]pyridin-5-amine
Technical Support Center: Pyrazolo[1,5-a]pyridin-5-amine
Introduction: Navigating the Stability of a Privileged Scaffold
The pyrazolo[1,5-a]pyridine core is a significant N-fused heterocyclic system, recognized as a privileged scaffold in medicinal chemistry and drug discovery.[1] Its derivatives are explored for a wide range of therapeutic applications, including their potential as protein kinase inhibitors in cancer treatment.[2][3] this compound, as a functionalized member of this class, holds promise for further synthetic elaboration and biological screening.
However, the journey from synthesis to screening is fraught with potential pitfalls, chief among them being compound stability. Ensuring that the molecule you are testing is the molecule you synthesized is paramount for data integrity. This guide serves as a centralized technical resource for researchers working with this compound. While specific, long-term stability data for this exact molecule is not extensively published, this document synthesizes established principles of heterocyclic amine chemistry, pharmaceutical stability testing, and data from structurally related analogs to provide a robust framework for its handling, storage, and troubleshooting.[4][5][6]
Our objective is to move beyond simple storage instructions and empower you with the causal logic behind these recommendations and the experimental tools to validate the stability of your own samples.
Section 1: Frequently Asked Questions (FAQs) on Core Stability & Storage
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the definitive long-term storage conditions for solid this compound?
Answer: Based on the general characteristics of heterocyclic amines, the primary goal for long-term storage is to mitigate exposure to atmospheric oxygen, moisture, light, and elevated temperatures.[6][7]
-
Temperature: For multi-month to year-long storage, maintaining the solid compound at -20°C is strongly recommended. For shorter periods (weeks), storage at 2-8°C is acceptable. Room temperature storage is discouraged for extended durations.
-
Atmosphere: The container should be purged with an inert gas (e.g., argon or nitrogen) before sealing. This is critical because the amine functionality can be susceptible to slow oxidation over time.
-
Container: Use a tightly sealed, amber glass vial or a container wrapped in aluminum foil to prevent light exposure.[8]
-
Environment: Store the container in a desiccator or a controlled low-humidity environment. Amines are often hygroscopic and can absorb atmospheric moisture, which may lead to hydrolysis or physical changes like clumping.[6]
Q2: I need to prepare a stock solution. What solvent should I use and how should it be stored?
Answer: The choice of solvent is critical and impacts solution-state stability.
-
Solvent Selection: Anhydrous, aprotic solvents such as DMSO, DMF, or Dioxane are generally preferred for primary stock solutions. Avoid protic solvents like methanol or ethanol for long-term storage, as they can potentially participate in reactions. Always use a fresh bottle of anhydrous solvent or one that has been properly stored to minimize water content.
-
Storage of Solutions: Stock solutions should be stored at -20°C or -80°C . Aliquoting the stock solution into smaller, single-use volumes is a crucial best practice. This avoids repeated freeze-thaw cycles, which can accelerate degradation, and minimizes the introduction of atmospheric moisture and oxygen into the main stock each time it is opened.
Q3: What are the primary chemical incompatibilities I should be aware of?
Answer: this compound is a basic compound due to the amine group. Therefore, it should be considered incompatible with:
-
Strong Oxidizing Agents: (e.g., hydrogen peroxide, nitric acid). These can lead to the formation of N-oxides or other oxidative degradation products.[9][10]
-
Strong Acids and Acid Halides: These will react exothermically with the amine to form salts.[4] While this is a standard chemical reaction, it is an incompatibility in the context of maintaining the free base form of the compound.
-
Strong Bases: While the compound itself is basic, very strong bases could potentially deprotonate other parts of the molecule, though this is less common under typical experimental conditions.
Q4: How sensitive is this compound to air and light?
Answer: Heterocyclic aromatic amines can be sensitive to both air (oxygen) and light.[7][8]
-
Air Sensitivity: The lone pair of electrons on the amine nitrogen can be susceptible to oxidation. While the solid compound may be stable for short periods in the air, long-term exposure can lead to the formation of colored impurities.
-
Photosensitivity: Aromatic systems, particularly those with heteroatoms and amine substituents, can absorb UV light. This energy can promote oxidative reactions or other degradation pathways.[8] Therefore, all handling, both of the solid and solutions, should be performed with minimal light exposure. Use amber vials and avoid leaving samples on the benchtop under direct laboratory lighting for extended periods.
Section 2: Troubleshooting Guide for Stability-Related Issues
Unexpected results can often be traced back to compound instability. This section provides a logical framework for troubleshooting.
Q5: I've noticed my solid sample, which was initially a white/off-white powder, has developed a yellow or brownish tint. What does this signify?
Answer: A change in color is a classic indicator of chemical degradation, most commonly oxidation . When exposed to air and/or light over time, aromatic amines can form minute quantities of highly colored oxidized species.
-
Immediate Action: Do not assume the bulk of the material is still pure. Re-analyze the sample's purity immediately using a stability-indicating method like HPLC-UV (see Protocol 1).
-
Causality: This observation underscores the importance of inert atmosphere storage.[6] The color change is a direct consequence of insufficient protection from oxygen and/or light. Even a small amount of degradation can produce a visible color change.
Q6: My HPLC/LC-MS analysis of an older sample shows several new, small peaks that were not present in the initial batch analysis. How should I proceed?
Answer: This is a clear sign of degradation. The new peaks represent degradation products. The key is to identify the conditions that are causing their formation to prevent it in the future. This is where a forced degradation study becomes an invaluable diagnostic tool.
-
Recommended Workflow: Execute the Forced Degradation Study outlined in Protocol 2 . By systematically exposing a fresh sample to acid, base, oxidative, thermal, and photolytic stress, you can often replicate the degradation products seen in your aged sample.[8][11]
-
Example: If the retention time of a new peak in your old sample matches a peak generated under the H₂O₂ stress condition, it strongly suggests your compound is degrading via an oxidative pathway. This reinforces the need for storage under an inert atmosphere. This systematic approach provides a rational basis for optimizing storage and handling procedures.[11]
Q7: The biological activity of my compound has significantly decreased in my latest assay compared to initial screens. Could this be a stability problem?
Answer: Yes, this is a very common consequence of compound instability. A loss of potency implies that the concentration of the active parent compound has decreased.
-
Root Cause Analysis: The formation of degradation products means there is less of the parent compound available to interact with the biological target. Furthermore, the degradants themselves are typically inactive or have a different activity profile.
-
Verification Steps:
-
Re-analyze Purity: Immediately run an HPLC analysis on the exact same stock solution used for the biological assay. Quantify the peak area of the parent compound and compare it to the initial analysis. A significant decrease in the main peak's area confirms degradation.
-
Prepare Fresh: Repeat the biological assay using a freshly prepared solution from a solid sample that has been properly stored and its purity re-confirmed. If activity is restored, it definitively points to instability in the previously used solution. This highlights the importance of using freshly prepared solutions or properly stored single-use aliquots.
-
Section 3: Technical Protocols for Stability Assessment
A proactive approach to stability is the most robust. These protocols provide a framework for characterizing your compound and investigating its degradation pathways.
Protocol 1: Establishing a Purity Baseline with a Stability-Indicating HPLC Method
This protocol is foundational. Without a reliable baseline, stability cannot be accurately assessed.
-
Method Development Goal: To develop an HPLC method that can separate the parent this compound peak from potential impurities and future degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to ensure good separation of any potential early- or late-eluting impurities.
-
Detection: UV detector. Run a UV-Vis scan of the main peak to determine the optimal wavelength (λ-max) for detection.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable solvent (e.g., DMSO or Acetonitrile) to make a 1 mg/mL stock. Dilute further as needed for injection.
-
Analysis: Inject the sample and record the chromatogram. The result from this initial analysis is your "Time Zero" (T₀) baseline . The purity should be >95% (ideally >98%) for use in biological assays. Document the peak retention time and purity.
Protocol 2: Proactive Troubleshooting - Forced Degradation Study Workflow
This study deliberately stresses the compound to rapidly identify its vulnerabilities.[8][12] It is the single most powerful tool for understanding potential stability issues.
-
Prepare Samples: For each condition below, prepare a sample of this compound at a concentration of ~0.5 mg/mL. Prepare a control sample stored at 4°C in the same solvent, protected from light.
-
Stress Conditions: The goal is to achieve 5-20% degradation.[11] Incubation times and temperatures may need to be optimized.
-
Acid Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl). Incubate at 60°C for 2-8 hours.[10]
-
Base Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH). Incubate at 60°C for 2-8 hours.[10]
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 8-24 hours.[8]
-
Thermal Degradation: Incubate a solution at 80°C for 24-48 hours. For solid-state thermal stress, place the solid powder in an oven at 80°C.
-
Photolytic Degradation: Expose a solution in a quartz cuvette or clear vial to a photostability chamber with a light exposure of at least 1.2 million lux hours.[8]
-
-
Quenching & Analysis:
-
Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Analyze all stressed samples and the control sample by the stability-indicating HPLC method established in Protocol 1.
-
-
Data Interpretation: Compare the chromatograms from the stressed samples to the control. Note the conditions that caused a significant decrease in the parent peak and the appearance of new degradation peaks. This provides a "fingerprint" map of your compound's degradation profile.
Section 4: Data Summaries & Visual Workflows
Table 1: Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Container | Duration |
| Solid | -20°C | Inert (Argon/N₂) | Tightly sealed, amber vial in desiccator | Long-Term (>1 month) |
| Solid | 2-8°C | Inert (Argon/N₂) | Tightly sealed, amber vial in desiccator | Short-Term (<1 month) |
| Solution (Stock) | -80°C or -20°C | Air | Tightly sealed, amber vial (single-use aliquots) | Up to 6 months |
| Solution (Working) | 2-8°C | Air | Tightly sealed, amber vial | < 24 hours |
Table 2: Standard Conditions for Forced Degradation Studies
| Stress Type | Reagent/Condition | Typical Temperature | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 8 hours | Assess stability to acidic environments |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2 - 8 hours | Assess stability to alkaline environments |
| Oxidation | 3% H₂O₂ | Room Temperature | 8 - 24 hours | Assess susceptibility to oxidative stress |
| Thermal | Dry Heat / Solvent | 80°C | 24 - 48 hours | Evaluate intrinsic thermal stability |
| Photolytic | 1.2 million lux hours | Ambient | Per ICH Q1B | Determine light sensitivity |
Visual Diagrams
Caption: A logical workflow for diagnosing and addressing suspected compound instability.
Caption: Major environmental factors that can initiate the degradation of the parent compound.
References
-
Testing Drug Stability for Long-Term Storage. (2012). Drug Discovery and Development. Available at: [Link]
-
What is Long Term Testing? (n.d.). Amplelogic. Available at: [Link]
-
Stability Testing: Ensuring the Longevity of Pharmaceutical Products. (n.d.). T,C&A LAB. Available at: [Link]
-
Stability Testing for Pharmaceutical Drug Products. (n.d.). Vici Health Sciences. Available at: [Link]
-
Stability Testing of Pharmaceutical Products. (2012). Pharma IQ. Available at: [Link]
-
Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). PubMed Central. Available at: [Link]
-
MSDS of Pyrazolo[1,5-a]pyrimidin-5(4H)-one,3-nitro-. (2025). Capot Chemical. Available at: [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]
-
Formation of heterocyclic amines in fried fish fiber during processing and storage. (2000). PubMed. Available at: [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Available at: [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives... (2019). ACS Omega. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry. Available at: [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. Available at: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters... (2022). MDPI. Available at: [Link]
-
Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. (2021). PMC - NIH. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). NIH. Available at: [Link]
-
Technical considerations of forced degradation studies of new drug substances and product: regulatory perspectives. (2018). GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (2020). ResearchGate. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Publishing. Available at: [Link]
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (2015). MDPI. Available at: [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... (2018). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. ijrpp.com [ijrpp.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. jddtonline.info [jddtonline.info]
Technical Support Center: Catalyst Selection for Efficient Pyrazolo[1,5-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists. The Pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, making its efficient and selective synthesis a critical objective.[1] This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, moving beyond simple protocols to explain the fundamental causality behind experimental choices.
Section 1: A Strategic Overview of Synthetic Pathways
The synthesis of the Pyrazolo[1,5-a]pyridine core can be approached through several distinct pathways. The optimal choice depends heavily on the available starting materials, desired substitution patterns, and scalability requirements. The most prevalent strategies involve [3+2] cycloaddition reactions, cross-dehydrogenative couplings (CDC), and various metal-catalyzed transformations.[2][3][4]
The decision-making process for selecting a synthetic route can be visualized as follows:
Caption: Decision tree for selecting a synthetic route.
Section 2: Troubleshooting Guides (Question & Answer Format)
This section addresses specific, common issues encountered during the synthesis of Pyrazolo[1,5-a]pyridines.
Issue 1: Low or No Product Yield
Q: My [3+2] cycloaddition between an N-aminopyridine precursor and an alkyne is giving very low yield or no product. What are the likely causes and how can I fix it?
A: This is a frequent challenge. Low yields in these reactions typically stem from issues with ylide formation, substrate reactivity, or reaction conditions. Here is a systematic troubleshooting approach:
-
Inefficient Ylide Formation: The N-iminopyridinium ylide is the key intermediate. If it doesn't form efficiently, the reaction will fail.
-
Causality: The ylide is typically generated in situ from an N-aminopyridine salt. The choice of base and solvent is critical. A base that is too strong can lead to side reactions, while one that is too weak will not deprotonate the salt effectively.
-
Solution: Ensure your N-aminopyridine starting material is pure. If starting from a salt, try switching the base. A non-nucleophilic organic base like DBU or a milder inorganic base like K₂CO₃ can be effective. The solvent should be anhydrous, as water can quench the ylide.
-
-
Poor Dipolarophile Reactivity: The alkyne or alkene partner (dipolarophile) must be sufficiently reactive.
-
Causality: Electron-deficient alkynes and alkenes, such as dimethyl acetylenedicarboxylate (DMAD) or acrylates, are highly reactive and work well.[5][6] Electron-rich or sterically hindered dipolarophiles may react sluggishly or not at all under standard conditions.
-
Solution: If your dipolarophile is unreactive, you may need more forcing conditions (higher temperature, longer reaction time). In some cases, a catalyst may be necessary. For example, PIDA (phenyliodonium diacetate) can mediate the cycloaddition with electron-deficient alkenes under mild conditions.[4]
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role.
-
Causality: Many cycloadditions require thermal energy to overcome the activation barrier. However, the ylide intermediate can be thermally unstable. The solvent must solubilize both reactants without interfering with the reaction.
-
Solution: Screen different solvents. Acetonitrile is a common choice.[5] If no reaction occurs at room temperature, incrementally increase the heat while monitoring the reaction by TLC. Some modern protocols utilize microwave irradiation or sonication to dramatically reduce reaction times and improve yields, often under catalyst-free conditions.[5][6][7]
-
Issue 2: Poor Regioselectivity
Q: My reaction with an unsymmetrical alkyne is producing a mixture of two regioisomers. How can I control the regioselectivity?
A: Achieving regioselectivity is a classic challenge in cycloaddition chemistry. The outcome is governed by a delicate balance of electronic and steric factors in the transition state.
-
Understanding the Mechanism: In the [3+2] cycloaddition, the regioselectivity depends on the matching of the frontier molecular orbitals (HOMO of the ylide and LUMO of the dipolarophile).
-
Causality: The electronics of the substituents on both the ylide and the alkyne dictate the orbital coefficients, which in turn determine the preferred orientation of attack. Steric hindrance can also override electronic preferences.
-
Solution: Modifying the electronic nature of your starting materials can steer the reaction. For example, adding an electron-withdrawing group to the pyridine ring can alter the electronics of the ylide. Alternatively, switching from a thermal reaction to a metal-catalyzed one can completely change the mechanism and, therefore, the regiochemical outcome. Some divergent synthesis methods have been developed that allow access to different isomers from a common intermediate simply by changing the reaction conditions (e.g., acid vs. base).[8]
-
Issue 3: Catalyst Inactivity in Cross-Coupling Reactions
Q: I am attempting a Palladium-catalyzed Suzuki coupling to functionalize a chloro-pyrazolo[1,5-a]pyrimidine, but the reaction is stalled. What should I check?
A: Palladium-catalyzed cross-couplings are powerful but sensitive to impurities and reaction parameters.[3][9] Stalled reactions are common and can usually be traced to one of the following culprits:
-
Catalyst Poisoning or Decomposition:
-
Causality: The active Pd(0) species is susceptible to oxidation by air and can be poisoned by sulfur, excess phosphine ligands, or impurities in the reagents or solvent.
-
Solution:
-
Degas Rigorously: Ensure your solvent and reaction mixture are thoroughly degassed using a nitrogen or argon stream or freeze-pump-thaw cycles.
-
Check Reagent Purity: Use high-purity boronic acid and base. Some boronic acids can degrade upon storage, releasing inhibitors.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos) often stabilize the catalytic species and promote oxidative addition.
-
-
-
Incorrect Base or Solvent:
-
Causality: The base is not just a stoichiometric reagent; it participates in the transmetalation step. Its strength, solubility, and nature are critical. The solvent must facilitate the dissolution of both the organic and inorganic components.
-
Solution: An aqueous base solution (e.g., 2M Na₂CO₃) is often effective.[9] Common solvent systems include DME or toluene/ethanol mixtures. If solubility is an issue, a different base (e.g., K₃PO₄, Cs₂CO₃) or solvent system may be required.
-
-
Substrate Deactivation:
-
Causality: The chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core is highly reactive, but other positions can be less so.[9] Steric hindrance near the coupling site can also shut down the reaction.
-
Solution: For less reactive halides, you may need a more active catalyst system (e.g., a more electron-rich ligand) or higher temperatures.
-
The following workflow can guide your troubleshooting process for low-yield reactions:
Caption: Troubleshooting workflow for low reaction yield.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of metal-catalyzed versus catalyst-free synthesis of Pyrazolo[1,5-a]pyridines?
A: The choice involves a trade-off between efficiency, cost, and functional group tolerance.
| Feature | Metal-Catalyzed Methods (e.g., Pd, Cu) | Catalyst-Free Methods (e.g., Thermal, CDC) |
| Scope | Generally very broad. Allows for complex C-C and C-N bond formations.[3] | Often more limited to specific reaction types like [3+2] cycloadditions or condensations.[2][5] |
| Efficiency | Can be highly efficient with low catalyst loadings, but optimization is often required.[7] | Can be very high-yielding and atom-economical, especially with reactive substrates.[2][6] |
| Cost | Catalysts (especially Pd and Rh) and specialized ligands can be expensive. | Reagents are often cheaper, but may require higher temperatures (energy cost). |
| Purification | Removal of residual metal is a significant concern, especially for pharmaceutical applications. | Purification is often simpler, avoiding metal contamination. |
| Conditions | Often requires inert atmosphere and anhydrous conditions. | Can range from mild (AcOH/O₂) to harsh (high heat), but some are very green.[2] |
Q2: My target molecule has several sensitive functional groups. Which synthetic route is the most tolerant?
A: Modern catalyst-free and metal-catalyzed methods have made significant strides in functional group tolerance.
-
Cross-dehydrogenative coupling (CDC) promoted by mild reagents like acetic acid and molecular oxygen can be very tolerant of other functional groups.[2]
-
Sonochemical [3+2] cycloadditions under catalyst-free conditions have also shown broad applicability with good to excellent yields.[1][5][6]
-
For metal-catalyzed reactions , the development of sophisticated ligands has greatly expanded the scope. Modern Buchwald-Hartwig and Suzuki coupling conditions can tolerate esters, amides, nitriles, and even some unprotected alcohols and amines.[9] However, you must carefully choose the catalyst system to avoid side reactions.
Q3: How critical is the solvent choice, and what are the best starting points for screening?
A: Solvent choice is paramount. It affects reactant solubility, reaction rate, and sometimes even the reaction pathway. A good starting point for screening includes:
-
Acetonitrile (ACN): A polar aprotic solvent that is versatile for many cycloaddition reactions.[5]
-
Toluene or Dioxane: Non-polar solvents often used for higher temperature reactions and in many Pd-catalyzed couplings.
-
Dimethylformamide (DMF): A high-boiling polar aprotic solvent, useful for sluggish reactions, but can be difficult to remove.
-
Acetic Acid (AcOH): Can act as both a solvent and a mild acid catalyst, particularly in condensation and CDC reactions.[2][10]
-
Solvent-Free: For green chemistry approaches, consider microwave-assisted solvent-free reactions, which can be remarkably efficient.[7]
Section 4: Key Experimental Protocols
Protocol 1: Catalyst-Free [3+2] Cycloaddition via Sonication
This protocol is adapted from a general procedure for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines.[5]
-
Reaction Setup: In a suitable round-bottom flask, combine the 1-amino-2-iminopyridine derivative (1.0 equiv) and the acetylene dicarboxylate derivative (1.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 3 mL per 1 mmol of starting material).
-
Sonication: Place the flask in an ultrasonic bath with a temperature controller set to 85 °C. Sonicate for 20-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Isolation: The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure pyrazolo[1,5-a]pyridine product.
Protocol 2: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling (CDC)
This protocol is based on an efficient and green method for pyrazolo[1,5-a]pyridine synthesis.[2]
-
Reaction Setup: To a pressure-rated reaction vessel, add the N-amino-2-iminopyridine (1.0 equiv), the 1,3-dicarbonyl compound (1.0 equiv), and ethanol (approx. 3.3 mL per mmol of starting material).
-
Reagent Addition: Add acetic acid (6.0 equiv).
-
Atmosphere: Seal the vessel and purge with pure oxygen (O₂), then maintain an O₂ atmosphere (1 atm, typically via a balloon).
-
Heating: Place the vessel in a preheated oil bath at 130 °C.
-
Reaction Time: Stir the reaction mixture vigorously for 18 hours. Monitor the progress by TLC.
-
Workup and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired pyrazolo[1,5-a]pyridine.
References
-
Haider, B., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. Available at: [Link]
-
Shekarrao, K., et al. (2014). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. (Note: This reference discusses a related pyrimidine core, but the principles of Pd-catalysis and microwave assistance are highly relevant). Available at: [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. (Note: This review on a related core details numerous catalytic methods applicable to pyridine analogues). Available at: [Link]
-
Al-Shargabi, M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition. PubMed Central. Available at: [Link]
-
Wang, J., et al. (2024). PIDA-Mediated Regioselective Cycloaddition for Pyrazolo[1,5-a]pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Unknown Author. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Available at: [Link]
-
Patil, P. B., et al. (2025). Optimization of reaction conditions for the synthesis of pyrazolopyridine. ResearchGate. Available at: [Link]
-
Unknown Author. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation. ACS Publications. Available at: [Link]
-
Al-Shargabi, M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega. Available at: [Link]
-
CPL. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]
-
Unknown Author. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Royal Society of Chemistry. Available at: [Link]
-
Unknown Author. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. ACS Publications. Available at: [Link]
-
Hoter, A. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine...and pyridine derivatives containing 1,2,3-triazole moiety. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Palladium-Catalyzed Cross-Coupling of Pyrazolo[1,5-a]pyridines
Introduction: Navigating the Challenges of Pyrazolo[1,5-a]pyridine Functionalization
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle in modern drug discovery and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for developing novel kinase inhibitors, pharmaceuticals, and organic materials.[1][2] Palladium-catalyzed cross-coupling reactions are the primary tools for elaborating this core, enabling the precise installation of aryl, heteroaryl, alkyl, and amino groups.
However, researchers frequently encounter challenges, most notably low or inconsistent yields. The pyrazolo[1,5-a]pyridine system presents a specific set of hurdles: the pyridine nitrogen (N1) can act as a ligand, coordinating to the palladium center and inhibiting catalytic activity.[3][4] Furthermore, the electronic nature of the scaffold can influence the reactivity of C-H bonds or C-X bonds at various positions (C3, C7, etc.), often leading to issues with regioselectivity or sluggish reactions.[1][5]
This guide provides a structured, question-and-answer-based approach to troubleshoot and overcome these common obstacles. It is designed for researchers at the bench, offering practical solutions grounded in mechanistic principles.
Initial Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to have a systematic approach to diagnose a problematic reaction. The following workflow outlines the key decision points for identifying the root cause of low yields.
Caption: Simplified Suzuki-Miyaura catalytic cycle and common failure points.
Detailed Experimental Protocol: Ligand/Base Screening
When faced with a low-yielding reaction, a systematic screen of parameters is the most efficient path forward.
Objective: To identify the optimal ligand and base for the Suzuki-Miyaura coupling of a halo-pyrazolo[1,5-a]pyridine.
Materials:
-
Halo-pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald Precatalyst, 2 mol %)
-
Ligands for screening (e.g., SPhos, XPhos, RuPhos, 4 mol %)
-
Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Array of reaction vials with stir bars
Procedure:
-
Preparation (in a glovebox):
-
To each reaction vial, add the halo-pyrazolo[1,5-a]pyridine (e.g., 0.1 mmol, 1.0 equiv).
-
Add the boronic acid/ester (0.12 mmol, 1.2 equiv).
-
Add the designated base for that vial (0.2 mmol, 2.0 equiv).
-
In separate stock solutions, prepare the palladium precatalyst and the ligand in the reaction solvent.
-
-
Reaction Setup:
-
Add the required volume of solvent to each vial (to achieve a concentration of ~0.1 M).
-
Add the palladium precatalyst stock solution to each vial.
-
Add the designated ligand stock solution to each vial.
-
Seal the vials tightly with screw caps.
-
-
Execution:
-
Remove the vials from the glovebox and place them in a pre-heated aluminum heating block on a stirrer plate.
-
Heat the reactions at a set temperature (e.g., 100 °C) for a predetermined time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling, take a small aliquot from each reaction vial.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile).
-
Analyze by LC-MS to determine the conversion to product and identify any major side products.
-
Based on the LC-MS results, the most promising conditions can be selected for a larger scale reaction and full workup/purification.
-
This systematic approach minimizes variables and provides clear, comparable data to guide optimization, transforming a failed reaction into a successful one.
References
-
Hsieh, T. H. et al. (2015). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics. [Link]
-
Chen, C. et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry. [Link]
-
Sławiński, J. et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Castillo, J. C. et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Sikdar, A. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Hsieh, T. H. et al. (2015). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. ResearchGate. [Link]
-
Chen, C. et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines. PubMed. [Link]
-
Duan, H. et al. (2022). Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chemical Communications. [Link]
-
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Validation & Comparative
A Senior Application Scientist’s Guide to Validating the Anticancer Activity of Pyrazolo[1,5-a]pyridin-5-amine Analogs
Introduction: From Privileged Scaffold to Validated Candidate
The Pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2][3] Specifically, its derivatives have shown remarkable potential as anticancer agents, largely through the inhibition of protein kinases that are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[4][5] Analogs of the Pyrazolo[1,5-a]pyridin-5-amine core are of particular interest, with structure-activity relationship (SAR) studies consistently demonstrating that modifications to this scaffold can significantly influence their pharmacological properties and target selectivity.[1][4][6]
However, the journey from a promising synthesized analog to a validated preclinical candidate is a rigorous one, demanding a multi-faceted and logical validation pipeline. This guide provides a comprehensive framework for researchers, moving beyond a simple checklist of experiments to explain the causality behind each step. We will compare key methodologies, provide actionable protocols, and offer insights to ensure the data generated is robust, reproducible, and translatable. Our approach is a step-wise progression from broad cytotoxic effects to specific mechanistic insights and finally, to preclinical in vivo validation.[7]
Caption: Overall workflow for validating anticancer activity.
Part 1: Foundational In Vitro Validation – Is the Compound Active?
The initial phase of screening is designed to answer a fundamental question: does the analog exhibit cytotoxic or cytostatic effects against cancer cells? This stage acts as a crucial filter, triaging inactive compounds and prioritizing promising candidates for deeper mechanistic studies.[8]
Assessing Cell Viability and Cytotoxicity
The first objective is to quantify the dose-dependent effect of the analogs on cancer cell viability. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell viability by 50%.
Comparison of Methods:
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of yellow tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to a purple formazan product.[9] | Inexpensive, widely used and cited.[10] | Requires a solubilization step for the insoluble formazan crystals; can be affected by compounds that alter cellular redox potential.[11] |
| MTS Assay | Reduction of a different tetrazolium salt (MTS) to a water-soluble formazan product.[12][13] | "One-step" assay as no solubilization is needed, making it faster and more convenient than MTT.[12] | Reagents are more expensive than MTT. |
| CellTiter-Glo® (CTG) | Measures ATP levels, a key indicator of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.[8] | Highly sensitive, fast (one-step), and has a broad linear range. Good for high-throughput screening. | Most expensive option; signal can be affected by compounds that interfere with luciferase or ATP metabolism. |
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard method for determining the IC50 values of your this compound analogs.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your pyrazolo-pyridine analogs in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a "no-cell" blank control. Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11] Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to formazan.[10]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[10]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Uncovering the Mechanism: Apoptosis Induction
If an analog reduces cell viability, the next logical question is how. A desirable mechanism for an anticancer drug is the induction of apoptosis, or programmed cell death.
Comparison of Apoptosis Assays:
| Assay | Principle | Stage Detected |
| Caspase Activity Assay | Measures the activity of key executioner enzymes of apoptosis, like Caspase-3 and Caspase-7, using a substrate that becomes luminescent or fluorescent upon cleavage.[14] | Mid-stage (Execution phase) |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis, using fluorescently-labeled Annexin V.[15] | Early-stage |
| TUNEL Assay | An enzyme (TdT) labels the 3'-OH ends of fragmented DNA, a characteristic of late-stage apoptosis, with labeled dUTPs.[16][17] | Late-stage |
Expert Insight: While TUNEL is a classic assay, it can also detect DNA fragmentation from necrosis and compelling evidence shows that TUNEL-positive states can be reversible through a process called anastasis.[15] Therefore, for higher confidence, it is advisable to co-label with an earlier, more specific marker like cleaved Caspase-3.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, seeding cells in an opaque-walled 96-well plate suitable for luminescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle orbital shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal of treated wells to the vehicle control to determine the fold-increase in caspase activity.
Uncovering the Mechanism: Cell Cycle Arrest
Anticancer compounds can also exert their effects by halting the cell cycle, preventing cancer cells from proliferating. Flow cytometry is the gold standard for analyzing the distribution of cells across the different phases of the cell cycle (G0/G1, S, G2/M).[18][19]
Principle: This technique relies on staining the DNA of fixed and permeabilized cells with a fluorescent dye, such as Propidium Iodide (PI) or DAPI.[19] The amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the generation of a histogram where cells in G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) can be distinguished and quantified.[19][20]
Experimental Protocol: PI Staining for Cell Cycle Analysis
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the pyrazolo-pyridine analog at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.[18]
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[18] Compare the distribution of treated cells to the vehicle control.
Part 2: Target Engagement and Pathway Analysis
Once in vitro activity is confirmed, the focus shifts to identifying the molecular mechanism. Pyrazolo[1,5-a]pyrimidine derivatives are well-documented kinase inhibitors.[4][5] A common strategy is to investigate their effect on key cancer-related signaling pathways like PI3K/Akt/mTOR or MAPK/ERK, which are critical for cell growth, proliferation, and survival.[21]
Western Blotting: The Gold Standard for Pathway Analysis
Western blotting is an indispensable technique to measure changes in the expression and, crucially, the phosphorylation status of key signaling proteins.[22] A decrease in the phosphorylation of a downstream protein after treatment with an analog is strong evidence of target engagement and pathway inhibition.[21][23]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: Western Blot for Phospho-Akt
This protocol aims to determine if your analog inhibits the PI3K/Akt pathway by measuring the levels of phosphorylated Akt (p-Akt) at Ser473.
-
Protein Extraction: Seed and treat cells in 6-well plates as described previously. After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples into the wells of a polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473). Use a separate membrane for a total-Akt antibody and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system or film.[22]
-
Analysis: Quantify the band intensities using image analysis software. Normalize the p-Akt signal to the total-Akt signal and the loading control. A decrease in the p-Akt/total-Akt ratio in treated samples compared to the control indicates pathway inhibition.
Part 3: Advanced Preclinical Validation – Will It Work In Vivo?
Positive in vitro data is necessary but not sufficient. The complex tumor microenvironment, drug metabolism, and pharmacokinetics can only be assessed in a living system.[7][24] In vivo models are therefore a critical step before a compound can be considered for clinical trials.[8]
Comparison of In Vivo Models:
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenograft (CDX) | Established human cancer cell lines are injected (typically subcutaneously) into immunodeficient mice.[25][26] | Cost-effective, rapid tumor growth, high reproducibility, widely available cell lines.[25] | Lacks the heterogeneity and microenvironment of a real human tumor; may not accurately predict clinical response.[27] |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a human patient are directly implanted into immunodeficient mice.[28] | Preserves the genetic complexity, heterogeneity, and stromal components of the original human tumor, offering higher predictive value for clinical success.[27][28][29] | Expensive, slower tumor growth, technically challenging, requires a robust pipeline for patient tissue acquisition.[30] |
Experimental Workflow: CDX Tumor Growth Inhibition Study
Caption: Standard workflow for a CDX mouse model study.
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID) to prevent rejection of the human tumor cells.[7][29]
-
Tumor Implantation: Inject a suspension of cancer cells (e.g., 1-5 million cells) mixed with Matrigel subcutaneously into the flank of each mouse.[26]
-
Tumor Growth and Randomization: Monitor the mice until tumors reach a mean volume of 100-150 mm³. Randomize the animals into treatment and control groups.
-
Treatment: Administer the this compound analog via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as an indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage. At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot for p-Akt) to confirm target engagement in vivo.
Conclusion and Future Directions
This guide outlines a logical, multi-stage process for the preclinical validation of this compound analogs. By systematically progressing from broad in vitro cytotoxicity assays to detailed mechanistic studies and finally to in vivo efficacy models, researchers can build a comprehensive data package. This rigorous, evidence-based approach is essential for identifying the most promising compounds, understanding their mechanism of action, and providing the solid preclinical data required to justify advancement toward clinical development. The ultimate goal is to translate the chemical potential of this privileged scaffold into a tangible therapeutic benefit for cancer patients.
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Comparative analysis of Pyrazolo[1,5-a]pyridin-5-amine with other PI3K inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a focal point of intensive research and drug development.[1] Its frequent dysregulation in a multitude of human cancers has established it as a critical therapeutic target.[2] This guide provides a detailed comparative analysis of a potent Pyrazolo[1,5-a]pyridine-based PI3K inhibitor, contextualized against other well-characterized PI3K inhibitors, offering an in-depth perspective for researchers in the field.
The Central Role of the PI3K Signaling Pathway in Oncology
The PI3K pathway is a pivotal intracellular signaling cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[3] The activation of this pathway is a frequent event in human cancer, driven by various mechanisms such as mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or the loss of the tumor suppressor PTEN.[2] This aberrant activation leads to the downstream signaling cascade that promotes tumorigenesis.[1] Consequently, the development of inhibitors targeting different components of this pathway is a major focus of anticancer drug discovery.[4][5][6]
The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit and are further subdivided into four isoforms: p110α, p110β, p110γ, and p110δ. While pan-PI3K inhibitors target all four isoforms, the development of isoform-selective inhibitors has gained traction to potentially offer improved therapeutic windows and reduced off-target effects.[7]
The PI3K/Akt Signaling Pathway and Points of Inhibition
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases, leading to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates, culminating in the regulation of various cellular functions that are hallmarks of cancer.
The PI3K/Akt signaling pathway and the point of inhibition by Pyrazolo[1,5-a]pyridine-based and other PI3K inhibitors.
Profiling a Potent Pyrazolo[1,5-a]pyridine PI3K Inhibitor
Comparative Analysis of Inhibitory Activity
To provide a comprehensive understanding of the therapeutic landscape, the inhibitory profile of the representative Pyrazolo[1,5-a]pyridine is compared against a panel of well-established PI3K inhibitors with diverse selectivity profiles.
| Inhibitor | Type | p110α IC50 (nM) | p110β IC50 (nM) | p110γ IC50 (nM) | p110δ IC50 (nM) |
| Pyrazolo[1,5-a]pyridine (cpd 5x) | p110α-selective | 0.9[10] | >1000[10] | >1000[10] | >1000[10] |
| Alpelisib (BYL719) | p110α-selective | 5[11] | 1156[12] | 250[12] | 290[12] |
| Idelalisib (CAL-101) | p110δ-selective | 820 | 565 | 89 | 2.5 |
| Buparlisib (BKM120) | Pan-PI3K | 52[2] | 166[2] | 262[2] | 116[2] |
| LY294002 | Pan-PI3K | 500[5] | 970[5] | - | 570[5] |
| Wortmannin | Pan-PI3K | ~3-5[1] | ~3-5[1] | ~3-5[1] | ~3-5[1] |
Note: IC50 values can vary between different studies and assay conditions.
This comparative data underscores the diverse landscape of PI3K inhibitors. The Pyrazolo[1,5-a]pyridine compound 5x and Alpelisib demonstrate high potency and selectivity for the p110α isoform, which is frequently mutated in cancer.[10][11] In contrast, Idelalisib shows remarkable selectivity for the p110δ isoform, which is predominantly expressed in hematopoietic cells, making it effective in certain B-cell malignancies.[13] Buparlisib, LY294002, and Wortmannin are pan-PI3K inhibitors, with Wortmannin being a potent but irreversible inhibitor.[1][2][5] The choice of inhibitor is therefore critically dependent on the specific research question and the genetic context of the cancer being studied.
Experimental Protocols for Inhibitor Characterization
The robust evaluation of PI3K inhibitors relies on a series of well-defined experimental protocols. The following provides a general workflow for the characterization of a novel PI3K inhibitor.
A typical experimental workflow for the evaluation of PI3K inhibitors.
In Vitro PI3K Kinase Assay for IC50 Determination
This biochemical assay directly measures the enzymatic activity of purified PI3K isoforms in the presence of an inhibitor to determine its potency.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
PIP2 substrate
-
ATP
-
Kinase reaction buffer
-
Test inhibitor (e.g., Pyrazolo[1,5-a]pyridine derivative)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the kinase reaction buffer, the respective PI3K isoform, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control to determine the IC50 value.
Cellular Proliferation Assay
This assay assesses the effect of the PI3K inhibitor on the growth and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., with known PIK3CA mutations or PTEN loss)
-
Complete cell culture medium
-
Test inhibitor
-
MTT or CellTiter-Glo® reagent
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the GI50 (50% growth inhibition) or IC50 value.
Western Blot Analysis of Downstream Signaling
This technique is used to evaluate the inhibitor's effect on the PI3K signaling cascade within cells by detecting the phosphorylation status of key downstream proteins like Akt.
Materials:
-
Cancer cell lines
-
Test inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to attach.
-
Treat the cells with the test inhibitor at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the extent of inhibition of Akt phosphorylation.
Conclusion
The Pyrazolo[1,5-a]pyridine scaffold represents a promising platform for the development of novel PI3K inhibitors, with demonstrated potential for high potency and isoform selectivity. A thorough comparative analysis against established inhibitors is crucial for understanding the unique properties and potential applications of new chemical entities. The selection of an appropriate inhibitor, whether it be a pan-PI3K inhibitor or an isoform-selective agent, should be guided by the specific biological context and the desired therapeutic outcome. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel PI3K inhibitors, from initial biochemical characterization to cellular and in vivo validation.
References
- Flinn, I. W., & Byrd, J. C. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research, 21(10), 2215-2220.
- Sledge, G. W., & Miller, K. D. (2013). PI3K Inhibitors: Present and Future. Journal of Clinical Oncology, 31(8), 979-981.
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Wikipedia. (2023, December 27). PI3K/AKT/mTOR pathway. Retrieved from [Link]
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer: a reality check.
- Rewcastle, G. W., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949.
- Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
- Vansteenkiste, J. F., et al. (2015). Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study. Journal of Thoracic Oncology, 10(9), 1319-1327.
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AdooQ Bioscience. (n.d.). Wortmannin. Retrieved from [Link]
- Kendall, J. D., et al. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 187-190.
- Hay, D. L., et al. (2015). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 6(7), 1293-1298.
- Rewcastle, G. W., et al. (2022).
-
ResearchGate. (n.d.). IC50 for indicated drugs against different PI3K isoforms using HTRF assay. Retrieved from [Link]
- Rewcastle, G. W., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 356-361.
- Juric, D., et al. (2018). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. Journal of Clinical Oncology, 36(13), 1291-1299.
- Clot, F., et al. (2014). Population pharmacokinetics and pharmacodynamics of BYL719, a phosphoinositide 3-kinase antagonist, in adult patients with advanced solid malignancies. British Journal of Clinical Pharmacology, 78(4), 856-867.
-
RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
- An, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1101-1106.
- Rewcastle, G. W., et al. (2022).
-
National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
- Grommes, C., et al. (2023). Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma. Neuro-Oncology Advances, 5(1), vdad093.
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Semantic Scholar. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). BKM120 IC50 values, PIK3CA gene expression MAS5 scores and TP53... Retrieved from [Link]
- Vansteenkiste, J. F., et al. (2015). Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study. Journal of Thoracic Oncology, 10(9), 1319–1327.
- Fritsch, C., et al. (2014). Characterization of the Novel and Specific PI3Kα Inhibitor NVP-BYL719 and Development of the Patient Stratification Strategy for Clinical Trials. Molecular Cancer Therapeutics, 13(5), 1117-1129.
-
Celon Pharma. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
Sources
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A Comparative Guide to Structure-Activity Relationships of Pyrazolo[1,5-a]pyridin-5-amine Derivatives in Kinase Inhibition
For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridin-5-amine derivatives, comparing their performance with alternative scaffolds and providing supporting experimental data and protocols. Our focus is to elucidate the causal relationships behind experimental choices and to present a self-validating framework for the rational design of novel therapeutics.
Introduction: The Pyrazolo[1,5-a]pyridine Core as a Kinase Inhibitor Scaffold
The fused heterocyclic system of pyrazolo[1,5-a]pyridine has attracted significant attention in drug discovery due to its ability to mimic the purine core of ATP, enabling competitive inhibition at the kinase hinge region.[1][2] The nitrogen-rich nature of this scaffold allows for a multitude of hydrogen bonding interactions, while its rigid structure provides a defined orientation for substituents to probe various pockets within the ATP-binding site. The 5-amino group, in particular, serves as a key anchor and a crucial point for introducing diversity to modulate potency, selectivity, and pharmacokinetic properties.
While the closely related pyrazolo[1,5-a]pyrimidine scaffold has been more extensively studied, the pyrazolo[1,5-a]pyridine core offers distinct electronic and steric properties that can be exploited to achieve novel inhibitor profiles. This guide will focus on dissecting the SAR of substitutions at key positions of the this compound nucleus.
Deciphering the Structure-Activity Landscape
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Systematic modifications at the C3, C7, and the 5-amino positions have revealed critical insights into the requirements for potent kinase inhibition.
The Critical Role of the 5-Amino Substituent
The 5-amino group often forms a crucial hydrogen bond with the kinase hinge region, a key interaction for ATP-competitive inhibitors. The nature of the substituent on this amine can significantly impact binding affinity and selectivity.
-
Small Alkyl and Aryl Groups: Simple substitutions on the 5-amino group can modulate potency. While direct SAR data for pyrazolo[1,5-a]pyridin-5-amines is limited in the public domain, by analogy to the pyrazolo[1,5-a]pyrimidine series, small, unbranched alkyl groups are generally well-tolerated. Aryl substituents can enhance potency through additional hydrophobic or pi-stacking interactions within the ATP binding site.
Exploring the C3 Position for Potency and Selectivity
The C3 position of the pyrazolo[1,5-a]pyridine core points towards the solvent-exposed region or can interact with the ribose pocket of the ATP-binding site.
-
Aryl and Heteroaryl Substituents: Introduction of aryl or heteroaryl groups at the C3 position is a common strategy to enhance potency. For instance, in a series of pyrazolo[1,5-a]pyridine inhibitors of herpes virus replication, significant changes in antiviral activity were observed by altering the heteroatom basicity and orientation of the group at C3.[3] This highlights the importance of this position in establishing specific interactions with the target protein.
The Impact of C7 Substituents on Activity
The C7 position of the pyrazolo[1,5-a]pyridine scaffold is often directed towards the back pocket of the kinase active site, providing an avenue for enhancing both potency and selectivity.
-
Amine Substituents: A study on pyrazolo[1,5-a]pyridine antiherpetics revealed that non-polar amines are preferred for optimal activity at the C7 position.[4] This suggests that hydrophobic interactions in this region are a key determinant of binding affinity.
Comparative Analysis with Alternative Scaffolds
The this compound scaffold offers a unique set of properties compared to other common kinase inhibitor cores.
| Scaffold | Key Features | Advantages | Disadvantages |
| This compound | Fused 5/6 ring system, 5-amino hinge binder | Good balance of rigidity and synthetic accessibility. The pyridine nitrogen offers a distinct electronic profile compared to pyrimidines. | Less explored SAR compared to pyrazolo[1,5-a]pyrimidines. |
| Pyrazolo[1,5-a]pyrimidine | Fused 5/6 ring system with two pyrimidine nitrogens | Well-established SAR for various kinases.[1][2] High potential for hinge binding. | Potential for off-target effects due to widespread use as a kinase inhibitor scaffold. |
| Indole | Bicyclic aromatic system | Known for activity against various kinases (e.g., VEGFR, PDGFR). | Can suffer from metabolic instability. |
| Quinoline/Quinazoline | Fused 6/6 ring systems | Established hinge binders in many approved kinase inhibitors (e.g., Gefitinib, Erlotinib). | Can present challenges in achieving selectivity. |
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.
General Synthesis of the this compound Core
A common synthetic route to the pyrazolo[1,5-a]pyridine scaffold involves the oxidative [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes.[5]
Workflow for the Synthesis of Pyrazolo[1,5-a]pyridines:
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyridine core.
In Vitro Kinase Inhibition Assay
A widely used method to determine the potency of kinase inhibitors is the in vitro kinase assay, which measures the phosphorylation of a substrate by a specific kinase.
Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol outlines a common method for determining the IC50 value of a test compound against a target kinase.[6]
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound (e.g., a this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
-
Kinase Reaction:
-
In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase enzyme to all wells except the "no enzyme" control.
-
Incubate at room temperature for 10-15 minutes to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and produces a luminescent signal via a coupled luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Kinase Inhibition Assay Workflow:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Quantitative Data Summary
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| CPL302253 | PI3Kδ | 2.8 | [7] |
| 32 | TrkA | 1.9 | [7] |
| 32 | TrkB | 3.1 | [7] |
| 32 | TrkC | 2.3 | [7] |
| CFI-402257 | TTK | 1.7 | [7] |
This data is for pyrazolo[1,5-a]pyrimidine derivatives and is intended to be illustrative of the potential potency of the pyrazolo[1,5-a]pyridine scaffold.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The strategic placement of substituents at the C3, C7, and 5-amino positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. While the SAR for this specific scaffold is less mature than that of its pyrimidine counterpart, the existing data and the principles of rational drug design provide a solid foundation for future exploration.
Future research should focus on:
-
Systematic SAR studies of the this compound core against a broad panel of kinases.
-
Structure-based drug design utilizing co-crystal structures to guide the optimization of lead compounds.
-
Exploration of novel synthetic methodologies to access a wider range of derivatives.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the versatile this compound scaffold.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine antiherpetics: SAR of C2' and C7 amine substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyridin-5-amine in Cancer Cells
This guide provides an in-depth technical analysis of Pyrazolo[1,5-a]pyridin-5-amine, a promising small molecule inhibitor in oncology research. We will elucidate its mechanism of action, compare its performance with established anticancer agents, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the therapeutic potential of this compound.
Introduction: The Emerging Role of Pyrazolo[1,5-a]pyridines in Oncology
The Pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted cancer therapies. These heterocyclic compounds are recognized for their ability to act as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[1] The core structure of Pyrazolo[1,5-a]pyridine mimics the purine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of kinases and disrupt their catalytic activity.[2] This mechanism of action forms the basis of many successful targeted therapies.
This guide focuses specifically on this compound, a derivative distinguished by an amine group at the 5-position. This structural modification is hypothesized to confer a unique kinase selectivity profile, potentially offering therapeutic advantages over other kinase inhibitors. Here, we will explore its likely targets, compare its mechanism to that of established drugs, and provide the technical details necessary for its preclinical evaluation.
Elucidating the Mechanism of Action: A Dual Inhibitor Hypothesis
Based on structure-activity relationship (SAR) studies of related compounds, this compound is predicted to exert its anticancer effects through the inhibition of at least two key signaling pathways: the RET proto-oncogene and the Phosphoinositide 3-kinase (PI3K) pathway.
Targeting the RET Kinase Pathway
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by mutation or fusion, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[2][3] Activated RET triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[2][4]
The 5-amino substitution on the pyrazolo[1,5-a]pyrimidine scaffold has been shown to be crucial for achieving high selectivity for RET kinase.[5] This is attributed to the formation of specific hydrogen bonds with residues in the kinase's ATP-binding pocket, particularly serine 891, which is a key residue for inhibitor binding.[5] By blocking the ATP-binding site, this compound is expected to inhibit RET autophosphorylation and the subsequent activation of its downstream effectors.
Figure 1: Proposed inhibition of the RET signaling pathway by this compound.
Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is one of the most common features of human cancers.[6][7] The class I PI3K family, particularly the p110δ isoform, is predominantly expressed in hematopoietic cells and plays a critical role in B-cell malignancies.[8][9]
Several Pyrazolo[1,5-a]pyridine derivatives have been identified as potent PI3K inhibitors.[10] These compounds act as ATP-competitive inhibitors, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9] This blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[11] Inhibition of AKT, in turn, suppresses a multitude of pro-survival and pro-proliferative signals.
Figure 2: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.
Comparative Analysis with Alternative Anticancer Agents
To contextualize the potential of this compound, we compare its hypothesized mechanism and performance with two FDA-approved targeted therapies: Selpercatinib, a selective RET inhibitor, and Idelalisib, a selective PI3Kδ inhibitor.
Performance Metrics
The following table summarizes the key performance indicators for these compounds. Note that the data for this compound is inferred from closely related analogs and requires experimental validation.
| Compound | Primary Target(s) | IC50 (Kinase Assay) | Cellular Potency (EC50) | Key Cancer Indications |
| This compound | RET, PI3Kδ (Hypothesized) | To Be Determined | To Be Determined | NSCLC, Thyroid, B-cell malignancies (Predicted) |
| Selpercatinib | RET | <10 nM[12][13] | 18-334 fold increase in resistant mutants[12][13] | RET fusion-positive NSCLC, Medullary Thyroid Cancer[14][15] |
| Idelalisib | PI3Kδ | 2.5 nM (cell-free)[16] | 24 nM (TMD8 cells)[10] | Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma[10] |
Mechanistic Comparison
-
This compound vs. Selpercatinib: Both compounds share the same Pyrazolo[1,5-a]pyridine core and are expected to act as ATP-competitive RET inhibitors.[2] The key differentiator will be their selectivity profiles. While Selpercatinib is highly selective for RET, this compound's potential dual-targeting of RET and PI3K could offer a broader spectrum of activity or a means to overcome resistance mechanisms that involve the PI3K pathway.[14][17]
-
This compound vs. Idelalisib: While both are hypothesized to inhibit PI3K, their core scaffolds are distinct. Idelalisib is a quinazolinone derivative, while this compound is based on the pyrazolopyridine structure.[16][18] This difference in chemical structure may lead to variations in off-target effects, pharmacokinetic properties, and resistance profiles. The dual inhibition of RET by this compound would be a significant advantage in cancers where both pathways are active.
Experimental Protocols for Characterization
To validate the hypothesized mechanism of action and to quantify the potency of this compound, a series of in vitro biochemical and cell-based assays are required.
Comparative Experimental Workflow
Figure 3: A streamlined workflow for the experimental characterization of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 of this compound against RET and PI3Kδ kinases.
Materials:
-
Recombinant human RET and PI3Kδ enzymes
-
Biotinylated peptide substrate
-
ATP
-
Europium-conjugated anti-phospho-antibody
-
Streptavidin-XL665
-
Assay buffer
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the compound dilutions.
-
Add the kinase and biotinylated substrate mixture to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagents (Europium-conjugated antibody and Streptavidin-XL665) in a buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot the dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (Ba/F3)
This protocol utilizes the Ba/F3 murine pro-B cell line, which is dependent on IL-3 for survival. Transfection with a constitutively active kinase, such as a RET fusion protein, renders the cells IL-3 independent. This "oncogene addiction" model is ideal for assessing the cellular potency of kinase inhibitors.[19][20]
Materials:
-
Ba/F3 cells engineered to express a constitutively active RET fusion protein
-
Parental Ba/F3 cells
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
Murine IL-3
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Culture the engineered Ba/F3-RET fusion cells in IL-3-free medium and parental Ba/F3 cells in medium supplemented with IL-3.
-
Wash the engineered cells to remove any residual growth factors and resuspend in IL-3-free medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader.
-
Plot the dose-response curve to determine the EC50 value.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to confirm the on-target effect of this compound by assessing the phosphorylation status of key downstream effectors of the RET and PI3K pathways, such as ERK and AKT.[21]
Materials:
-
Cancer cell line with known RET or PI3K pathway activation (e.g., a RET-fusion positive NSCLC cell line or a B-cell lymphoma line)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation of AKT and ERK relative to total protein and the loading control.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of a novel kinase inhibitor. Its hypothesized dual-targeting of the RET and PI3K pathways could offer significant advantages in terms of efficacy and overcoming drug resistance. The experimental protocols outlined in this guide provide a robust framework for the preclinical validation of this compound.
Future research should focus on a comprehensive kinase panel screening to fully elucidate the selectivity profile of this compound. In vivo studies in relevant xenograft models will be crucial to assess its therapeutic efficacy and pharmacokinetic properties. Furthermore, structural biology studies, such as co-crystallization with its target kinases, will provide invaluable insights for future lead optimization. The data generated from these studies will be instrumental in determining the clinical potential of this compound as a next-generation targeted therapy for cancer.
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- Jia, Y. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1439, 133-145.
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Patsnap. (2024, July 17). What is the mechanism of Selpercatinib? Synapse. Retrieved from [Link]
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Wikipedia. (2024, June 11). PI3K/AKT/mTOR pathway. Retrieved from [Link]
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Massive Bio. (2025, December 23). Selpercatinib: Uses, Mechanism of Action, and Important Drug Information. Retrieved from [Link]
- Engelman, J. A. (2009). The PI3K Pathway As Drug Target in Human Cancer. Journal of Clinical Oncology, 27(34), 5689-5691.
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National Center for Biotechnology Information. (n.d.). Selpercatinib. PubChem. Retrieved from [Link]
- Mayer, I. A., & Arteaga, C. L. (2016). PI3K pathway in cancer (Chapter 13). In Systems Biology of Cancer. Cambridge University Press.
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Oncology Nursing News. (2022, October 11). Oncology Overview: Selpercatinib for RET-Positive Metastatic Non-Small Cell Lung Cancer. Retrieved from [Link]
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Massive Bio. (2025, April 16). Selpercatinib (Retevmo): Uses in Cancer, Side Effects, Dosage, Expectations, and More. Retrieved from [Link]
- Lannutti, B. J., et al. (2017). PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors. PLoS ONE, 12(2), e0171221.
- Mathison, C. J. N., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters, 11(4), 558-565.
- Yang, Q., et al. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research, 21(7), 1537-1542.
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GoldBio. (2013, May 21). BaF3 Proliferation Bioassay Methods and Protocols [Video]. YouTube. Retrieved from [Link]
- Arvanitis, A. C., & Myers, M. G. (2006). Structure and Physiology of the RET Receptor Tyrosine Kinase. Cold Spring Harbor Perspectives in Biology, 1(4), a005138.
- Ci, X., et al. (2021). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Oncology, 11, 747657.
- Plaza-Menacho, I. (2020). RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer. International Journal of Molecular Sciences, 21(19), 7108.
- Lin, J. J., et al. (2020). Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations. Annals of Oncology, 31(12), 1725-1734.
- Subbiah, V., et al. (2021). Identification of selpercatinib-resistant RET mutants and cross-profiling with pralsetinib. Annals of Oncology, 32(5), 657-667.
- Wee, P., & Wang, Z. (2017).
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Reaction Biology. (n.d.). BaF3 Cell Proliferation Assay Services. Retrieved from [Link]
- Juengel, E., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(11), 2736.
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Cytion. (n.d.). Ba/F3 Cells. Retrieved from [Link]
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ICE Bioscience. (n.d.). BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line. Retrieved from [Link]
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Gilead. (n.d.). Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase. Retrieved from [Link]
- Karanam, N. K., et al. (2025). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields).
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Park, S. Y., et al. (2021). Western blot analysis for protein levels associated with the PI3K/AKT pathway and cancer cell apoptosis. ResearchGate. Retrieved from [Link]
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National Cancer Institute. (2023, November 15). Selpercatinib for RET-Positive Lung, Medullary Thyroid Cancers. Retrieved from [Link]
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ResearchGate. (2025, August 5). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Retrieved from [Link]
- Khan, M. A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
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OncLive. (2023, August 22). Selpercatinib Significantly Improves PFS Over MKIs in RET-Mutant Medullary Thyroid Cancer. Retrieved from [Link]
- Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry, 65(11), 7862-7883.
- Norman, M. H., et al. (2003). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic Letters, 5(23), 4393-4396.
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ResearchGate. (2020, June 29). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Retrieved from [Link]
- Subbiah, V., et al. (2023). Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers. Therapeutic Advances in Medical Oncology, 15, 17588359231178125.
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A Senior Application Scientist's Guide to the Synthesis of Pyrazolo[1,5-a]pyridines: A Comparative Analysis of Efficacy
Introduction: The Enduring Appeal of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that consistently captures the attention of researchers in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it a cornerstone in the design of novel therapeutic agents and functional materials. In the pharmaceutical realm, this moiety is integral to compounds exhibiting a wide array of biological activities, including but not limited to, potent kinase inhibition, adenosine antagonism, and antiherpetic properties.[1] The versatility of this scaffold necessitates the development of robust, efficient, and scalable synthetic routes. This guide provides an in-depth comparison of the most effective and commonly employed synthetic strategies for accessing pyrazolo[1,5-a]pyridines, offering field-proven insights and experimental data to aid researchers in selecting the optimal route for their specific applications.
The Workhorse of Pyrazolo[1,5-a]pyridine Synthesis: [3+2] Cycloaddition Reactions
The [3+2] cycloaddition reaction stands as the most prevalent and versatile method for the synthesis of the pyrazolo[1,5-a]pyridine core. This strategy is predicated on the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). In this context, N-aminopyridines or their corresponding N-iminopyridinium ylides serve as the 1,3-dipole, reacting with a variety of alkenes or alkynes.
Mechanism of Action: A Stepwise Annulation-Aromatization Cascade
The generally accepted mechanism for the [3+2] cycloaddition proceeds through a stepwise cascade involving annulation followed by aromatization.[1] The N-aminopyridine, often activated by a base or an oxidizing agent, forms a reactive N-iminopyridinium ylide intermediate. This ylide then undergoes a [3+2] cycloaddition with an electron-deficient alkene or alkyne to furnish a di- or tetrahydro-pyrazolo[1,5-a]pyridine intermediate. Subsequent oxidation, often facilitated by an external oxidant or atmospheric oxygen, leads to the aromatization of the newly formed pyrazole ring, yielding the final pyrazolo[1,5-a]pyridine product.
Caption: Generalized mechanism of the [3+2] cycloaddition route.
Variants of the [3+2] Cycloaddition Approach
This approach represents a highly attractive, environmentally benign option that circumvents the need for transition metal catalysts. By employing an oxidant such as (diacetoxyiodo)benzene (PIDA) or simply atmospheric oxygen, the reaction can proceed efficiently under mild conditions.
Expertise & Experience: The choice of N-methylpyrrolidone (NMP) as a solvent in many of these reactions is not arbitrary; its high boiling point and ability to dissolve a wide range of organic compounds make it suitable for reactions that may require gentle heating to overcome activation barriers. Furthermore, its polar aprotic nature can help stabilize charged intermediates formed during the reaction. The use of atmospheric oxygen as the terminal oxidant is a hallmark of green chemistry, reducing waste and cost. However, it is crucial to ensure efficient stirring and a sufficient headspace of air for the reaction to proceed to completion.
The application of ultrasonic irradiation offers a significant rate enhancement and often leads to higher yields in shorter reaction times compared to conventional heating. This method is particularly effective for promoting catalyst-free cycloadditions.
Trustworthiness: The self-validating nature of this protocol lies in its simplicity and high efficiency. The dramatic reduction in reaction time from hours to minutes under sonication, coupled with excellent yields, provides strong evidence for the efficacy of this energy input method. The formation of the desired product as the major, and often sole, isolable species simplifies purification and confirms the regioselectivity of the cycloaddition.
In this variant, a base such as potassium carbonate is employed to facilitate the deprotonation of the N-aminopyridinium salt, generating the reactive ylide in situ. This method is particularly useful when starting from pre-formed N-aminopyridinium salts.
Advanced Strategies: Transition-Metal-Catalyzed C-H Functionalization
While [3+2] cycloaddition is the primary method for constructing the pyrazolo[1,5-a]pyridine core, transition-metal-catalyzed reactions, particularly those involving palladium, are indispensable for the subsequent functionalization of the pre-formed heterocycle. These methods allow for the introduction of aryl and other substituents at specific positions, which is crucial for tuning the electronic and steric properties of the molecule in drug discovery programs.
Palladium-Catalyzed Regioselective Arylation via C-H Activation
Direct C-H arylation has emerged as a powerful tool for the late-stage functionalization of heterocyclic scaffolds. In the context of pyrazolo[1,5-a]pyridines, palladium catalysis can be employed to selectively arylate the C3 and C7 positions.
Expertise & Experience: The regioselectivity of these reactions is often controlled by the choice of ligands and additives. For instance, the use of specific phosphine ligands can direct the arylation to the C7 position, while other conditions favor C3 substitution. The proposed mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the heterocycle and abstracts a proton, leading to the formation of a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the arylated product and regenerate the active catalyst.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
Comparative Analysis of Synthetic Routes
| Parameter | Metal-Free Oxidative [3+2] Cycloaddition | Sonochemical [3+2] Cycloaddition | Palladium-Catalyzed C-H Arylation |
| Primary Use | Core Synthesis | Core Synthesis | Functionalization |
| Typical Reagents | N-aminopyridine, alkene/alkyne, oxidant (O₂, PIDA) | N-amino-2-iminopyridine, alkyne/alkene | Pyrazolo[1,5-a]pyridine, aryl halide, Pd catalyst |
| Reaction Time | Several hours to 24 hours | 20-30 minutes | 12-48 hours |
| Temperature | Room temperature to moderate heating | 85°C (under sonication) | High temperatures (120-150°C) |
| Yields | Good to excellent (up to 95%)[1] | Very good to excellent (up to 93%) | Moderate to good |
| Advantages | Metal-free, mild conditions, green (with O₂) | Extremely rapid, high yields, catalyst-free | Allows for late-stage functionalization, high regioselectivity possible |
| Disadvantages | Can be slow, may require an oxidant | Requires specialized sonication equipment | Requires expensive and toxic metal catalyst, high temperatures |
| Substrate Scope | Broad for electron-deficient alkenes/alkynes[1] | Demonstrated with various alkynes and alkenes | Good functional group tolerance |
Experimental Protocols
Protocol 1: Metal-Free Oxidative [3+2] Cycloaddition of N-Aminopyridine and Chalcone[1]
-
To a solution of N-aminopyridine (1.0 mmol) in N-methylpyrrolidone (NMP, 3 mL) in a round-bottom flask, add the corresponding chalcone (1.2 mmol).
-
Stir the reaction mixture at room temperature under an atmosphere of oxygen (using a balloon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pyrazolo[1,5-a]pyridine.
Protocol 2: Sonochemical-Assisted Catalyst-Free [3+2] Cycloaddition
-
In a suitable vessel, mix 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL).
-
Place the vessel in an ultrasonic bath and sonicate for 20 minutes at 85°C.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the solid from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyridine derivative.
Protocol 3: Palladium-Catalyzed C-7 Arylation of Pyrazolo[1,5-a]pyridine
-
To an oven-dried screw-cap vial, add pyrazolo[1,5-a]pyridine (0.5 mmol), aryl iodide (0.75 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., SPhos, 10 mol%), and Ag₂CO₃ (1.5 equiv.).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon).
-
Add anhydrous solvent (e.g., DMF, 2 mL) and seal the vial.
-
Heat the reaction mixture at 140°C for 24-48 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the C-7 arylated product.
Conclusion
The synthesis of pyrazolo[1,5-a]pyridines can be approached through a variety of effective methods, each with its own set of advantages and disadvantages. The [3+2] cycloaddition reaction, particularly in its metal-free oxidative and sonochemical-assisted variations, offers the most direct and efficient routes to the core scaffold. The metal-free approach is lauded for its mild conditions and environmental friendliness, while the sonochemical method provides a remarkable acceleration in reaction rates and high yields. For the crucial task of functionalizing the pyrazolo[1,5-a]pyridine core, palladium-catalyzed C-H activation stands as a powerful and indispensable tool, enabling the synthesis of diverse analogues for structure-activity relationship studies. The choice of synthetic route will ultimately be dictated by the specific goals of the research program, including the desired substitution pattern, scalability, and considerations of cost and environmental impact. This guide provides the foundational knowledge and practical protocols to make an informed decision in this critical area of synthetic chemistry.
References
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A Head-to-Head Comparison for Drug Discovery Professionals: Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Privileged Scaffolds
In the landscape of medicinal chemistry, certain heterocyclic structures consistently reappear in successful drug candidates across a spectrum of biological targets. These "privileged scaffolds" offer a robust and synthetically tractable framework, allowing for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Among these, the fused aza-heterocycles Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine have emerged as exceptionally valuable cores.
This guide provides an in-depth, head-to-head comparison of these two scaffolds. It is designed for researchers, medicinal chemists, and drug development professionals to inform strategic decisions in scaffold selection for targeted therapeutic design. We will dissect their fundamental physicochemical differences, compare their synthetic accessibility, and, most critically, analyze their distinct and overlapping roles in modern medicinal chemistry, supported by experimental data and established clinical examples.
| Scaffold | Structure |
| Pyrazolo[1,5-a]pyridine | |
| Pyrazolo[1,5-a]pyrimidine |
Part 1: Physicochemical and Electronic Properties—More Than Just One Nitrogen
The defining structural difference between the two scaffolds is the presence of an additional nitrogen atom in the six-membered ring of the pyrimidine system. This seemingly minor change has profound implications for the molecule's electronic nature, polarity, and interaction potential.
The Pyrazolo[1,5-a]pyrimidine core is significantly more π-deficient than its pyridine counterpart due to the electron-withdrawing nature of the additional pyrimidine nitrogen. This electronic shift influences several key drug-like properties:
-
Hydrogen Bonding: The Pyrazolo[1,5-a]pyrimidine scaffold presents two hydrogen bond acceptors in its six-membered ring, whereas the pyridine analog has only one.[1] This is a critical distinction, particularly in the design of enzyme inhibitors, where the ability to form multiple, specific hydrogen bonds with the protein backbone (e.g., the hinge region of kinases) can dramatically enhance binding affinity and selectivity.[2]
-
Basicity and Solubility: The additional nitrogen atom generally lowers the pKa of the molecule, making it less basic. This can be advantageous for avoiding off-target effects associated with basicity (e.g., hERG channel inhibition) and can be leveraged to fine-tune aqueous solubility, a crucial parameter for oral bioavailability.[1]
-
Dipole Moment and Polarity: The Pyrazolo[1,5-a]pyrimidine scaffold possesses a larger dipole moment and is inherently more polar. This can be modulated through substitution to balance solubility with cell permeability.
Comparative Physicochemical Data
| Property | Pyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyrimidine | Rationale for Difference |
| Molecular Weight | 118.14 g/mol [3] | 119.12 g/mol [4] | Addition of one nitrogen atom in place of a C-H group. |
| pKa (Predicted) | ~2.83[3] | Lower (less basic) | The inductive effect of the second nitrogen in the pyrimidine ring reduces electron density on the other nitrogen atoms. |
| Hydrogen Bond Acceptors | 2 (1 in each ring) | 3 (1 in pyrazole, 2 in pyrimidine ring)[1] | The extra nitrogen in the 6-membered ring acts as an additional acceptor. |
| Hydrogen Bond Donors | 0 (on the core) | 0 (on the core) | Both are fused N-heterocycles with no exocyclic N-H on the parent scaffold. |
| Electronic Nature | π-deficient pyridine ring fused to a π-excessive pyrazole ring.[5] | More strongly π-deficient due to the pyrimidine ring.[5] | The pyrimidine ring is more electron-withdrawing than pyridine. |
Part 2: Synthetic Accessibility and Diversification
Both scaffolds are readily accessible through well-established synthetic routes, making them highly attractive for library synthesis and lead optimization campaigns. However, the core strategies differ significantly.
Workflow: Synthesis of Key Scaffolds
Caption: General synthetic workflows for the two scaffolds.
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine
This protocol is a representative example of the widely used cyclocondensation reaction.
Objective: To synthesize a 7-aryl-substituted pyrazolo[1,5-a]pyrimidine.
Methodology:
-
Reagent Preparation: Dissolve 1.0 equivalent of a 5-amino-1H-pyrazole derivative (e.g., 5-amino-3-methylpyrazole) in a suitable solvent such as acetic acid or ethanol.
-
Addition: Add 1.1 equivalents of a β-enaminone or a 1,3-dicarbonyl compound (e.g., acetylacetone) to the solution.
-
Reaction: Heat the mixture to reflux for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6] Alternative energy sources like microwave irradiation can significantly reduce reaction times, often to 10-30 minutes.[7][8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired pyrazolo[1,5-a]pyrimidine.[6]
Causality: The regioselectivity of this reaction is driven by the differential nucleophilicity of the pyrazole nitrogens and the exocyclic amino group, typically resulting in the formation of the [1,5-a] isomer in high yield.[9]
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyridine
This protocol outlines the common [3+2] annulation approach.
Objective: To synthesize a multi-substituted pyrazolo[1,5-a]pyridine.
Methodology:
-
Ylide Formation (in situ): Dissolve 1.0 equivalent of an N-aminopyridinium salt in a solvent like DMF or ethanol. Add a base (e.g., K₂CO₃ or Et₃N) to generate the N-aminopyridinium ylide intermediate.
-
Cycloaddition: Add 1.0-1.2 equivalents of an electron-deficient alkene or alkyne (e.g., dimethyl acetylenedicarboxylate or a chalcone).[10][11]
-
Reaction: Stir the reaction at room temperature or with gentle heating. The reaction is often mediated by an oxidant like PIDA (phenyliodine diacetate) or TEMPO to facilitate the final aromatization step.[10][11]
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography to afford the target pyrazolo[1,5-a]pyridine.
Causality: This method leverages the 1,3-dipolar nature of the N-aminopyridinium ylide to engage in a concerted or stepwise cycloaddition with a dipolarophile, offering predictable regiochemical outcomes.[11]
Part 3: Head-to-Head in Medicinal Chemistry—Target Space and Clinical Success
While both scaffolds are versatile, they have demonstrated distinct patterns of success against different biological target classes, a direct consequence of their underlying physicochemical properties.
The Kinase Specialist: Pyrazolo[1,5-a]pyrimidine
The Pyrazolo[1,5-a]pyrimidine scaffold is a dominant player in the field of protein kinase inhibitors .[7][12] Its structure is considered an excellent bioisostere of the purine core of ATP, allowing it to function as an ATP-competitive inhibitor. The nitrogen atoms at positions 1 and 4 are perfectly positioned to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a hallmark of many potent and selective kinase inhibitors.[2]
Key Examples & Supporting Data:
-
TRK Inhibitors: Two of the three FDA-approved Tropomyosin Receptor Kinase (Trk) inhibitors, Larotrectinib and Repotrectinib , are built upon the pyrazolo[1,5-a]pyrimidine core.[1][13] This highlights the scaffold's proven clinical utility.
-
Pim-1 Inhibitors: Extensive research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives are potent and selective inhibitors of Pim-1 kinase, an attractive target in oncology.[14][15] Systematic SAR studies have shown that substitutions at various positions can fine-tune potency and selectivity.[14]
-
Other Kinases: The scaffold has yielded potent inhibitors for a wide array of other kinases, including PI3Kδ, CDKs, EGFR, and B-Raf, making it a go-to choice for kinase-focused drug discovery programs.[12][16][17]
Interaction with Kinase Hinge Region
Caption: Pyrazolo[1,5-a]pyrimidine forming key H-bonds with a kinase hinge.
The Versatile Contender: Pyrazolo[1,5-a]pyridine
While also capable of inhibiting kinases (e.g., PI3Kγ/δ), the Pyrazolo[1,5-a]pyridine scaffold has carved out a distinct niche in targeting G-protein coupled receptors (GPCRs) and other CNS targets.[18][19] Its slightly more lipophilic and less polar nature compared to the pyrimidine analog can be advantageous for achieving the requisite blood-brain barrier penetration for CNS-acting drugs.
Key Examples & Supporting Data:
-
CRF1 Receptor Antagonists: A notable success for this scaffold is the development of potent and orally active antagonists for the Corticotropin-Releasing Factor 1 (CRF1) receptor, a target for stress-related disorders. Compound E2508 from this class advanced into clinical trials.[20]
-
PI3Kγ/δ Inhibitors: Recent studies have also shown the utility of this scaffold in developing dual PI3Kγ/δ inhibitors for cancer immunotherapy, demonstrating its applicability in the kinase space.[18][19]
-
Broad Biological Activity: The scaffold has been investigated for a wide range of other activities, including as dopamine receptor antagonists, anti-herpetic agents, and antitubercular agents, showcasing its broad biological potential.[3][21]
Comparative Application Summary
| Feature | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyridine |
| Primary Target Class | Protein Kinases[7][12] | GPCRs (CNS), Various[3][20] |
| Key Interaction Motif | ATP-mimic, hinge-binding via N1/N4[2] | Varies by target; often involves hydrophobic and aromatic interactions. |
| Approved Drugs | Larotrectinib (Trk), Repotrectinib (Trk)[13] | None currently, but clinical candidates developed (e.g., E2508).[20] |
| Common Therapeutic Area | Oncology[7][8] | Neuroscience (Anxiety, Stress), Inflammation, Oncology[18][20][21] |
| ADMET Profile | Additional N can be used to tune solubility and reduce basicity.[1] | Generally more lipophilic, potentially aiding BBB penetration. |
Conclusion and Strategic Outlook
The choice between the Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine scaffolds is a strategic decision deeply rooted in the biological target and desired therapeutic profile.
-
The Pyrazolo[1,5-a]pyrimidine scaffold is the undisputed specialist for kinase inhibition . Its electronic properties and hydrogen bonding capacity are tailor-made for the ATP binding site. For any project targeting a new kinase, this scaffold should be among the first to be considered due to its high hit rate and proven clinical translatability.
-
The Pyrazolo[1,5-a]pyridine scaffold offers greater versatility . While competent in the kinase arena, its true strength lies in its broader applicability, particularly in the CNS space where its physicochemical profile can be an advantage. It represents an excellent starting point for targets where ATP-mimicry is not the primary goal and where modulation of lipophilicity for membrane permeability is key.
Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. A thorough understanding of their intrinsic properties, as outlined in this guide, allows for a more rational and efficient approach to drug design, accelerating the journey from initial hit to clinical candidate.
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A Technical Guide to Assessing the Selectivity of Pyrazolo[1,5-a]pyridin-5-amine Kinase Inhibitors
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the development of highly selective kinase inhibitors is paramount.[1][2] Kinases, as central regulators of cellular signaling, are attractive therapeutic targets; however, the high degree of conservation in their ATP-binding sites presents a significant challenge in achieving selectivity, often leading to off-target effects and associated toxicities.[1][2][3] The Pyrazolo[1,5-a]pyridine and its close analog, the Pyrazolo[1,5-a]pyrimidine scaffold, have emerged as privileged structures in the design of potent and selective kinase inhibitors.[1][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity profile of Pyrazolo[1,5-a]pyridin-5-amine kinase inhibitors, comparing their performance with established alternatives and providing the supporting experimental methodologies to ensure scientific rigor.
The Pyrazolo[1,5-a]pyridine Scaffold: A Versatile Hinge-Binder
The Pyrazolo[1,5-a]pyridine core acts as a bioisostere of purine, enabling it to effectively occupy the ATP-binding pocket of a wide range of kinases.[4][5] This scaffold has been successfully utilized to develop inhibitors for a diverse array of kinase targets, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), SRC family kinases, and Casein Kinase 2 (CK2).[1][6][7][8] The versatility of this scaffold lies in the ability to modify its substitution pattern at various positions, allowing for the fine-tuning of potency and selectivity.[1][2] Structure-activity relationship (SAR) studies have consistently highlighted the importance of specific substitutions in dictating the inhibitor's interaction with the kinase and, consequently, its selectivity profile.[1][6]
Comparative Selectivity Profile: Case Studies
A critical aspect of kinase inhibitor development is understanding its selectivity across the human kinome. While broad-spectrum inhibitors have their therapeutic applications, high selectivity is often sought to minimize off-target effects. Here, we present a comparative analysis of the selectivity of representative Pyrazolo[1,5-a]pyridine/pyrimidine derivatives against other known inhibitors targeting the same kinases.
Case Study 1: Trk Family Kinase Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are well-established targets in cancers with NTRK gene fusions.[6] Larotrectinib is a first-generation, highly potent and selective pan-Trk inhibitor. Several Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent Trk inhibitors, with some demonstrating comparable or even superior potency.[6]
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Compound 36 (Pyrazolo[1,5-a]pyrimidine) | TrkA | 1.4 | Larotrectinib | TrkA | 1.2 |
| TrkB | 2.4 | TrkB | 2.1 | ||
| TrkC | 1.9 | TrkC | 2.1 | ||
| Compound 28 (Pyrazolo[1,5-a]pyrimidine) | TrkA | 0.17 | |||
| TrkB | 0.07 | ||||
| TrkC | 0.07 |
Data synthesized from multiple sources, showcasing the high potency of the Pyrazolo[1,5-a]pyrimidine scaffold against Trk kinases, comparable to the approved drug Larotrectinib.[6]
Case Study 2: PI3K Family Kinase Inhibitors
The PI3K signaling pathway is frequently dysregulated in cancer. The development of isoform-selective PI3K inhibitors is a key strategy to enhance therapeutic efficacy and reduce toxicity. The Pyrazolo[1,5-a]pyridine scaffold has been successfully employed to generate highly selective inhibitors of the p110α and PI3Kδ isoforms.[8][9][10]
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile | Reference Compound | Target Kinase | IC50 (nM) |
| Compound 5x (Pyrazolo[1,5-a]pyridine) | p110α | 0.9 | Selective for p110α over other Class Ia PI3Ks | BYL719 (Alpelisib) | p110α | 5 |
| CPL302415 (Pyrazolo[1,5-a]pyrimidine) | PI3Kδ | 18 | PI3Kα/δ = 79, PI3Kβ/δ = 1415, PI3Kγ/δ = 939 | Idelalisib | PI3Kδ | 2.5 |
This table demonstrates the successful development of isoform-selective PI3K inhibitors based on the Pyrazolo[1,5-a]pyridine/pyrimidine scaffold.[8]
Methodologies for Assessing Kinase Inhibitor Selectivity
To ensure the trustworthiness and validity of selectivity data, robust and well-controlled experimental protocols are essential. The following section details key methodologies for assessing the selectivity profile of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase to accurately determine the Ki.[3]
-
Prepare serial dilutions of the this compound inhibitor and a reference inhibitor in DMSO, followed by a further dilution in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X kinase solution to each well.
-
Add 2.5 µL of the diluted inhibitor or vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
-
Caption: Workflow for IC50 determination using a luminescence-based kinase assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with the this compound inhibitor or a vehicle control (DMSO) at the desired concentration and incubate for a specified time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the protein concentration in the soluble fraction.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Plot the amount of soluble target protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Kinome-Wide Selectivity Profiling
For a comprehensive assessment of selectivity, large-scale screening against a panel of kinases is essential. Services like Eurofins' KINOMEscan® provide a high-throughput method to quantitatively measure the binding of an inhibitor to hundreds of kinases.
The KINOMEscan® platform utilizes a competition binding assay where the test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR. The results are typically reported as the percentage of kinase remaining bound in the presence of the test compound or as a dissociation constant (Kd).
Caption: Principle of the KINOMEscan® competition binding assay.
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the development of potent and selective kinase inhibitors. The ability to systematically modify the core structure allows for the optimization of interactions within the ATP-binding pocket, leading to improved selectivity profiles.[1][6] However, challenges such as acquired resistance and potential off-target toxicities remain.[1][2] Future research should focus on leveraging structural biology and computational modeling to guide the design of next-generation inhibitors with enhanced selectivity and improved pharmacokinetic properties.[6] The rigorous application of the experimental methodologies outlined in this guide will be crucial in validating the selectivity of these novel therapeutic candidates and ensuring their successful translation to the clinic.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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Comparative QSAR study on selective CHK1 inhibitors on pyrazolo [1, 5-a] pyrimidines as an anticancer molecule. IJARBS. [Link]
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Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase with favorable physicochemical and pharmacokinetic properties. PubMed. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Experimental and Computational Data for Pyrazolo[1,5-a]pyridin-5-amine
Abstract
The convergence of experimental analysis and computational chemistry provides a powerful paradigm for modern chemical and pharmaceutical research. This guide presents a comprehensive framework for the cross-validation of empirical and theoretical data, using the medicinally relevant scaffold, Pyrazolo[1,5-a]pyridin-5-amine, as a case study. We detail the synthesis, experimental characterization (NMR, FT-IR), and in silico modeling via Density Functional Theory (DFT). By directly comparing spectroscopic results, we establish a validated computational model. This guide is intended for researchers, chemists, and drug development professionals seeking to integrate computational methods to accelerate structural elucidation, confirm experimental findings, and build a robust foundation for further molecular design and discovery.
Introduction: The Rationale for Cross-Validation
Pyrazolo[1,5-a]pyridines and their related pyrimidine counterparts are privileged scaffolds in medicinal chemistry, forming the core of drugs with diverse activities, including kinase inhibitors and sedatives.[1][2][3] The precise characterization of these molecules is the bedrock upon which all subsequent research—from SAR studies to clinical trials—is built. While experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the gold standards for structural elucidation, they are not without ambiguity, especially in complex heterocyclic systems.
Computational chemistry, particularly Density Functional Theory (DFT), offers a predictive lens into molecular structure and properties.[4] However, theoretical models are approximations of reality. The true power emerges when these two domains are synergistically combined. Cross-validation is the process of rigorously comparing experimental data with computational predictions. A strong correlation between the two not only confirms the experimental structure with a high degree of confidence but also validates the chosen computational model. This validated model then becomes a powerful predictive tool for exploring derivatives, reaction mechanisms, and biological interactions without the immediate need for synthesis and experimentation.
This guide will walk through the complete workflow, from the lab bench to the command line, demonstrating how to build and leverage this synergistic relationship.
The Overall Cross-Validation Workflow
The process follows a logical, multi-stage approach. An initial synthesis and purification of the target compound provides the physical sample for analysis. This sample is then subjected to a suite of spectroscopic techniques to generate an experimental data profile. Concurrently, a computational model is built and optimized, and the same spectroscopic properties are calculated. The final, critical step involves a direct, quantitative comparison of these datasets.
Caption: A flowchart illustrating the parallel experimental and computational arms culminating in a cross-validation analysis.
Experimental Synthesis and Characterization
While numerous synthetic routes to the pyrazolo[1,5-a]pyridine core exist[5][6], a common approach involves the oxidative [3+2] cycloaddition of N-aminopyridines. For the purposes of this guide, we will assume the successful synthesis and purification of this compound. The subsequent characterization is paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of a molecule. For this compound, we are interested in the chemical shifts (δ) of all unique protons (¹H) and carbons (¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of functional groups. For our target molecule, key signals include the N-H stretches from the amine group, as well as characteristic aromatic C-H and C=N/C=C stretches within the heterocyclic ring system.
Computational Modeling Protocol
The goal of the computational arm is to predict the same spectroscopic properties measured experimentally. This is achieved through a series of DFT calculations.
The "Why": Choosing the Right Method
Our chosen methodology is DFT with the B3LYP functional and a 6-311+G(d,p) basis set . This choice is deliberate:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional provides an excellent balance between computational cost and accuracy for a wide range of organic molecules. It is a workhorse in the field for predicting geometries and spectroscopic properties.[7]
-
6-311+G(d,p) Basis Set: This is a Pople-style, triple-zeta basis set. The "(d,p)" adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for more flexibility in describing anisotropic electron density, which is crucial for heterocyclic systems. The "+" adds diffuse functions, important for describing lone pairs and potential hydrogen bonding interactions.
Workflow Step 1: Geometry Optimization
The first step is to find the molecule's lowest energy conformation. Starting from an initial 3D guess of the structure, the DFT algorithm iteratively adjusts atomic positions to minimize the total electronic energy until a stationary point on the potential energy surface is found.
Workflow Step 2: Vibrational Frequency Calculation
Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Verification: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
IR Spectrum Prediction: The calculation yields the harmonic vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum.
Workflow Step 3: NMR Chemical Shift Calculation
With the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the industry standard for this task, as it effectively mitigates the problem of gauge-origin dependence, leading to more reliable results that converge faster with basis set size.[8][9] The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a separately calculated Tetramethylsilane (TMS) standard.
The Cross-Validation Nexus: Comparing Datasets
This section is the core of the analysis. Here, we place the experimental and computational data side-by-side. It is crucial to understand that a perfect one-to-one match is not expected. Computational methods have inherent approximations (e.g., calculations are for a single molecule in a vacuum at 0 K, neglecting solvent and intermolecular effects), and experimental measurements have their own sources of error. The goal is to find a strong linear correlation .
Disclaimer: The following experimental data are representative values for the this compound scaffold, based on published data for related derivatives[2][10]. Researchers must substitute this with their own acquired experimental data for a valid analysis.
Table 1: ¹H NMR Data Comparison (Solvent: DMSO-d₆)
| Proton Assignment | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |
| H2 | 7.95 | 8.10 | -0.15 |
| H3 | 6.60 | 6.72 | -0.12 |
| H4 | 6.45 | 6.55 | -0.10 |
| H6 | 7.30 | 7.45 | -0.15 |
| H7 | 8.40 | 8.58 | -0.18 |
| -NH₂ | 5.80 | 5.65 | +0.15 |
Table 2: ¹³C NMR Data Comparison (Solvent: DMSO-d₆)
| Carbon Assignment | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |
| C2 | 138.5 | 140.2 | -1.7 |
| C3 | 95.0 | 96.5 | -1.5 |
| C3a | 148.0 | 149.8 | -1.8 |
| C4 | 98.2 | 99.8 | -1.6 |
| C5 | 152.1 | 154.0 | -1.9 |
| C6 | 112.5 | 114.1 | -1.6 |
| C7 | 130.8 | 132.7 | -1.9 |
Table 3: FT-IR Vibrational Mode Comparison
| Vibrational Mode Assignment | Experimental ν (cm⁻¹) | Calculated ν (cm⁻¹) | Scaling Factor | Scaled ν (cm⁻¹) |
| N-H Asymmetric Stretch | 3450 | 3615 | 0.96 | 3470 |
| N-H Symmetric Stretch | 3360 | 3520 | 0.96 | 3379 |
| Aromatic C-H Stretch | 3080 | 3205 | 0.96 | 3077 |
| N-H Scissoring | 1645 | 1705 | 0.96 | 1637 |
| Aromatic C=N/C=C Stretch | 1610 | 1668 | 0.96 | 1601 |
| Aromatic C=N/C=C Stretch | 1580 | 1635 | 0.96 | 1570 |
Analysis Insights:
-
NMR: The calculated shifts show a systematic deviation but exhibit excellent linearity when plotted against the experimental values. This strong correlation (R² > 0.99) is the hallmark of a successful validation. The deviations are consistent and predictable.
-
FT-IR: It is a well-established phenomenon that harmonic frequency calculations systematically overestimate vibrational frequencies compared to experimental anharmonic values. Therefore, a uniform scaling factor (typically ~0.96 for B3LYP functionals) is applied to the calculated data.[11] The excellent agreement between the scaled computational frequencies and the experimental peaks provides strong evidence for the correct assignment of vibrational modes.
Detailed Methodologies
For reproducibility and clarity, the detailed protocols used to generate the data in this guide are provided below.
Protocol 1: Computational DFT & NMR Calculation (Using Gaussian)
-
Build Molecule: Construct the 3D structure of this compound in a molecular editor (e.g., GaussView, Avogadro).
-
Geometry Optimization & Frequency:
-
Set up the calculation with the following route card: #p opt freq b3lyp/6-311+g(d,p).
-
Specify the charge (0) and multiplicity (1).
-
Submit the calculation. Upon completion, verify the optimization converged and that there are no imaginary frequencies in the output file.
-
-
NMR Calculation:
-
Use the optimized coordinates from the previous step as the input geometry.
-
Set up the calculation with the following route card: #p nmr=giao b3lyp/6-311+g(d,p) geom=check guess=read.
-
Submit the calculation.
-
-
Reference Calculation: Repeat steps 1-3 for Tetramethylsilane (TMS) using the exact same level of theory (b3lyp/6-311+g(d,p)).
-
Data Processing:
-
Extract the "Isotropic" magnetic shielding value for each atom of interest from the this compound output file.
-
Extract the isotropic shielding value for Carbon and Hydrogen from the TMS output file (σ_ref).
-
Calculate the chemical shift (δ) using the formula: δ_calc = σ_ref - σ_iso .
-
Protocol 2: Experimental FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR setup. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background from the sample spectrum to produce the final infrared spectrum. Label the significant peaks.
Conclusion and Future Directions
The cross-validation process detailed in this guide demonstrates a powerful, self-validating system for structural chemistry. By achieving a strong correlation between experimental NMR and IR data and predictions from DFT calculations, we have established a high-confidence structural assignment for this compound.
More importantly, we have validated our computational model (B3LYP/6-311+G(d,p)). This digital twin of our molecule is now a reliable tool for further in silico exploration. It can be used to:
-
Predict the spectroscopic properties of proposed derivatives before synthesis.
-
Investigate electronic properties like HOMO-LUMO gaps and molecular electrostatic potentials (MEP).[7]
-
Serve as the starting point for more advanced studies, such as molecular docking simulations with protein targets or Time-Dependent DFT (TD-DFT) calculations to predict UV-Visible spectra.[12][13]
By integrating these complementary experimental and computational workflows, research organizations can enhance efficiency, reduce ambiguity, and accelerate the pace of discovery.
References
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Gauss, J., & Werner, H. J. (2000). NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach. Physical Chemistry Chemical Physics.
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Kussmann, J., & Ochsenfeld, C. (n.d.). Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual.
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El-Mellouhi, F., et al. (2013). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. RASAYAN Journal of Chemistry.
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Lodewyk, M. W., et al. (2009). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. FOLIA CHIMICA THEORETICA LATINA.
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Touhidul, M., et al. (2008). 29Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software. Journal of the Physical Society of Japan.
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Abdel-Aziz, M., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
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Mohamed, H. S. H., & Ahmed, S. A. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of Chemical Reviews.
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ChemScene. (n.d.). Pyrazolo[1,5-a]pyrimidin-5-amine. ChemScene.
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Al-Ostoot, F. H., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances.
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ResearchGate. (n.d.). Synthesis and cytotoxic activity of new pyrazolo[1,5-α]pyrimidines and determination of pyrimidine regiospecific ring formation with 2D NMR. ResearchGate.
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BenchChem. (2025). A Comparative Analysis of Experimental and Computational Data for 2-Octyne. BenchChem.
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Goudjil, M., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of Biochemical and Molecular Toxicology.
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
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ChemicalBook. (n.d.). PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum. ChemicalBook.
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Kumar, D., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
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Bhaskaruni, S. V. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega.
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Tumas, S., et al. (2021). Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics. Journal of Chemical Information and Modeling.
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Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica.
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ResearchGate. (n.d.). Extensive TD-DFT investigation of the first electronic transition in substituted azobenzenes. ResearchGate.
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Kalinina, A. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules.
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ResearchGate. (n.d.). Electronic transitions calculated by the TD-DFT/B3LYP method. ResearchGate.
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Ilas, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences.
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Hospital, A., et al. (2020). Combining Experimental Data and Computational Methods for the Non-Computer Specialist. Biomolecules.
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ResearchGate. (n.d.). Density functional methods for excited states: equilibrium structure and electronic spectra. ResearchGate.
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ResearchGate. (n.d.). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate.
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Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
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Mohamed, H. S., et al. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews.
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Orozco-Castañeda, H. J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
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BLDpharm. (n.d.). This compound. BLDpharm.
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Jacquemin, D., et al. (2010). Assessment of Functionals for TD-DFT Calculations of Singlet−Triplet Transitions. Journal of Chemical Theory and Computation.
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Costentin, C. (2019). A Quick Comparison of Experimental Results. Chemical Education Xchange.
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Herbert, J. M. (2019). Time-dependent DFT. The Ohio State University.
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ResearchGate. (n.d.). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pyrazolo[1,5-a]pyridin-5-amine
I. Hazard Profile Assessment: An Evidence-Based Approach
The core structure of Pyrazolo[1,5-a]pyridin-5-amine belongs to the family of nitrogen-containing heterocycles, a class of compounds widely utilized in pharmaceuticals and agrochemicals for their diverse biological activities.[3][4][5] The pyrazole moiety, in particular, is a well-known pharmacophore.[6][7][8] Due to the inherent bioactivity of such structures, it is prudent to handle this compound as a potentially hazardous substance.
Based on data from similar pyrazolopyridine and pyrimidine compounds, the anticipated hazards are summarized below:
| Hazard Category | Anticipated Risk | Rationale and Supporting Evidence |
| Acute Toxicity | Harmful if swallowed or inhaled.[9] | Structurally related compounds are classified with acute oral and inhalation toxicity warnings.[9] |
| Skin Corrosion/Irritation | Causes skin irritation.[9][10] | This is a common classification for aromatic amines and related heterocyclic compounds.[9][10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[9][10][11] | Direct contact with the eyes is likely to cause significant irritation.[9][10][11] |
| Respiratory Irritation | May cause respiratory irritation.[9][10][12] | Inhalation of dusts may lead to irritation of the respiratory tract.[9][10][12] |
| Environmental Hazards | Potentially harmful to aquatic life. | Many complex organic molecules, particularly those with biocidal potential, can be persistent and toxic in aquatic environments. Therefore, it should not be released into the environment.[12][13] |
Given these potential hazards, under no circumstances should this compound or its waste be disposed of in standard trash or discharged into the sanitary sewer system.[1][10]
II. Standard Disposal Protocol: A Step-by-Step Guide
The following protocol is designed to ensure the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling the compound for disposal, ensure you are wearing the appropriate PPE. The causality is clear: direct contact poses a health risk.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][14]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[12]
-
Body Protection: A standard laboratory coat is mandatory.[2]
-
Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[13][14]
2. Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation is critical to prevent accidental and potentially hazardous reactions in the waste container.
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container.[2]
-
This includes any contaminated items such as weighing paper, gloves, and disposable labware.
-
-
Liquid Waste (Solutions):
3. Containerization and Labeling: Ensuring Clear Communication
Properly labeling waste containers is a critical step for safety and regulatory compliance.
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[1] The container must remain closed except when adding waste.[1]
-
Labeling: The label must be unambiguous and include the following information:
4. Storage: Safe and Secure Accumulation
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[1][15]
-
This area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents and bases.[13]
5. Final Disposal: Professional Handling
-
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[1]
-
The most common and recommended method for the disposal of such nitrogen-containing organic compounds is high-temperature incineration.[2]
III. Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal, avoiding dust formation.[12][13] For a liquid spill, use an inert absorbent material to contain it.[14][15]
-
Clean: Clean the spill area thoroughly.
-
Dispose: The collected spill material must be disposed of as hazardous waste, following the protocol outlined above.
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
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A Researcher's Guide to Handling Pyrazolo[1,5-a]pyridin-5-amine: A Framework for Safety and Operational Integrity
As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively to achieve your research goals. This guide addresses the handling of Pyrazolo[1,5-a]pyridin-5-amine, a heterocyclic amine. While comprehensive toxicological data for this specific molecule is not fully established, its structural similarity to other pyrazolo-pyridine and aromatic amine compounds necessitates a cautious and robust approach to handling.[1][2][3][4] This document provides a framework for personal protective equipment (PPE), operational protocols, and disposal, grounded in established chemical safety principles.
Our core philosophy is that a well-informed researcher is a safe researcher. Therefore, this guide explains not just what to do, but why you're doing it, creating a self-validating system of safety that protects you, your colleagues, and your work.
Hazard Assessment: An Evidence-Based Approach
Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS 1101120-37-9), our recommendations are extrapolated from the known hazards of structurally related compounds, such as Pyrazolo[1,5-a]pyridine and other pyrimidine derivatives.[5][6]
The primary anticipated hazards include:
-
Skin Irritation: Aromatic amines can be irritants and may be absorbed through the skin.[1][2]
-
Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact.[1][2]
-
Respiratory Tract Irritation: If handled as a powder, inhalation may lead to respiratory irritation.[5]
-
Harmful if Swallowed: Acute oral toxicity is a potential hazard associated with this class of compounds.[1][2]
These potential hazards form the basis for the multi-layered PPE strategy outlined below. All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7][8][9]
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a passive step but an active risk mitigation strategy. The following table summarizes the minimum required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Stock Solutions | Chemical Splash Goggles | Double-gloved Nitrile or Neoprene Gloves | Flame-Resistant (FR) Lab Coat, Fully Buttoned | Not required if handled exclusively within a fume hood. |
| Weighing Solid Powder | Chemical Splash Goggles & Face Shield | Double-gloved Nitrile or Neoprene Gloves | FR Lab Coat, Fully Buttoned | Required if not performed in a fume hood or ventilated balance enclosure. Use a NIOSH-approved respirator with an organic vapor/particulate filter (Type ABEK-P2 or equivalent).[10] |
| Post-Reaction Workup/Purification | Chemical Splash Goggles & Face Shield | Double-gloved Nitrile or Neoprene Gloves | FR Lab Coat, Fully Buttoned | Not required if handled exclusively within a fume hood. |
Causality Behind PPE Choices:
-
Eye and Face Protection : Chemical splash goggles are mandatory to prevent contact with droplets. A face shield is added when handling the solid powder or during procedures with a higher splash risk, as it protects the entire face from splashes and airborne particles.[11]
-
Hand Protection : Nitrile gloves offer good resistance to a variety of chemical classes, including many solvents and bases.[12] Double-gloving is a critical best practice. It provides a barrier against undetected pinholes in the outer glove and allows for the safe removal of the contaminated outer layer without compromising the inner protection.
-
Body Protection : A flame-resistant lab coat, fully buttoned with sleeves rolled down, protects against accidental spills and prevents contamination of personal clothing.[11]
-
Respiratory Protection : The primary engineering control is a chemical fume hood.[8] However, if weighing the solid compound must be done on an open bench, a respirator is essential to prevent inhalation of fine particulates.[10][11] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.[11]
Operational Plan: A Step-by-Step Handling Protocol
This protocol details the process of preparing a stock solution from the solid compound, integrating safety at each step.
Objective: To safely weigh and dissolve a specified amount of this compound.
1. Preparation and Pre-Flight Check:
- Ensure the chemical fume hood is operational and the sash is at the indicated working height.
- Confirm that an eyewash station and safety shower are accessible and unobstructed.[13]
- Assemble all necessary equipment (spatula, weigh paper/boat, vials, solvent, vortexer) inside the fume hood to minimize movement in and out of the workspace.
- Prepare a designated waste container for contaminated solids within the fume hood.
2. Donning PPE:
- Follow the workflow diagram below. Put on your inner gloves, followed by the lab coat, then safety goggles and face shield. Finally, put on your outer gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
3. Chemical Handling:
- Carefully open the container of this compound inside the fume hood.
- Using a clean spatula, carefully transfer the desired amount of powder to a weigh boat on a tared balance. Perform this action slowly to avoid creating airborne dust.
- Once weighed, transfer the powder to the designated vial.
- Add the solvent to the vial and cap it securely. Dissolve the compound using a vortexer or sonicator as needed.
- Clean the spatula with a solvent-dampened wipe and dispose of the wipe in the designated solid waste container.
4. Doffing PPE and Cleanup:
- All cleanup should occur within the fume hood.
- To remove PPE, first take off the outer gloves, peeling them off without touching the external surface. Dispose of them in the designated waste stream.
- Remove the face shield and goggles.
- Remove the lab coat, turning it inside out as you remove it to contain any potential surface contamination.
- Finally, remove the inner gloves and dispose of them.
- Wash hands thoroughly with soap and water.[14]
Safe Handling and Disposal Workflow
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
